Pyrrolidonyl-beta-naphthylamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEPQNMASTUAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336799 | |
| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22155-91-5, 1219381-92-6 | |
| Record name | Pyrrolidonyl-beta-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022155915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Pyrrolidonyl-β-Naphthylamide (PYR) Test: Principles and Protocols
For Immediate Release
A cornerstone of rapid bacterial identification, the Pyrrolidonyl-β-Naphthylamide (PYR) test, serves as a critical tool for researchers and clinicians. This document provides an in-depth exploration of the biochemical principles underpinning this assay, detailed experimental protocols, and performance data for key bacterial species.
Core Principle: Enzymatic Hydrolysis
The PYR test is a rapid colorimetric method designed to detect the activity of the enzyme L-pyrrolidonyl aminopeptidase (B13392206) (also known as pyrrolidonyl arylamidase or PYRase).[1][2][3] First reported in 1981 by Godsey, Schulman, and Erique, this enzymatic assay is foundational for the presumptive identification of Streptococcus pyogenes (Group A Streptococci) and Enterococcus species, differentiating them from other streptococci.[1][2][3] Its application has since expanded to include the differentiation of some coagulase-negative staphylococci and genera within the Enterobacteriaceae family.[3][4]
The biochemical process occurs in two primary stages:
-
Enzymatic Hydrolysis : The target enzyme, PYRase, if present in the test organism, catalyzes the hydrolysis of the substrate, L-pyrrolidonyl-β-naphthylamide (PYR).[2][3][5] This reaction cleaves the substrate, yielding two products: L-pyrrolidone and a free β-naphthylamine.[2][3][5][6]
-
Colorimetric Detection : The liberated β-naphthylamine is then detected by adding a chromogenic reagent, p-dimethylaminocinnamaldehyde.[1][2] This reagent reacts with the primary amine group of β-naphthylamine through a condensation reaction to form a bright pink or cherry-red Schiff base, which precipitates, indicating a positive result.[2][6][7] The absence of this color change signifies a negative result.[2][7]
Performance Characteristics
The PYR test is noted for its high sensitivity and specificity, particularly for identifying S. pyogenes and Enterococcus spp.[1] It often replaces the traditional bacitracin sensitivity and salt tolerance tests due to its superior accuracy.[1]
Table 1: Performance Metrics of the PYR Test for Bacterial Identification
| Test Method | Target Organism(s) | Sensitivity (%) | Specificity (%) | Source(s) |
|---|---|---|---|---|
| PYR Broth | S. pyogenes & Enterococcus spp. | 99.08 | 99.82 | [8] |
| Murex PYR | S. pyogenes & Enterococcus spp. | 98.48 | 99.82 | [8] |
| PYR Test | S. pyogenes | 95.42 | 77.41 | [9] |
| Bacitracin | S. pyogenes | 95.42 | 70.96 | [9] |
| Bacitracin | S. pyogenes & Enterococcus spp. | 95.0 | 90.90 |[8] |
Note: Performance metrics can vary based on the specific kit manufacturer, protocol adherence, and the bacterial isolates being tested.
Experimental Protocols
Several formats of the PYR test are available, including broth, agar, and rapid disk methods.[2][7] The rapid disk method is most common in clinical laboratories.
3.1 Reagents and Materials
-
PYR Test Disks/Strips : Filter paper impregnated with L-pyrrolidonyl-β-naphthylamide.[1][4] Store at 2-8°C.[4]
-
PYR Reagent : A solution of 0.01% to 1% p-dimethylaminocinnamaldehyde in a dilute acid, typically hydrochloric acid.[2][3] Store at 2-8°C in a dark container.[2]
-
Preparation Example: Dissolve 1.0 g of N,N-dimethylaminocinnamaldehyde in 99.0 mL of distilled water and slowly add 1.0 mL of concentrated HCl with constant stirring.[2]
-
-
Test Organisms : Well-isolated colonies from a non-selective culture medium (e.g., Blood Agar Plate) cultured for 18-24 hours.[1][3] Using inocula from selective media may lead to false-negative results.[3]
-
Quality Control Strains :
3.2 Rapid Disk Method Protocol
-
Preparation : Using sterile forceps, place a PYR disk onto a clean, dry surface, such as a sterile petri dish or microscope slide.[2][7][10]
-
Moistening : Add a small drop (approx. 10 µL) of sterile deionized water or saline to the disk. The disk should be moist but not saturated, as excessive moisture can lead to false-negative results.[1][3][7]
-
Inoculation : Using a sterile applicator stick or inoculating loop, pick 2-3 well-isolated colonies of the test organism.[7] Heavily smear the inoculum onto the moistened area of the PYR disk.[2][7]
-
Incubation : Allow the inoculated disk to incubate at room temperature (21-25°C) for 2 minutes.[1][7] This incubation time may be extended up to 10 minutes for slow-growing organisms.[7]
-
Reagent Addition : After incubation, add one drop of the PYR reagent (p-dimethylaminocinnamaldehyde solution) directly onto the inoculated area of the disk.[1][2]
-
Result Interpretation : Observe for a color change within 1-2 minutes of adding the reagent.[2][3][7]
3.3 Broth Method Protocol
-
Inoculation : Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[3][5]
-
Incubation : Incubate the tube aerobically at 35-37°C for 4 hours.[3][5][7]
-
Reagent Addition : Add 1-2 drops of the PYR reagent to the broth.[2][3]
-
Result Interpretation : Observe for the development of a red color within 1-2 minutes.[3][5]
Applications and Limitations
4.1 Key Applications
-
Presumptive Identification of S. pyogenes : The test is highly specific and sensitive for differentiating Group A Streptococci from other beta-hemolytic streptococci.[1][3][5]
-
Differentiation of Enterococcus : It effectively distinguishes PYR-positive Enterococcus species from PYR-negative Group D streptococci (e.g., Streptococcus bovis/equinus group).[3][5]
-
Staphylococci Differentiation : Helps distinguish PYR-positive species like Staphylococcus haemolyticus and S. lugdunensis from PYR-negative species like S. aureus.[1]
-
Identification of Enterobacteriaceae : Can aid in identifying E. coli (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[3][5][7]
4.2 Limitations
-
The PYR test is a presumptive test and should be supplemented with other biochemical or serological tests for definitive identification.[3][4]
-
Some other organisms, such as certain Aerococcus, Lactococcus, and Corynebacterium species, can also be PYR-positive.[3][4]
-
The inoculum should be taken from non-selective media to avoid false-negative results.[3]
-
Results must be read within the specified timeframe to prevent non-specific color reactions.[3]
References
- 1. flabslis.com [flabslis.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 8. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide on L-pyrrolidonyl-beta-naphthylamide and its Substrate-Enzyme Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-pyrrolidonyl-beta-naphthylamide in Enzymology
L-pyrrolidonyl-beta-naphthylamide (PYR) is a chromogenic substrate pivotal for the detection of a specific enzyme, L-pyroglutamyl aminopeptidase (B13392206), also known as pyrrolidonyl arylamidase (PYRase).[1][2][3] This enzyme is an exopeptidase that catalyzes the removal of an N-terminal pyroglutamic acid residue from peptides.[4][5] The PYR test, which utilizes this substrate-enzyme reaction, is a cornerstone in clinical microbiology for the presumptive identification of various bacterial species.[4] Its specificity and rapid results have made it an invaluable tool in diagnostic procedures, allowing for more timely and targeted therapeutic decisions.[4]
The fundamental principle of the PYR test lies in the enzymatic hydrolysis of L-pyrrolidonyl-beta-naphthylamide.[4][6] If the target enzyme, PYRase, is present, it cleaves the amide bond in the PYR substrate, releasing beta-naphthylamine.[4][6] The subsequent addition of a developing reagent, typically N,N-dimethylaminocinnamaldehyde, results in the formation of a bright pink or cherry-red Schiff base, providing a clear colorimetric confirmation of enzymatic activity.[4][6]
The Enzyme: Pyroglutamyl Aminopeptidase (PYRase)
Pyroglutamyl aminopeptidase (EC 3.4.19.3) is a class of enzymes that specifically cleaves the peptide bond at the N-terminal end of a polypeptide where a pyroglutamyl residue is present.[5][7] This cyclic lactam structure protects polypeptides from degradation by most aminopeptidases, making PYRase crucial for their metabolism.[7][8]
There are different types of pyroglutamyl peptidases. Type I is a cytosolic cysteine peptidase with a broad substrate specificity.[8][9] In contrast, Type II is a membrane-anchored metalloenzyme with a narrow substrate specificity.[9] The PYRase detected in microbiological assays is typically a bacterial enzyme.
In a clinical context, the detection of PYRase activity is primarily used for the presumptive identification of:
-
Group A Streptococci (Streptococcus pyogenes) : Differentiating them from other beta-hemolytic streptococci.[1][10][11]
-
Enterococcus species : Distinguishing them from Group D streptococci.[1][11]
-
Some Coagulase-Negative Staphylococci : Such as Staphylococcus haemolyticus and Staphylococcus lugdunensis.[2][10]
-
Certain Enterobacteriaceae : For instance, it can aid in the identification of Escherichia coli.[1][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the PYR test, a common application of the L-pyrrolidonyl-beta-naphthylamide substrate.
| Parameter | Value/Range | Organism(s) | Notes |
| Incubation Time (Disk Method) | 1-2 minutes | General | At room temperature before adding the reagent.[1] |
| Incubation Time (Broth Method) | 4 hours | General | At 35-37°C before adding the reagent.[1][12] |
| Result Development Time | 1-2 minutes | General | After the addition of the PYR reagent.[1][6] |
| PYR Reagent Concentration | 0.01% or 1% | N/A | p-N,N-dimethylaminocinnamaldehyde in an acidic solution.[6] |
| Sensitivity (for Enterococcus) | >96% | Enterococcus spp. | Compared to standard biochemical tests.[13] |
| Specificity (for Enterococcus) | >96% | Enterococcus spp. | Compared to standard biochemical tests.[13] |
Experimental Protocols
PYR Disk Method (Rapid Test)
This method provides a rapid qualitative assessment of PYRase activity.
Materials:
-
PYR disks (impregnated with L-pyrrolidonyl-beta-naphthylamide)
-
Sterile distilled or deionized water
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or stick
-
Petri dish
-
Forceps
Procedure:
-
Using sterile forceps, place a PYR disk in a clean petri dish.[12]
-
Slightly moisten the disk with sterile distilled water. It is crucial not to oversaturate the disk, as this can lead to false-negative results.[6][11]
-
With a sterile inoculating loop, pick up 3-5 well-isolated colonies of the test organism from an 18-24 hour pure culture (e.g., from a blood agar (B569324) plate).[1]
-
Smear the inoculum onto the surface of the moistened PYR disk.[1][12]
-
Incubate the disk at room temperature for 1-2 minutes.[1] For slow-growing organisms, this incubation time may be extended to 10 minutes.[12]
-
After incubation, add one drop of the PYR reagent to the disk.[1][12]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[2][6][10]
-
Negative: No color change, or the development of a yellow or orange color.[2][12] A faint pink reaction is also considered negative.[1][14]
PYR Broth Method
This method is an alternative to the disk method and involves incubating the organism in a broth containing the PYR substrate.
Materials:
-
PYR broth
-
Sterile inoculating loop
-
Incubator (35-37°C)
-
PYR reagent
Procedure:
-
Inoculate the PYR broth with 3-5 colonies from an 18-24 hour pure culture of the test organism.[1][11]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[1][11][12]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[1][11]
Interpretation of Results:
-
Positive: Development of a deep cherry-red color.[12]
-
Negative: No color change or a yellow/orange coloration.[12]
Signaling Pathways and Experimental Workflows
While PYRase itself is not typically part of a complex signaling cascade in the context of the diagnostic PYR test, its activity is the central point of the experimental workflow. The workflow is a direct, linear process.
Below is a Graphviz diagram illustrating the logical workflow of the PYR test.
Caption: Logical workflow of the PYR test from sample preparation to result interpretation.
The following diagram illustrates the biochemical reaction pathway at the core of the PYR test.
Caption: Biochemical pathway of the PYR test, showing the enzymatic hydrolysis and subsequent colorimetric detection.
Concluding Remarks
The interaction between L-pyrrolidonyl-beta-naphthylamide and pyroglutamyl aminopeptidase is a well-characterized and highly specific enzymatic reaction that has been effectively translated into a rapid and reliable diagnostic test. For researchers and professionals in drug development, understanding the principles of this assay and the nature of the enzyme involved is crucial for its application in microbial identification and differentiation. The simplicity and accuracy of the PYR test underscore the power of leveraging specific enzyme-substrate interactions for diagnostic purposes. Further research could explore novel applications for this substrate, potentially in the development of new diagnostic assays or as a tool in high-throughput screening for inhibitors of PYRase, which may have therapeutic implications in certain bacterial infections.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. flabslis.com [flabslis.com]
- 3. studymicrobio.com [studymicrobio.com]
- 4. Pyrrolidonyl-beta-naphthylamide | 1219381-92-6 | Benchchem [benchchem.com]
- 5. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Stork: Pyroglutamyl peptidase: an overview of the three known enzymatic forms [storkapp.me]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 12. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbe-canvas.com [microbe-canvas.com]
An In-depth Technical Guide to Pyrrolidonyl-β-Naphthylamide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidonyl-β-naphthylamide (PYR), a synthetic substrate, is a cornerstone in the rapid identification of specific bacteria. Its utility is rooted in the detection of L-pyrroglutamyl aminopeptidase (B13392206) (also known as pyrrolidonyl peptidase), an enzyme present in certain microorganisms. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of Pyrrolidonyl-β-naphthylamide, with a focus on its role in microbiology and potential for broader research applications.
Chemical Properties and Structure
Pyrrolidonyl-β-naphthylamide is a solid, off-white to slightly yellow powder. Its chemical structure consists of a pyrrolidone ring linked to a β-naphthylamine moiety through an amide bond. This structure is key to its function as a chromogenic substrate.
Table 1: Chemical and Physical Properties of Pyrrolidonyl-β-Naphthylamide
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.29 g/mol |
| Melting Point | 188-193 °C |
| Boiling Point | Data not readily available |
| Solubility | Methanol: 50 mg/mL. Solubility in other common organic solvents such as ethanol, DMSO, and acetone (B3395972) is not widely reported. It is sparingly soluble in water. |
| CAS Number | 22155-91-5 |
Chemical Structure
The chemical structure of Pyrrolidonyl-β-naphthylamide is presented below:
Experimental Protocols
The primary experimental application of Pyrrolidonyl-β-naphthylamide is the PYR test, a rapid colorimetric assay for the detection of L-pyrroglutamyl aminopeptidase activity. This test is crucial for the presumptive identification of Streptococcus pyogenes (group A streptococci) and Enterococcus species.
The PYR Test: Principle and Methodology
Principle: The enzyme L-pyrroglutamyl aminopeptidase, present in certain bacteria, hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate. This enzymatic cleavage releases β-naphthylamine. The free β-naphthylamine then reacts with a developing reagent, typically N,N-dimethylaminocinnamaldehyde, to form a bright red Schiff base, indicating a positive result.[1][2]
Methodologies: The PYR test can be performed using two main methods: the disk method and the broth method.
1. Disk Method (Rapid Method)
-
Materials:
-
PYR-impregnated paper disks
-
Sterile water or phosphate (B84403) buffer
-
Sterile inoculating loop or swab
-
PYR developing reagent (N,N-dimethylaminocinnamaldehyde)
-
Petri dish
-
-
Procedure:
-
Place a PYR disk in a sterile petri dish.
-
Moisten the disk with a single drop of sterile water or phosphate buffer. Do not oversaturate.
-
Using a sterile loop or swab, pick several well-isolated colonies of the test organism from an 18-24 hour culture on a blood agar (B569324) plate.
-
Smear the inoculum onto the surface of the moistened PYR disk.
-
Incubate at room temperature for 2 minutes.
-
Add one drop of the PYR developing reagent to the disk.
-
Observe for a color change within 1-2 minutes.
-
-
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change or the development of a yellow or orange color.
-
2. Broth Method
-
Materials:
-
PYR broth containing L-pyrrolidonyl-β-naphthylamide
-
Sterile inoculating loop
-
Incubator (35-37°C)
-
PYR developing reagent
-
-
Procedure:
-
Inoculate the PYR broth with 2-4 colonies of the test organism from a pure culture.
-
Incubate the broth at 35-37°C for 4 hours.
-
After incubation, add 1-2 drops of the PYR developing reagent.
-
Observe for a color change within 1-2 minutes.
-
-
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change or the development of a yellow color.
-
Quality Control
For reliable results, quality control should be performed with each new lot of PYR reagents and on each day of testing.
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)
-
Negative Control: Streptococcus agalactiae (ATCC 13813) or Escherichia coli (ATCC 25922)
Signaling Pathways and Experimental Workflows
The primary "signaling" event involving Pyrrolidonyl-β-naphthylamide is the enzymatic reaction itself, which signals the presence of L-pyrroglutamyl aminopeptidase. This can be visualized as a simple enzymatic pathway.
Caption: Enzymatic hydrolysis of Pyrrolidonyl-β-naphthylamide.
The experimental workflow for the PYR disk test can be visualized as a logical progression of steps.
Caption: Experimental workflow of the rapid PYR disk test.
Broader Research Applications and Future Directions
While the primary application of Pyrrolidonyl-β-naphthylamide is in diagnostic microbiology, its core structure serves as a scaffold for the development of novel molecular probes.[1] The synthesis of fluorescent and chemiluminescent analogs of PYR is an emerging area of research. These probes offer the potential for real-time visualization and quantification of L-pyrroglutamyl aminopeptidase activity in living cells and complex biological systems, which could provide deeper insights into bacterial physiology and host-pathogen interactions. The development of PYR-based inhibitors could also be a valuable tool for studying the physiological roles of this enzyme.
References
Synthesis of L-Pyrrolidonyl-β-Naphthylamide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, L-pyrrolidonyl-β-naphthylamide (PYR) is a crucial chromogenic substrate for the detection of L-pyrroglutamyl aminopeptidase (B13392206) activity. This enzyme is a key marker for the presumptive identification of bacterial species such as Streptococcus pyogenes and Enterococcus species. This in-depth technical guide provides a comprehensive overview of the synthesis of L-pyrrolidonyl-β-naphthylamide for research applications, including detailed experimental protocols, data presentation, and workflow visualizations.
Overview of L-Pyrrolidonyl-β-Naphthylamide
L-pyrrolidonyl-β-naphthylamide is a synthetic molecule that serves as a specific substrate for the enzyme L-pyrroglutamyl aminopeptidase (also known as pyrrolidonyl peptidase). The enzymatic cleavage of the amide bond in L-pyrrolidonyl-β-naphthylamide releases β-naphthylamine.[1][2] The free β-naphthylamine can then be detected by a colorimetric reaction, typically with the addition of p-dimethylaminocinnamaldehyde, which results in the formation of a bright pink or cherry-red Schiff base, indicating a positive enzymatic reaction.[1]
Beyond its well-established role in clinical microbiology for bacterial identification, L-pyrrolidonyl-β-naphthylamide and its derivatives are explored in broader biochemical research. These applications include studies on enzyme inhibition, receptor modulation, and the development of novel therapeutic agents, particularly in the fields of neurology and metabolic pathways.
Chemical Synthesis of L-Pyrrolidonyl-β-Naphthylamide
The synthesis of L-pyrrolidonyl-β-naphthylamide is primarily achieved through the formation of an amide bond between L-pyroglutamic acid and β-naphthylamine.[1] This can be accomplished through direct coupling or dehydration reactions, often facilitated by a coupling agent to promote the formation of the amide linkage.
Synthesis Workflow
The general workflow for the synthesis of L-pyrrolidonyl-β-naphthylamide involves the reaction of L-pyroglutamic acid and β-naphthylamine in the presence of a coupling agent, followed by purification of the final product.
Experimental Protocol: Amide Coupling using DCC and HOBt
This protocol describes a representative method for the synthesis of L-pyrrolidonyl-β-naphthylamide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
Materials:
-
L-pyroglutamic acid
-
β-naphthylamine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve L-pyroglutamic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
To this solution, add β-naphthylamine (1.0 equivalent) and a tertiary base such as NMM or DIPEA (1.0-1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure L-pyrrolidonyl-β-naphthylamide.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| L-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 |
| β-Naphthylamine | C₁₀H₉N | 143.19 |
| L-Pyrrolidonyl-β-Naphthylamide | C₁₅H₁₄N₂O₂ | 254.29 |
Note: The yield of the synthesis is dependent on the specific reaction conditions and purification methods employed.
Application in Research: The PYR Test
The most prominent application of L-pyrrolidonyl-β-naphthylamide is in the PYR (L-pyrrolidonyl-β-naphthylamide) test, a rapid colorimetric method for bacterial identification.
Principle of the PYR Test
The PYR test is based on the enzymatic hydrolysis of L-pyrrolidonyl-β-naphthylamide by L-pyrroglutamyl aminopeptidase. The hydrolysis reaction releases β-naphthylamine, which then reacts with a chromogenic reagent, p-dimethylaminocinnamaldehyde, to produce a distinct color change.
Signaling Pathway of the PYR Test
The series of reactions in the PYR test can be visualized as a signaling pathway, where the presence of the target enzyme initiates a cascade leading to a detectable signal.
Experimental Protocol for the PYR Test (Rapid Disk Method)
This protocol outlines the rapid disk method for performing the PYR test.
Materials:
-
PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile distilled or deionized water
-
Sterile inoculating loop or stick
-
Pure bacterial culture (18-24 hours old)
Procedure:
-
Place a PYR disk on a clean, dry surface (e.g., a sterile petri dish).
-
Moisten the disk with a small drop (approximately 10 µL) of sterile water. Do not oversaturate the disk.
-
Using a sterile loop or stick, pick a few well-isolated colonies of the test organism.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 1-2 minutes.[3]
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: A bright pink to cherry-red color develops.[3]
-
Negative: No color change or the development of a yellow or orange color.
Conclusion
The synthesis of L-pyrrolidonyl-β-naphthylamide is a critical process for providing a reliable substrate for important diagnostic and research applications. The amide coupling reaction between L-pyroglutamic acid and β-naphthylamine, facilitated by reagents such as DCC, offers a robust method for its preparation. The resulting compound is indispensable for the rapid and accurate presumptive identification of key bacterial pathogens through the PYR test. Further research into the applications of L-pyrrolidonyl-β-naphthylamide and its derivatives may unveil novel uses in drug discovery and the study of complex biological systems.
References
An In-Depth Technical Guide to the Hydrolysis of L-Pyroglutamyl-β-Naphthylamide by L-Pyroglutamyl Aminopeptidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate L-pyroglutamyl-β-naphthylamide (PYR) by L-pyroglutamyl aminopeptidase (B13392206) (PGP), also known as pyroglutamyl-peptidase I (EC 3.4.19.3). The document details the catalytic mechanism, summarizes key kinetic parameters, provides an experimental protocol for activity assays, and explores the enzyme's involvement in cellular signaling pathways.
Core Mechanism of L-Pyroglutamyl Aminopeptidase
L-pyroglutamyl aminopeptidase is a cysteine protease that specifically catalyzes the removal of an N-terminal pyroglutamyl residue from peptides and proteins.[1][2] The catalytic activity of PGP relies on a classical Cys-His-Asp triad (B1167595) within its active site.
The hydrolysis of the peptide bond in L-pyroglutamyl-β-naphthylamide proceeds through a two-step acyl-enzyme intermediate mechanism:
-
Nucleophilic Attack: The catalytic cysteine residue, activated by the adjacent histidine, acts as a nucleophile, attacking the carbonyl carbon of the pyroglutamyl residue of the PYR substrate.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Acyl-Enzyme Formation and Release of β-Naphthylamine: The intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the first product, β-naphthylamine.
-
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate.
-
Release of Pyroglutamic Acid and Enzyme Regeneration: This leads to the hydrolysis of the intermediate, releasing pyroglutamic acid and regenerating the free, active enzyme.
Quantitative Data on PGP Activity
| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| pGlu-7-amino-4-methyl coumarin (B35378) | Recombinant Human PAP1 | 51.8 | 3.75 | 7.24 x 10⁴ |
| Pyroglutamylalanine | Streptococcus pyogenes | 340 | - | - |
| Pyroglutamyltyrosine | Streptococcus pyogenes | 470 | - | - |
Table 1: Kinetic parameters of L-pyrroglutamyl aminopeptidase with various substrates. Data for pGlu-7-amino-4-methyl coumarin from a study on recombinant human PGP.[3] Data for dipeptide substrates from a study using a conductimetric assay.[4]
Experimental Protocol: Spectrophotometric Assay of PGP Activity
This protocol outlines a method for the continuous spectrophotometric measurement of PGP activity using L-pyroglutamyl-β-naphthylamide (PYR) as a substrate. The assay is based on the detection of the released β-naphthylamine, which can be measured directly or after a coupling reaction.
Materials:
-
Purified L-pyrroglutamyl aminopeptidase
-
L-pyroglutamyl-β-naphthylamide (PYR) stock solution (in DMSO or appropriate solvent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a reducing agent like DTT)
-
Microplate reader or spectrophotometer capable of reading at the appropriate wavelength for β-naphthylamine or its derivative.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a series of PYR substrate dilutions in the assay buffer to determine kinetic parameters.
-
-
Enzyme Assay:
-
To a 96-well microplate or a cuvette, add the assay buffer and the PYR substrate solution.
-
Pre-incubate the mixture at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the purified PGP enzyme solution.
-
Immediately start monitoring the increase in absorbance at the appropriate wavelength over time. The wavelength will depend on the detection method for β-naphthylamine. For direct detection, this is typically around 340 nm. For coupled assays, a chromogenic coupling agent is used to produce a colored product with a different absorbance maximum.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute to the concentration of product formed per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of β-naphthylamine or the final colored product.
-
To determine the kinetic parameters (Km and kcat), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Involvement in Cellular Signaling Pathways
Recent research has implicated L-pyrroglutamyl aminopeptidase in various cellular processes, including inflammation and cancer. While the precise signaling cascades are still under investigation, evidence suggests potential links to major pathways such as NF-κB and MAPK. It is important to distinguish PGP (pyroglutamyl-peptidase I) from the well-studied P-glycoprotein (Pgp), as they are distinct proteins with different functions.
Elevated PGP expression has been observed in inflammatory conditions, and its activity may modulate the levels of bioactive peptides that influence inflammatory responses. The specific mechanisms by which PGP integrates into and influences these signaling networks remain an active area of research.
This technical guide serves as a foundational resource for professionals engaged in research and development involving L-pyrroglutamyl aminopeptidase. The provided information on its mechanism, kinetics, and experimental protocols can aid in the design of further studies to elucidate its physiological roles and its potential as a therapeutic target.
References
The Advent of Pyrrolidonyl-Beta-Naphthylamide in Microbiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Pyrrolidonyl-beta-naphthylamide (PYR), a crucial chromogenic substrate in diagnostic microbiology. From its discovery and the historical context of its development to its widespread application in the presumptive identification of key bacterial pathogens, this document elucidates the biochemical principles, experimental protocols, and performance characteristics of the PYR test. Quantitative data on the test's sensitivity and specificity are presented for critical comparison, and detailed methodologies for its application are outlined. Furthermore, this guide employs visualizations to illustrate the biochemical reaction and experimental workflows, offering a comprehensive resource for laboratory professionals and researchers in the field of microbiology and infectious disease diagnostics.
Introduction: A Historical Perspective
The quest for rapid and reliable methods for bacterial identification has been a driving force in clinical microbiology. Before the advent of rapid enzymatic tests, the presumptive identification of medically important bacteria, such as Streptococcus pyogenes (Group A Streptococcus), relied on methods like the bacitracin susceptibility test. While widely used, the bacitracin test was known to be time-consuming and could yield ambiguous results, occasionally leading to the misidentification of other beta-hemolytic streptococci.[1]
The turning point came in 1981 when Godsey, Schulman, and Eriquez first described the use of L-pyrrolidonyl-beta-naphthylamide (PYR) as a substrate for the rapid identification of Streptococcus pyogenes and Enterococcus species.[2][3][4][5] This pioneering work laid the foundation for the development of a rapid, colorimetric assay that would soon become an indispensable tool in clinical laboratories worldwide. The PYR test offered a more specific and sensitive alternative to traditional methods, significantly reducing the turnaround time for presumptive identification.[1][3]
The Biochemical Principle of the PYR Test
The PYR test is a qualitative assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[3][6][7][8][9] This enzyme catalyzes the hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide into two products: L-pyrrolidone and β-naphthylamine.[6][8]
The presence of the liberated β-naphthylamine is then detected by the addition of a chromogenic reagent, N,N-dimethylaminocinnamaldehyde.[8][10] This reagent reacts with the aromatic amine group of β-naphthylamine to form a red Schiff base.[6][8] The development of a bright pink or cherry-red color within minutes indicates a positive result, signifying the presence of L-pyrrolidonyl arylamidase activity.[8][11] Conversely, the absence of a color change or the development of a yellow or orange color is interpreted as a negative result.[3][4]
Applications in Clinical Microbiology
The PYR test has become a cornerstone for the presumptive identification of several clinically significant bacteria:
-
Group A Streptococcus (Streptococcus pyogenes): The test is highly sensitive and specific for differentiating S. pyogenes from other beta-hemolytic streptococci.[3][7] This is crucial for the timely diagnosis and treatment of infections such as pharyngitis, which can prevent the development of serious sequelae like rheumatic fever.
-
Enterococcus species: The PYR test is instrumental in distinguishing Enterococcus species (which are typically PYR-positive) from other non-hemolytic, catalase-negative, Gram-positive cocci, such as Group D streptococci (Streptococcus bovis group), which are PYR-negative.[7][12]
-
Coagulase-Negative Staphylococci (CoNS): The test aids in the differentiation of certain CoNS species. For instance, Staphylococcus lugdunensis and Staphylococcus haemolyticus are PYR-positive, which helps to distinguish them from other CoNS.[4]
-
Gram-Negative Rods: The PYR test can also be a useful ancillary test in the identification of some Gram-negative bacteria. For example, it can help differentiate Citrobacter species (PYR-positive) from Salmonella and Escherichia coli (typically PYR-negative).[13][14]
Quantitative Performance Data
The reliability of a diagnostic test is paramount. The following tables summarize the sensitivity and specificity of the PYR test for the identification of key bacterial groups as reported in various studies.
Table 1: Performance of PYR Test for Presumptive Identification of Streptococcus pyogenes
| Study (Year) | Test Method | Sensitivity (%) | Specificity (%) |
| Abraham et al. (2016) | PYR Test | 95.42 | 77.41 |
| Chen et al. (1997) | PYR Broth | 99.08 | 99.82 |
| Chen et al. (1997) | Murex PYR | 98.48 | 99.82 |
| Aslani & Gharagozloo (1995) | PYR Test | 98.9 | 100 |
Table 2: Comparative Performance of PYR Test and Bacitracin Susceptibility for Streptococcus pyogenes
| Study (Year) | Test | Sensitivity (%) | Specificity (%) |
| Abraham et al. (2016) | PYR Test | 95.42 | 77.41 |
| Bacitracin | 95.42 | 70.96 | |
| Chen et al. (1997) | PYR Broth | 99.08 | 99.82 |
| Bacitracin | 95 | 90.90 | |
| Aslani & Gharagozloo (1995) | PYR Test | 98.9 | 100 |
| Bacitracin | 98.9 | 80 |
Table 3: Performance of PYR Test for Presumptive Identification of Enterococcus species
| Study (Year) | Test Method | Sensitivity (%) | Specificity (%) |
| Facklam et al. (reported in Microbiology Info) | PYR Test | 96 | Not Specified |
| Ruoff & Kunz (1987) | Strep-A-Chek (SAC) | >96 | >96 |
| Ruoff & Kunz (1987) | Strep-A-Fluor (SAF) | >96 | >96 |
Table 4: PYR Test Reactivity in Coagulase-Negative Staphylococci and other Bacteria
| Bacterial Species | PYR Test Result |
| Staphylococcus haemolyticus | Positive |
| Staphylococcus lugdunensis | Positive |
| Staphylococcus schleiferi | Positive |
| Staphylococcus delphini | Positive |
| Citrobacter spp. | Positive |
| Klebsiella spp. | Positive |
| Yersinia spp. | Positive |
| Serratia spp. | Positive |
| Enterobacter spp. | Positive |
| Salmonella spp. | Negative |
| Escherichia coli | Negative |
Detailed Experimental Protocols
Two primary methods are employed for performing the PYR test in a clinical laboratory: the rapid disk method and the broth method.
Rapid Disk Method
This is the most commonly used method due to its speed and simplicity.
Materials:
-
PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide
-
Sterile distilled or deionized water
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or applicator stick
-
Petri dish or microscope slide
Procedure:
-
Place a PYR disk on a clean, dry surface such as a sterile petri dish or microscope slide.
-
Slightly moisten the disk with a single drop of sterile distilled or deionized water. It is crucial not to oversaturate the disk, as this can lead to false-negative results.[5]
-
Using a sterile loop or applicator stick, pick one or two well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective medium like blood agar.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 1-2 minutes.
-
After the incubation period, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1 minute.
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change, or the development of a yellow or orange color.
Broth Method
The broth method is an alternative that may be used for organisms that grow poorly on solid media or to confirm weak or equivocal disk test results.
Materials:
-
PYR broth containing L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop
-
Incubator at 35-37°C
Procedure:
-
Inoculate the PYR broth with 3-5 colonies from a pure, 18-24 hour culture of the test organism.[7]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[7]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[4][7]
Interpretation:
-
Positive: Development of a bright pink or cherry-red color in the broth.
-
Negative: No color change in the broth.
Limitations and Considerations
While the PYR test is a valuable tool, it is essential to be aware of its limitations:
-
Presumptive Identification: The PYR test provides a presumptive identification and should be used in conjunction with other biochemical and/or serological tests for definitive identification.[7][8]
-
Inoculum Source: Using inoculum from selective media can lead to false-negative results.[5]
-
Moisture Level: Excessive moisture on the test disk can result in false-negative reactions.[5]
-
Reading Time: Reactions should be read within the specified time frame to avoid misinterpretation of weak or delayed color changes.
-
Variable Reactions: Some bacterial species may show variable PYR reactions, necessitating further testing.
Conclusion
The discovery and implementation of the this compound test represent a significant advancement in diagnostic microbiology. Its rapidity, simplicity, and high degree of accuracy for key pathogens have solidified its place as a fundamental tool in clinical laboratories. For researchers and drug development professionals, a thorough understanding of the principles and applications of the PYR test is essential for the accurate identification of bacterial isolates and for the development of new diagnostic and therapeutic strategies. As the landscape of infectious diseases continues to evolve, the foundational knowledge of such robust and reliable diagnostic methods remains critically important.
References
- 1. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 2. jcdr.net [jcdr.net]
- 3. Presumptive identification of streptococci by this compound (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flabslis.com [flabslis.com]
- 5. microbenotes.com [microbenotes.com]
- 6. dalynn.com [dalynn.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 10. examtube.in [examtube.in]
- 11. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of pyrrolidonyl arylamidase for the identification of nonfermenting Gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Pyrrolidonyl-β-Naphthylamide in Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Pyrrolidonyl-β-naphthylamide (PYR), a critical substrate in microbiological and enzymatic assays. Understanding its behavior in common laboratory buffers is essential for accurate and reproducible experimental outcomes.
Introduction to Pyrrolidonyl-β-Naphthylamide (PYR)
L-Pyrrolidonyl-β-naphthylamide is a chromogenic substrate used to detect the activity of the enzyme L-pyrroglutamyl aminopeptidase, also known as pyrrolidonyl arylamidase.[1][2] The enzymatic hydrolysis of the amide bond in PYR releases β-naphthylamine.[1][2] This product can then be detected by a colorimetric reaction, typically with the addition of N,N-dimethylaminocinnamaldehyde, which forms a red Schiff base, indicating a positive result.[1][3] This test is a cornerstone in clinical microbiology for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[1]
Solubility of Pyrrolidonyl-β-Naphthylamide
Data Presentation: Solubility of PYR
| Solvent | Concentration | Observations |
| Methanol | 50 mg/mL | Clear, colorless solution[1] |
| 95% Ethanol | 0.2% (w/v) | Used for impregnating paper strips |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Not specified | Recommended for improved stability[1] |
For most laboratory applications involving aqueous buffers, it is recommended to first dissolve PYR in a minimal amount of a suitable organic solvent, such as DMSO or ethanol, before diluting it into the final buffer. This approach helps to prevent precipitation of the substrate in the aqueous phase.
Stability of Pyrrolidonyl-β-Naphthylamide
The stability of PYR in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. Degradation of the substrate can lead to false-positive results or a decrease in assay sensitivity.
Data Presentation: Stability of PYR
| Condition | Duration | Observations |
| 0.2% (w/v) in 95% Ethanol (impregnated on paper strips) stored at 4°C in the dark | ≥ 6 months | The strips remain stable and suitable for use. |
| General recommendation for reagents | N/A | Store at 2-8°C and protect from light to minimize degradation. |
| Presence of moisture | N/A | Moisture can reduce the stability of the substrate.[1] |
The enzymatic hydrolysis of PYR is most efficient in a neutral to slightly alkaline pH range (pH 7.0-8.0) and at temperatures below 40°C.[1] While this pertains to the enzyme's activity, it suggests that the amide bond in the PYR molecule may be more susceptible to hydrolysis under these conditions, even in the absence of the enzyme, albeit at a much slower rate.
Experimental Protocols
Detailed methodologies for key experiments involving PYR are crucial for obtaining reliable results. The following are standard protocols for the PYR test used in microbiology.
Protocol 1: Preparation of PYR-Impregnated Disks
-
Solution Preparation: Prepare a 0.2% (w/v) solution of L-Pyrrolidonyl-β-naphthylamide in 95% ethanol.
-
Impregnation: Soak sterile, blank paper disks (Whatman No. 3 filter paper or equivalent) in the PYR solution.
-
Drying: Allow the disks to air dry completely in a sterile environment, protected from light.
-
Storage: Store the dried, impregnated disks in a dark, tightly sealed container at 4°C.
Protocol 2: PYR Test (Disk Method)
-
Inoculation: Moisten a PYR disk slightly with sterile deionized water. Aseptically pick a few well-isolated colonies of the test organism from an 18-24 hour culture and rub them onto the surface of the disk.
-
Incubation: Incubate the disk at room temperature for 1-2 minutes.
-
Development: Add one drop of N,N-dimethylaminocinnamaldehyde reagent to the disk.
-
Interpretation: Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result (PYR hydrolysis). No color change or a yellow/orange color is a negative result.[3]
Protocol 3: PYR Test (Broth Method)
-
Inoculation: Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.
-
Incubation: Incubate the tube aerobically at 35-37°C for 4 hours.
-
Development: Add 2-3 drops of the PYR reagent to the broth.
-
Interpretation: Observe for the development of a red color within 1-2 minutes, which indicates a positive reaction.[3]
Visualizations
Diagram 1: Hydrolysis of Pyrrolidonyl-β-Naphthylamide
Caption: Enzymatic hydrolysis of PYR and subsequent colorimetric detection.
Diagram 2: Experimental Workflow for PYR Disk Test
Caption: Workflow for the PYR disk test in microbiological identification.
References
Structural Analogs of Pyrrolidonyl-β-naphthylamide: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Pyrrolidonyl-β-naphthylamide (PYR), its structural analogs, and their properties. The primary focus of existing research lies in the application of PYR as a chromogenic substrate for the detection of L-pyrroglutamyl aminopeptidase (B13392206), an enzyme crucial for the identification of various bacterial species. This document synthesizes the available information on the synthesis, mechanism of action, and experimental protocols related to PYR and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Compound: L-Pyrrolidonyl-β-naphthylamide (PYR)
L-Pyrrolidonyl-β-naphthylamide is a synthetic molecule that serves as a specific substrate for the enzyme L-pyrroglutamyl aminopeptidase (also known as pyrrolidonyl peptidase or PYRase).[1][2][3] Its utility is most prominent in clinical microbiology for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[1][4]
Chemical Properties and Synthesis
The fundamental structure of PYR consists of an L-pyroglutamic acid moiety linked to a β-naphthylamine group via an amide bond.[1] The synthesis is primarily achieved through the formation of this amide bond between L-pyroglutamic acid and β-naphthylamine, which can be accomplished by direct coupling or dehydration reactions.[1]
Table 1: Physicochemical Properties of L-Pyrrolidonyl-β-naphthylamide
| Property | Value |
| IUPAC Name | (2S)-N-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide[5] |
| Chemical Formula | C₁₅H₁₄N₂O₂[5] |
| Molar Mass | 254.289 g·mol⁻¹[5] |
| CAS Number | 22155-91-5[5] |
Mechanism of Action and Detection
The core principle behind the use of PYR is the enzymatic hydrolysis of the amide bond by pyrrolidonyl peptidase. This reaction releases β-naphthylamine, a chromogenic reporter molecule.[1][5] The free β-naphthylamine can then be detected by a colorimetric reaction with a developing reagent, typically p-dimethylaminocinnamaldehyde, which results in the formation of a bright pink or cherry-red Schiff base, indicating a positive enzymatic reaction.[1][3]
Caption: Workflow of PYR hydrolysis and colorimetric detection.
Structural Analogs and Structure-Activity Relationship (SAR)
The core structure of PYR serves as a scaffold for designing novel enzyme substrates. By modifying either the pyrrolidone or the naphthylamine moiety, the substrate's specificity can be tuned to detect different enzymatic activities.[1]
Design Principles of Naphthylamide-Based Substrates
The naphthylamine portion of PYR is the chromogenic reporter. The design of new substrates often involves retaining this core while altering the amino acid component to target different peptidases.[1] For instance, the comparison with L-Leucine-β-naphthylamide illustrates this principle of enzyme specificity. While PYR is specific for L-pyrroglutamyl aminopeptidase, L-Leucine-β-naphthylamide is a substrate for leucine (B10760876) aminopeptidase.[1]
Table 2: Conceptual Structural Modifications of Pyrrolidonyl-β-naphthylamide and their Potential Applications
| Parent Compound | Modification | Purpose |
| L-Pyrrolidonyl-β-naphthylamide | Change amino acid | Target different peptidases[1] |
| Naphthalene | Conjugation with glycosides | Create substrates for glycosidases[1] |
| Pyrrole | Introduction of different aromatic/heterocyclic rings | Develop new antifungal agents[1] |
While the principles of designing structural analogs are understood, there is a notable lack of publicly available quantitative data, such as IC50 or Ki values, for analogs of PYR as enzyme inhibitors. The primary focus of the literature remains on its use as a diagnostic substrate.
Experimental Protocols
The most well-documented experimental use of PYR is in the PYR test for bacterial identification. This test can be performed using either a broth or a rapid disk method.
PYR Broth Method
-
Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[6]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[6]
-
Add 2-3 drops of PYR reagent (0.01% p-N,N-dimethylaminocinnamaldehyde in 1% HCl).[3][6]
-
Observe for the development of a bright pink or cherry-red color within 1-2 minutes, which indicates a positive result.[6]
Rapid Disk Method
-
Place a PYR-impregnated disk in a sterile petri dish and moisten it with sterile distilled water.[3]
-
Using a sterile inoculating loop, pick 1-2 well-isolated colonies and rub them onto the disk.[3]
-
Incubate at room temperature for 1-2 minutes.[6]
-
Add one drop of the PYR reagent.[6]
-
A positive reaction is indicated by the appearance of a bright pink or cherry-red color within 1-2 minutes.[6]
Applications in Microbiology
The PYR test is a cornerstone in clinical microbiology for the presumptive identification of several bacterial species.
Table 3: PYR Test Reactions for Various Bacteria
| PYR Positive Bacteria | PYR Negative Bacteria |
| Streptococcus pyogenes (Group A Streptococci)[3][6] | Streptococcus agalactiae (Group B Streptococci) |
| Enterococcus species[2][3] | Streptococcus pneumoniae[4] |
| Citrobacter species[3][7] | Escherichia coli[3][7] |
| Klebsiella species[3] | Salmonella species[7] |
| Yersinia species[3] | Most other Staphylococcus species (excluding S. haemolyticus, S. lugdunensis, S. schleiferi)[8] |
| Staphylococcus haemolyticus[3][4] |
Future Directions and High-Throughput Screening
While the diagnostic utility of PYR is well-established, the exploration of its structural analogs as therapeutic agents, particularly as enzyme inhibitors, remains an area with significant research potential. High-throughput screening (HTS) of libraries of PYR analogs could be a powerful approach to identify novel inhibitors of pyrrolidonyl peptidases or other enzymes.
Caption: A potential high-throughput screening workflow for PYR analogs.
Conclusion
L-Pyrrolidonyl-β-naphthylamide is a critical tool in microbiology, with a well-defined mechanism of action and established experimental protocols for its use as a diagnostic substrate. The design and synthesis of its structural analogs hold promise for the development of novel enzyme substrates and potentially therapeutic enzyme inhibitors. However, there is a clear gap in the publicly available literature regarding the quantitative biological activity of such analogs. Future research, potentially leveraging high-throughput screening and detailed structure-activity relationship studies, is necessary to unlock the full potential of this class of compounds beyond their current diagnostic applications.
References
- 1. Pyrrolidonyl-beta-naphthylamide | 1219381-92-6 | Benchchem [benchchem.com]
- 2. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flabslis.com [flabslis.com]
Beyond the Petri Dish: A Technical Guide to the Versatile Applications of Pyrrolidonyl-beta-naphthylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidonyl-beta-naphthylamide (PYR), a chromogenic substrate for the enzyme pyroglutamyl aminopeptidase (B13392206) (EC 3.4.19.3), is a well-established tool in clinical microbiology for the rapid identification of bacterial species such as Streptococcus pyogenes and Enterococcus.[1][2][3] However, the utility of this molecule extends far beyond routine bacteriology. This technical guide delves into the lesser-explored yet significant applications of PYR in biomedical research and drug discovery, providing a resource for scientists seeking to leverage this substrate in novel contexts.
Pyroglutamyl peptidases (PGPs) are a class of exopeptidases that cleave N-terminal pyroglutamyl residues from peptides and proteins.[4][5] These enzymes are not exclusive to bacteria and are found across various life forms, including mammals, where they play crucial roles in physiological and pathological processes.[4][6] Mammalian PGPs, such as PGP-I, are involved in the metabolism of bioactive peptides and have been implicated in inflammation and cancer.[4][7] This ubiquity and physiological relevance of PGPs in non-microbial systems open up a wide array of applications for PYR as a research tool.
This guide will explore the use of PYR in quantitative enzyme assays, its application in high-throughput screening for enzyme inhibitors, and the development of PYR derivatives for enhanced detection methodologies, providing detailed protocols and data to facilitate their implementation in the laboratory.
Biochemical Principle of PYR as a Substrate
The fundamental principle behind the use of PYR lies in the enzymatic hydrolysis of the amide bond linking the pyroglutamyl moiety to a beta-naphthylamine reporter molecule.[1][2] In the presence of pyroglutamyl peptidase, PYR is cleaved to yield pyroglutamic acid and free beta-naphthylamine. The liberated beta-naphthylamine can then be detected colorimetrically, typically through the addition of N,N-dimethylaminocinnamaldehyde, which forms a red Schiff base, allowing for qualitative and quantitative assessment of enzyme activity.[1][2]
Applications in Enzyme Characterization and Kinetics
While extensively used for bacterial enzyme detection, PYR is also a valuable substrate for characterizing the kinetic properties of pyroglutamyl peptidases from other sources, including mammalian tissues. The principles of Michaelis-Menten kinetics can be applied to determine key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Table 1: Kinetic Parameters of Pyroglutamyl Peptidases with Various Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Recombinant Human Brain PGP-I | Pyroglutamyl 7-aminomethylcoumarin | 0.132 ± 0.024 | 2.68 x 10-5 | [8] |
| Rat PGP-I | L-pGlu-L-Ala | 0.057 | - | [9] |
| Rat PGP-I | L-OTCA-L-Ala | 0.43 | - | [9] |
| Rat PGP-I | L-OOCA-L-Ala | 0.71 | - | [9] |
| Rat PGP-I | L-OICA-L-Ala | 0.42 | - | [9] |
Note: Data for PYR with non-microbial enzymes is not extensively available in the literature, the table provides data for other PGP substrates to illustrate the type of kinetic analysis possible.
Experimental Protocol: Quantitative Assay of Pyroglutamyl Peptidase Activity
This protocol is adapted from standard microbiological procedures and can be optimized for purified enzymes or cell/tissue lysates.
Materials:
-
This compound (PYR) solution (e.g., 1 mg/mL in a suitable buffer)
-
N,N-dimethylaminocinnamaldehyde (PYR reagent)
-
Enzyme source (purified enzyme, cell lysate, or tissue homogenate)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of PYR substrate dilutions in the reaction buffer to determine the optimal concentration.
-
In a 96-well plate, add a fixed amount of the enzyme source to each well.
-
Initiate the reaction by adding the PYR substrate solution to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the PYR reagent to each well.
-
Allow the color to develop for 1-2 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 560 nm for the red Schiff base).
-
A standard curve using known concentrations of beta-naphthylamine can be used to quantify the amount of product formed.
-
Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg protein).
High-Throughput Screening for Enzyme Inhibitors
The colorimetric nature of the PYR assay makes it amenable to high-throughput screening (HTS) for the discovery of novel inhibitors of pyroglutamyl peptidases.[10][11] Such inhibitors could have therapeutic potential in diseases where PGP activity is dysregulated, such as inflammation and cancer.[4][7]
Table 2: Examples of Pyroglutamyl Peptidase Inhibitors
| Inhibitor | Target Enzyme | IC50 | Reference |
| HA08 | Insulin-regulated aminopeptidase (IRAP) | 18 nM | [12] |
| Benzyl alcohol derivative of HA08 | Insulin-regulated aminopeptidase (IRAP) | 59 nM | [12] |
Note: This table showcases inhibitors for a related aminopeptidase to illustrate the type of data generated from inhibitor screening. Specific IC50 values for PGP inhibitors screened using a PYR-based assay would require dedicated experimental campaigns.
Experimental Protocol: High-Throughput Screening of PGP Inhibitors
This protocol outlines a basic framework for an HTS campaign using the PYR assay.
Materials:
-
PYR solution
-
PYR reagent
-
Purified PGP enzyme
-
Compound library (e.g., small molecules, natural product extracts)
-
384-well microplates
-
Automated liquid handling system (recommended)
-
Microplate reader
Procedure:
-
In a 384-well plate, dispense a small volume of each compound from the library into individual wells.
-
Add a solution of the purified PGP enzyme to all wells.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PYR substrate to all wells.
-
Incubate at 37°C for a time determined during assay optimization.
-
Add the PYR reagent to stop the reaction and induce color development.
-
Read the absorbance on a microplate reader.
-
Wells with reduced absorbance compared to control wells (containing no inhibitor) indicate potential inhibitory activity.
-
Positive hits should be confirmed and their potency (e.g., IC50) determined through dose-response experiments.
Advanced Applications with PYR Derivatives
To enhance the sensitivity and applicability of PYR-based assays, researchers have developed fluorescent and near-infrared probes based on the pyroglutamyl recognition moiety.[13][14][15][16] These probes offer several advantages over the traditional colorimetric assay, including higher sensitivity, suitability for live-cell imaging, and in vivo applications.
For instance, a near-infrared fluorescent probe was developed to monitor PGP-1 activity in a mouse model of inflammation, demonstrating the potential of these tools in studying disease pathology.[13] Similarly, a ratiometric fluorescent sensor has been used to detect PGP-1 in mouse tumors.[14]
Visualizing Experimental Workflows and Pathways
PYR-Based Enzyme Assay Workflow
The following diagram illustrates the general workflow for a quantitative enzyme assay using PYR.
Caption: Workflow for a quantitative PYR-based enzyme assay.
High-Throughput Inhibitor Screening Workflow
This diagram outlines the steps involved in a high-throughput screening campaign to identify inhibitors of pyroglutamyl peptidase.
Caption: Workflow for HTS of PGP inhibitors using a PYR-based assay.
Conclusion
This compound, while a staple in clinical microbiology, possesses a much broader potential as a research tool. Its utility as a substrate for pyroglutamyl peptidases from diverse biological sources enables its application in enzyme kinetics, high-throughput inhibitor screening, and, through the development of its derivatives, in advanced imaging techniques. For researchers and drug development professionals, PYR offers a cost-effective and versatile means to investigate the roles of pyroglutamyl peptidases in health and disease, paving the way for new diagnostic and therapeutic strategies. The protocols and data presented in this guide provide a foundation for the expanded use of this valuable chemical probe.
References
- 1. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 2. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 3. flabslis.com [flabslis.com]
- 4. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]
- 6. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Stability and kinetic studies on recombinant pyroglutamyl peptidase I and two mutant forms - DORAS [doras.dcu.ie]
- 9. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Ultrasensitive Near‐Infrared Fluorescent Probe Reveals Pyroglutamate Aminopeptidase 1 Can Be a New Inflammatory Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A ratiometric fluorescent sensor for rapid detection of the pyroglutamate aminopeptidase-1 in mouse tumors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
L-Pyrroglutamyl Aminopeptidase Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the substrate specificity of L-pyrroglutamyl aminopeptidase (B13392206) (PGP-1), a cysteine peptidase that plays a crucial role in various physiological processes, including inflammation and hormone regulation. This document summarizes quantitative kinetic data, details experimental protocols for substrate specificity studies, and visualizes the enzyme's catalytic mechanism and its potential role in inflammatory signaling pathways.
Quantitative Analysis of Substrate Specificity
L-Pyrroglutamyl aminopeptidase (EC 3.4.19.3), also known as pyroglutamyl-peptidase I (PGP-1), catalyzes the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins.[1] The enzyme exhibits broad substrate specificity but is highly selective for the pGlu moiety at the N-terminus.[2] Minor modifications to the pyroglutamyl ring can significantly impact the enzyme's catalytic efficiency.
The substrate specificity of PGP-1 is quantitatively assessed by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the available kinetic parameters for the hydrolysis of various substrates by L-pyrroglutamyl aminopeptidase.
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pyroglutamyl 7-aminomethylcoumarin | Recombinant Human PGP-1 | 0.132 ± 0.024 | 2.68 x 10-5 | 0.203 | (Mtawae, 2005) |
| Pyroglutamylalanine | Streptococcus pyogenes | 0.34 | Not Reported | Not Reported | (Besson et al., 1994) |
| Pyroglutamyltyrosine | Streptococcus pyogenes | 0.47 | Not Reported | Not Reported | (Besson et al., 1994) |
Note: The limited availability of comprehensive kinetic data for a wide range of natural peptide substrates highlights a key area for future research.
Experimental Protocols for Substrate Specificity Studies
Determining the kinetic parameters of L-pyrroglutamyl aminopeptidase for various substrates requires precise and reproducible experimental protocols. Two common methods employed are continuous spectrophotometric assays and high-performance liquid chromatography (HPLC)-based assays.
Continuous Spectrophotometric Assay using a Chromogenic Substrate
This method relies on the use of a synthetic substrate that releases a chromogenic product upon cleavage by PGP-1, allowing for the continuous monitoring of the reaction rate by measuring the change in absorbance over time. A commonly used substrate is L-pyroglutamyl-p-nitroanilide (pGlu-pNA).
Materials:
-
Purified L-pyrroglutamyl aminopeptidase (PGP-1)
-
L-pyroglutamyl-p-nitroanilide (pGlu-pNA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 5 mM dithiothreitol (B142953) (DTT)
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of pGlu-pNA in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the Assay Buffer. It is recommended to prepare a range of substrate concentrations that bracket the expected Km value (e.g., 0.1x to 10x Km).
-
Enzyme Preparation: Prepare a working solution of PGP-1 in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.
-
Assay Setup:
-
Add a defined volume of each substrate concentration to the wells of a microplate or to cuvettes.
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the PGP-1 working solution to each well/cuvette. Mix quickly but gently.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε405 for p-nitroaniline = 10,600 M-1cm-1).
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
HPLC-Based Assay for Natural Peptide Substrates
This method is suitable for determining the kinetic parameters for natural peptide substrates that do not produce a chromogenic product upon cleavage. The assay involves incubating the enzyme with the substrate for a set period, stopping the reaction, and then quantifying the amount of product formed or substrate consumed using reverse-phase HPLC.[3]
Materials:
-
Purified L-pyrroglutamyl aminopeptidase (PGP-1)
-
Peptide substrate (e.g., Thyrotropin-releasing hormone, Gonadotropin-releasing hormone)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 5 mM DTT
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phases for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
-
Standards for the substrate and the expected product
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes, each containing a different concentration of the peptide substrate in Assay Buffer.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction: Add a fixed amount of PGP-1 to each tube to start the reaction.
-
Time-Course Experiment: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each reaction tube and immediately add it to a quenching solution to stop the reaction.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the substrate and product using a suitable gradient of the mobile phases.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification:
-
Generate standard curves for both the substrate and the product using known concentrations.
-
Determine the concentration of the product formed (or substrate consumed) in each sample by comparing the peak areas to the standard curves.
-
-
Data Analysis:
-
For each substrate concentration, plot the amount of product formed against time. The initial velocity (V0) is the slope of the linear portion of this curve.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Visualizing Key Processes
Diagrams are essential for understanding complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the catalytic mechanism of PGP-1, the experimental workflow for substrate specificity studies, and a potential signaling pathway involving PGP-1.
Catalytic Mechanism of L-Pyrroglutamyl Aminopeptidase
The catalytic mechanism of PGP-1 involves a catalytic triad (B1167595) of Cysteine, Histidine, and Aspartate residues.[1] The Cysteine acts as a nucleophile to attack the carbonyl carbon of the pyroglutamyl residue's peptide bond.
Caption: Catalytic mechanism of L-pyrroglutamyl aminopeptidase.
Experimental Workflow for Substrate Specificity Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of PGP-1.
Caption: General workflow for PGP-1 kinetic analysis.
Potential Role of PGP-1 in TNF-α Signaling
L-pyrroglutamyl aminopeptidase may play a role in inflammation by modulating signaling pathways such as the one initiated by Tumor Necrosis Factor-alpha (TNF-α). While the direct regulatory link is still under investigation, PGP-1 could potentially influence the availability of bioactive peptides that modulate this pathway.
Caption: Hypothetical role of PGP-1 in modulating TNF-α signaling.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Thyrotropin-releasing hormone regulates the diurnal variation of pyroglutamyl aminopeptidase II activity in the male rat adenohypophysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pyrrolidonyl-Beta-Naphthylamide (PYR) Assay in Bacterial Identification
Introduction
The Pyrrolidonyl-Beta-Naphthylamide (PYR) assay, also known as the Pyrrolidonyl Arylamidase test, is a rapid colorimetric method used in clinical and research laboratories for the presumptive identification of certain bacterial species.[1][2] This biochemical test detects the activity of the enzyme L-pyrrolidonyl arylamidase (PYRase).[1][3] The assay is particularly valuable for differentiating Streptococcus pyogenes (Group A streptococci) and Enterococcus species from other streptococci.[2][3][4] It is also utilized in the identification of certain Staphylococcus species and can aid in distinguishing Escherichia coli from other lactose-positive, indole-positive gram-negative rods.[1][2][3] First described in 1981, the PYR test has become a staple in microbiology for its simplicity, speed, and accuracy.[1][5]
Principle of the PYR Assay
The core principle of the PYR test lies in the detection of the enzyme L-pyrrolidonyl arylamidase.[3] The substrate, L-Pyrrolidonyl-β-naphthylamide (PYR), is hydrolyzed by this enzyme, if present in the test organism, into two products: L-pyrrolidone and β-naphthylamine.[4][6][7] The subsequent addition of a developing reagent, N,N-dimethylaminocinnamaldehyde, results in its reaction with the liberated β-naphthylamine.[2][5] This reaction forms a red Schiff base, indicating a positive result.[2][4][5] A lack of color change, or the development of a yellow or orange color, signifies a negative result.[2]
Experimental Protocols
The PYR test can be performed using two primary methods: the rapid disk method and the broth method.[5] Both methods require isolated bacterial colonies from a non-selective culture medium, such as blood agar, that is 18 to 48 hours old.[1][2]
1. Rapid Disk Method
This method is the more commonly used due to its speed and ease of use.
-
Materials:
-
PYR test disks impregnated with L-Pyrrolidonyl-β-naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile distilled or deionized water
-
Sterile inoculating loop or applicator stick
-
Petri dish or microscope slide
-
Forceps
-
-
Procedure:
-
Using sterile forceps, place a PYR disk in a sterile petri dish or on a clean microscope slide.[2][8]
-
Slightly moisten the disk with a small drop of sterile distilled or deionized water. It is crucial not to oversaturate the disk, as this can lead to false-negative results.[2][3]
-
With a sterile inoculating loop or applicator stick, pick up one or two well-isolated colonies of the test organism.[2][5] For slow-growing organisms, a larger inoculum may be necessary.[2]
-
Smear the inoculum onto the moistened area of the PYR disk.[1][2]
-
Incubate the disk at room temperature for 2 minutes. For poorly growing bacteria, this incubation time can be extended to 10 minutes.[2]
-
After the incubation period, add one to two drops of the PYR reagent to the disk.[2][5]
-
Observe for a color change within 1 to 2 minutes of adding the reagent.[3][5]
-
2. Broth Method
The broth method is an alternative that can also be used for PYR testing.
-
Materials:
-
PYR broth containing L-Pyrrolidonyl-β-naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop
-
Incubator at 35-37°C
-
Test tubes
-
-
Procedure:
Quality Control
For reliable results, it is essential to perform quality control with each new lot of PYR disks or broth.
-
Positive Control: Enterococcus faecalis or Streptococcus pyogenes[2]
-
Negative Control: Streptococcus agalactiae or Escherichia coli[2]
Data Presentation
Table 1: Summary of Quantitative Data for the PYR Assay
| Parameter | Rapid Disk Method | Broth Method |
| Inoculum Source | 18-48 hour pure culture on non-selective media | 18-24 hour pure culture |
| Inoculum Size | 1-2 well-isolated colonies (more for slow growers) | 2-5 colonies |
| Incubation Time | 2 minutes (up to 10 minutes for slow growers) | 4 hours |
| Incubation Temperature | Room Temperature | 35-37°C |
| Reagent | 1-2 drops of N,N-dimethylaminocinnamaldehyde | 1-2 drops of N,N-dimethylaminocinnamaldehyde |
| Result Reading Time | Within 1-2 minutes after adding reagent | Within 1-2 minutes after adding reagent |
Interpretation of Results
-
Positive Result: The development of a bright pink or cherry-red color within the specified time frame indicates the presence of L-pyrrolidonyl arylamidase activity.[5][6]
-
Negative Result: No color change, or the appearance of a yellow, orange, or blue-green color, indicates a negative result.[2][3][5] A faint or weak pink color is also considered a negative reaction.[5]
Visualizations
Caption: Workflow of the Rapid Disk PYR Assay.
Caption: Biochemical reaction of the PYR assay.
Limitations
While the PYR test is a valuable tool, it has some limitations that researchers and clinicians should consider:
-
The test is for presumptive identification and should be used in conjunction with other biochemical tests for definitive identification.[5][6]
-
False-negative results can occur if the PYR disk is too moist or if the inoculum is too small.[5][8]
-
Using inoculum from selective media may lead to false-negative results.[3]
-
Some indole-positive bacteria, like E. coli, may produce a blue-green color, which should be interpreted as a negative result but can be a source of confusion.[5]
References
- 1. flabslis.com [flabslis.com]
- 2. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. microbenotes.com [microbenotes.com]
- 6. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 7. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]
- 8. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 9. labmartgh.com [labmartgh.com]
How to perform a rapid PYR test using a disk or broth method
Application Notes and Protocols for Rapid PYR Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric assay used for the presumptive identification of certain groups of bacteria based on the activity of the enzyme L-pyrrolidonyl arylamidase.[1][2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[2][3] The addition of a developing reagent, N,N-dimethylaminocinnamaldehyde, results in the formation of a red Schiff base in the presence of β-naphthylamine, indicating a positive result.[4][5] This test is a key diagnostic tool for the presumptive identification of Group A Streptococci (Streptococcus pyogenes) and Enterococcus species.[1][6]
Principle of the PYR Test
The PYR test is a biochemical reaction that detects the presence of the enzyme L-pyrrolidonyl arylamidase.[2] The substrate, L-pyrrolidonyl-β-naphthylamide, is impregnated into a paper disk or included in a broth medium.[1][4] If the test organism produces the enzyme, it will hydrolyze the substrate, releasing β-naphthylamine.[2][5] The subsequent addition of the PYR reagent (p-dimethylaminocinnamaldehyde) results in a color change.[1] A bright pink or cherry-red color indicates a positive reaction, while no color change or a yellow/orange color is interpreted as a negative result.[4][7]
Experimental Protocols
I. Rapid PYR Test - Disk Method
This method utilizes PYR-impregnated paper disks for a rapid determination of L-pyrrolidonyl arylamidase activity.
Materials:
-
PYR test disks[1]
-
PYR reagent (0.01% p-dimethylaminocinnamaldehyde)[1]
-
Sterile distilled water or deionized water[4]
-
Sterile inoculating loops or swabs[4]
-
Petri dish[4]
-
Forceps[4]
-
Pure culture of the test organism (18-24 hour growth on a non-selective medium like blood agar)[6][8]
-
Quality control organisms (e.g., Enterococcus faecalis ATCC 29212 as a positive control and Streptococcus agalactiae ATCC 12386 as a negative control)[2][9]
Procedure:
-
Using sterile forceps, place a PYR disk in a clean, empty petri dish.[4][6]
-
Moisten the disk with a small drop of sterile distilled or deionized water. Do not oversaturate the disk.[2][6]
-
With a sterile inoculating loop, pick up 2-3 well-isolated colonies of the test organism from an 18-24 hour culture.[6]
-
Smear the inoculum onto the surface of the moistened PYR disk.[6]
-
Incubate the disk at room temperature for 2 minutes. For slower-growing organisms, this incubation can be extended to 10 minutes.[4][6]
-
After the incubation period, add one drop of the PYR reagent to the disk.[4]
Interpretation of Results:
-
Positive: A bright pink to cherry-red color develops within 1-2 minutes.[2][4]
-
Negative: No color change, or the development of a yellow or orange color.[4][7] A faint pink color is also considered a negative result.[4]
II. Rapid PYR Test - Broth Method
This method involves the inoculation of the test organism into a broth medium containing the PYR substrate.
Materials:
-
PYR broth tubes[10]
-
PYR reagent (0.01% p-dimethylaminocinnamaldehyde)[11]
-
Sterile inoculating loops[6]
-
Incubator (35-37°C)[10]
-
Pure culture of the test organism (18-24 hour growth)[10]
-
Quality control organisms (e.g., Enterococcus faecalis ATCC 29212 and Streptococcus pyogenes ATCC 19615 as positive controls, and Streptococcus agalactiae ATCC 12386 as a negative control)[2][12]
Procedure:
-
Inoculate a PYR broth tube with 3-5 colonies from a pure 18-24 hour culture of the test organism.[2][10]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[6][10]
-
After incubation, add 1-2 drops of the PYR reagent to the broth.[10][11]
-
Observe for a color change within 1-2 minutes.[10]
Interpretation of Results:
-
Positive: A brilliant red-fuchsia color develops within 1-2 minutes.[6]
-
Negative: No color change, or a yellow to weakly orange color.[6]
Data Presentation
Table 1: Summary of PYR Test Protocols
| Parameter | Disk Method | Broth Method |
| Principle | Enzymatic hydrolysis of L-pyrrolidonyl-β-naphthylamide on a disk.[1] | Enzymatic hydrolysis of L-pyrrolidonyl-β-naphthylamide in a broth medium.[10] |
| Inoculum | 2-3 colonies from a pure 18-24 hour culture.[6] | 3-5 colonies from a pure 18-24 hour culture.[2][10] |
| Incubation Time | 2 minutes at room temperature (up to 10 minutes for slow growers).[4][6] | 4 hours at 35-37°C.[6][10] |
| Reagent | 1 drop of PYR reagent (p-dimethylaminocinnamaldehyde).[4] | 1-2 drops of PYR reagent (p-dimethylaminocinnamaldehyde).[10][11] |
| Result Read Time | Within 1-2 minutes after adding the reagent.[2][4] | Within 1-2 minutes after adding the reagent.[10] |
| Positive Result | Bright pink to cherry-red color.[2][4] | Brilliant red-fuchsia color.[6] |
| Negative Result | No color change, or yellow/orange color.[4][7] | No color change, or yellow/orange color.[6] |
Table 2: Quality Control Organisms for the PYR Test
| Organism | Expected PYR Result |
| Enterococcus faecalis ATCC 29212 | Positive[2][9] |
| Streptococcus pyogenes ATCC 19615 | Positive[2][12] |
| Streptococcus agalactiae ATCC 12386 | Negative[2][9] |
| Escherichia coli ATCC 25922 | Negative[9] |
Visualizations
Biochemical Pathway of the PYR Test
Caption: Biochemical pathway of the PYR test.
Experimental Workflow for the Rapid PYR Disk Test
Caption: Workflow for the rapid PYR disk test.
Experimental Workflow for the Rapid PYR Broth Test
Caption: Workflow for the rapid PYR broth test.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. flabslis.com [flabslis.com]
- 8. dalynn.com [dalynn.com]
- 9. himedialabs.com [himedialabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. labmartgh.com [labmartgh.com]
- 12. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
Application Notes and Protocols for the Quantitative Analysis of Pyroglutamyl Aminopeptidase I (PYRase) Activity with Pyrrolidonyl-beta-naphthylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamyl Aminopeptidase (B13392206) I (PGP-1 or PYRase), a cysteine peptidase, is a ubiquitous enzyme found in various organisms, from bacteria to mammals.[1][2] It specifically catalyzes the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. This enzymatic activity is the foundation of the well-established Pyrrolidonyl-beta-naphthylamide (PYR) test, a cornerstone in clinical microbiology for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[3][4]
Beyond its diagnostic utility in microbiology, PGP-1 is emerging as a significant target in drug discovery. The enzyme plays a crucial role in regulating the activity of various peptide hormones, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), by cleaving their N-terminal pGlu residue.[1] Dysregulation of PGP-1 activity has been linked to inflammatory processes and certain cancers, making it a promising therapeutic target.[1]
These application notes provide detailed protocols for both qualitative and quantitative analysis of PYRase activity using the chromogenic substrate L-Pyrrolidonyl-beta-naphthylamide (PYR). Furthermore, advanced methods employing fluorogenic and chemiluminescent substrates are discussed for high-sensitivity applications, along with protocols for enzyme kinetic analysis and high-throughput screening of potential inhibitors.
Principle of the Assay
The fundamental principle of the PYR assay lies in the enzymatic hydrolysis of the L-Pyrrolidonyl-beta-naphthylamide substrate by PYRase. This reaction yields two products: pyroglutamic acid and free β-naphthylamine.[3][5] The liberated β-naphthylamine can then be detected by a colorimetric reaction with N,N-dimethylaminocinnamaldehyde, which forms a bright pink or cherry-red Schiff base, providing a visual indication of enzyme activity.[3][4] For quantitative assays, the rate of product formation can be measured over time using spectrophotometry or by employing more sensitive fluorogenic or chemiluminescent substrates.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes known kinetic parameters for PYRase with various substrates. While specific kinetic data for L-Pyrrolidonyl-beta-naphthylamide is not extensively reported, the provided values for other substrates offer a comparative baseline. A detailed protocol for determining these parameters is provided in the experimental section.
| Enzyme Source | Substrate | Km (mM) | Vmax | Reference |
| Streptococcus pyogenes | Pyroglutamylalanine | 0.34 | Not Reported | [6] |
| Streptococcus pyogenes | Pyroglutamyltyrosine | 0.47 | Not Reported | [6] |
Inhibitor Potency
The development of PGP-1 inhibitors is a key area of research for therapeutic applications. The table below lists the inhibitory constants for a known PGP-1 inhibitor. A protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds is provided.
| Inhibitor | Enzyme Target | Ki (mM) | IC50 | Reference |
| N-carbobenzoxypyroglutamyl diazomethyl ketone | Pyroglutamyl Peptidase (PGP-1) | 0.12 | Not Reported | [1] |
Experimental Protocols
Protocol 1: Qualitative PYR Test (Disk Method)
This rapid method is suitable for the presumptive identification of PYRase-positive microorganisms.
Materials:
-
PYR-impregnated disks
-
Sterile distilled water
-
PYR Reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or swab
-
Petri dish or microscope slide
Procedure:
-
Place a PYR disk on a sterile Petri dish or microscope slide.
-
Slightly moisten the disk with a drop of sterile distilled water. Do not oversaturate.
-
Using a sterile loop, pick up several well-isolated colonies of the test microorganism.
-
Smear the inoculum onto the moistened PYR disk.
-
Incubate at room temperature for 2 minutes.
-
Add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change or the development of a yellow/orange color.
Protocol 2: Quantitative Spectrophotometric Assay of PYRase Activity
This protocol allows for the quantitative measurement of PYRase activity by monitoring the increase in absorbance from the colored product over time.
Materials:
-
Purified PYRase enzyme or cell lysate containing the enzyme
-
L-Pyrrolidonyl-beta-naphthylamide (PYR) substrate solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
PYR Reagent (N,N-dimethylaminocinnamaldehyde)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer and the PYR substrate at the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the purified PYRase or cell lysate to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., 50 µL of 1 M citric acid).
-
After the final time point, add the PYR reagent to all wells and incubate for 10-15 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the colored product (typically around 565 nm).
-
Create a standard curve using known concentrations of β-naphthylamine to convert the absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (V0) from the linear portion of the product formation versus time curve.
Protocol 3: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for PYRase.
Procedure:
-
Set up a series of reactions as described in Protocol 2, but vary the concentration of the L-Pyrrolidonyl-beta-naphthylamide substrate over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Ensure the enzyme concentration is kept constant and low enough to maintain initial velocity conditions.
-
Measure the initial reaction velocity (V0) for each substrate concentration.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
Protocol 4: High-Throughput Screening (HTS) of PYRase Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of PYRase activity. A fluorogenic substrate is recommended for higher sensitivity and a continuous assay format.
Materials:
-
Purified PYRase enzyme
-
Fluorogenic substrate (e.g., L-Pyroglutamic acid 7-amido-4-methylcoumarin, Pyr-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Compound library dissolved in DMSO
-
384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for no inhibition and a known inhibitor for maximum inhibition).
-
Add the purified PYRase enzyme in assay buffer to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Pyr-AMC) to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., kinetic read every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the liberated fluorophore (e.g., Ex/Em = 350/430 nm for AMC).
-
Calculate the reaction rate for each well.
-
Identify "hits" as compounds that significantly reduce the reaction rate compared to the DMSO control.
-
For hit compounds, perform a dose-response analysis by testing a range of concentrations to determine their IC50 value.
Visualizations
Caption: Workflow of the PYRase-catalyzed hydrolysis of L-Pyrrolidonyl-beta-naphthylamide and subsequent colorimetric detection.
Caption: Role of PYRase (PGP-1) in hormone regulation and inflammation, and the mode of action for PGP-1 inhibitors.
References
- 1. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound | 1219381-92-6 | Benchchem [benchchem.com]
- 4. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 5. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Pyrrolidonyl-β-naphthylamide (PYR) in Automated Microbiology Systems
Introduction
Pyrrolidonyl-β-naphthylamide (PYR), also known as L-pyrrolidonyl-β-naphthylamide, is a chromogenic substrate used for the rapid detection of pyrrolidonyl aminopeptidase (B13392206) (PYRase) activity in microorganisms. This enzymatic test is a critical component in the presumptive identification of key bacterial species. Automated microbiology systems leverage the PYR test as an integral part of their identification algorithms for Gram-positive cocci, offering speed, standardization, and high throughput compared to traditional manual methods.
Principle of the PYR Test
The PYR test is based on the hydrolysis of the PYR substrate by the bacterial enzyme L-pyrrolidonyl aminopeptidase.[1][2] The reaction yields two products: L-pyrrolidone and a free β-naphthylamine.[3][4] The β-naphthylamine is then detected by adding a colorimetric developer, typically N,N-dimethylaminocinnamaldehyde.[2][5] This reagent reacts with the β-naphthylamine to form a bright pink or cherry-red Schiff base, indicating a positive result.[4][5] The absence of a color change signifies a negative result.[6]
Clinical Significance and Applications
The PYR test is of significant clinical importance for the rapid presumptive identification of:
-
Group A Streptococci (Streptococcus pyogenes): The PYR test is a highly specific method to differentiate S. pyogenes from other beta-hemolytic streptococci.[2][7]
-
Enterococcus species: This test is crucial for differentiating Enterococcus spp. (PYR-positive) from other Group D streptococci (now classified in the genus Streptococcus, e.g., Streptococcus gallolyticus group), which are typically PYR-negative.[2]
-
Coagulase-Negative Staphylococci: It aids in the differentiation of certain staphylococci, such as the clinically significant Staphylococcus lugdunensis, which is PYR-positive.[6]
-
Enterobacteriaceae: The test can also be useful in separating Citrobacter spp. (positive) from Salmonella spp. (typically negative).[6][8]
Integration of the PYR test into automated systems allows for its inclusion in a panel of biochemical tests, where the combined results are analyzed by a sophisticated database to provide rapid and accurate microbial identification.
Integration in Automated Systems
Leading automated microbiology systems, including the bioMérieux VITEK® 2, Beckman Coulter MicroScan WalkAway, and BD Phoenix™, incorporate a PYR test into their Gram-positive identification panels/cards.
-
VITEK® 2 System: The VITEK® 2 GP (Gram-Positive) card contains 43 biochemical tests, including a well for L-Pyrrolydonyl-ARYLAMIDASE (PyrA).[9] The system automatically inoculates the card, incubates it, and reads the colorimetric reaction kinetically, with results often available in approximately eight hours or less.[9]
-
MicroScan WalkAway System: The MicroScan Dried Overnight Positive ID panels contain wells with various substrates, including one for PYR.[10] After inoculation and incubation, the system can automatically read the results, or they can be read manually.[11]
-
BD Phoenix™ System: The BD Phoenix™ PMIC/ID panels for Gram-positive bacteria utilize 51 wells for various biochemical tests to identify clinically significant organisms.[12] The system automates the inoculation, incubation, and reading processes to provide identification and susceptibility results.
These systems standardize inoculum density, ensure precise incubation conditions, and use advanced colorimetric readers to eliminate the subjectivity of manual reading, thereby enhancing reproducibility and accuracy.
Data Presentation
Table 1: Performance of Manual PYR Test for Streptococcus pyogenes
| Study Reference | No. of Isolates | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Abraham T, et al. (2016)[5][13] | 206 | 95.42% | 77.41% | 95.97% | 75.00% |
Table 2: Comparative Accuracy of Automated Systems for Enterococcus spp. Identification
| System | Study Reference | No. of Isolates | Correct Identification Rate (Species Level) |
| VITEK® 2 | Eigner U, et al. (2005)[3] | 51 | 100% |
| BD Phoenix™ | Eigner U, et al. (2005)[3] | 51 | 100% |
| MicroScan WalkAway | Ligozzi M, et al. (2002)¹ | 128 | 97.7% |
¹ Data from a study cited within a comparative analysis by Funke G, et al. (2005), as direct comparative data for MicroScan on Enterococcus was not available in the primary search results.
Experimental Protocols
Generalized Protocol for Automated PYR Testing
This protocol provides a general workflow applicable to most automated systems. Users must consult the specific manufacturer's manual for their instrument (VITEK® 2, MicroScan WalkAway, BD Phoenix™) for detailed, validated procedures.
1. Materials Required:
-
Automated identification system (e.g., VITEK® 2) and corresponding Gram-Positive ID cards (e.g., VITEK® 2 GP card).[9]
-
Pure, 18-24 hour culture of the test organism on a non-selective medium (e.g., Blood Agar).
-
Sterile saline (0.45% to 0.50%) in a clear plastic tube.
-
DensiCHEK™ Plus or equivalent McFarland densitometer.
-
Sterile swabs or loops.
-
Vortex mixer.
-
Cassette for holding test cards and inoculum tubes.
2. Inoculum Preparation:
-
Aseptically select several well-isolated colonies from the primary culture plate.
-
Transfer the colonies into a tube containing 3.0 mL of sterile saline.
-
Vortex the tube thoroughly to create a smooth, homogeneous bacterial suspension.
-
Standardize the suspension turbidity to a 0.5-0.63 McFarland standard using a densitometer. This step is critical for accurate results.
3. Instrument Setup and Card Inoculation:
-
Place the standardized bacterial suspension tube and the appropriate Gram-Positive ID card into the system-specific cassette.[14]
-
Ensure the barcode on the card is visible for scanning and that the card is correctly oriented.
-
Load the cassette into the automated instrument.
-
The instrument will automatically perform the following steps:
-
Scan the card and suspension tube barcodes for traceability.
-
Draw the standardized inoculum into the card using a vacuum-based filling mechanism.[14]
-
Seal the card to prevent contamination and create a closed system.
-
Transfer the card to the integrated incubator.
-
4. Incubation and Reading:
-
The instrument incubates the card at a controlled temperature (typically 35-37°C).
-
The system's optical reader (colorimeter) periodically scans each well of the card, including the PYR well.[4]
-
It measures changes in color or turbidity over time, creating a kinetic growth and reaction curve for each substrate.
5. Data Interpretation and Reporting:
-
After sufficient incubation (e.g., ~8 hours for VITEK® 2), the system's software analyzes the kinetic data from all 43 biochemical wells.[9]
-
The reaction pattern is compared against an extensive database of known microbial profiles.
-
A final identification is generated, often with a percentage of probability or confidence level. The positive or negative result of the PYR test contributes significantly to the final identification algorithm for relevant organisms.
-
The results are displayed on the system's computer and can be automatically transmitted to the Laboratory Information System (LIS).
6. Quality Control:
-
Perform quality control testing on each new lot of ID cards according to the manufacturer's recommendations and local laboratory guidelines.
-
Positive Control: Enterococcus faecalis (ATCC® 29212)
-
Negative Control: Streptococcus agalactiae (ATCC® 12386)
Mandatory Visualizations
References
- 1. msa.sm.ee [msa.sm.ee]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. journals.asm.org [journals.asm.org]
- 4. medicapacifica.com [medicapacifica.com]
- 5. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. msa.sm.ee [msa.sm.ee]
- 10. Evaluation of MicroScan Bacterial Identification Panels for Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosystemsne.com.br [biosystemsne.com.br]
- 12. BD Phoenix™ panels | BD [bd.com]
- 13. jcdr.net [jcdr.net]
- 14. VITEK® 2 | Pioneering Diagnostics [biomerieux.com]
Application Notes and Protocols: PYR Test for Presumptive Identification of Streptococcus pyogenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric biochemical assay used for the presumptive identification of Streptococcus pyogenes (Group A streptococci) and Enterococcus species.[1][2][3] This test is crucial in clinical microbiology to differentiate S. pyogenes from other β-hemolytic streptococci.[4] The PYR test detects the activity of the enzyme L-pyrrolidonyl arylamidase, also known as pyrrolidonyl aminopeptidase.[1][5][6] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR).[2]
Biochemical Principle
The PYR test is based on the enzymatic hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide by the bacterial enzyme L-pyrrolidonyl arylamidase.[1] This hydrolysis yields β-naphthylamine.[1][5] The free β-naphthylamine then reacts with a chromogenic reagent, N,N-dimethylaminocinnamaldehyde, to form a red-colored Schiff base.[5][7] The development of a bright pink or cherry-red color indicates a positive result, signifying the presence of the enzyme and presumptively identifying the organism as Streptococcus pyogenes or Enterococcus spp.[5][6]
Biochemical Pathway of the PYR Test
Caption: Biochemical pathway of the PYR test.
Data Presentation
The PYR test is a highly sensitive and specific method for the presumptive identification of Streptococcus pyogenes. The following table summarizes the performance characteristics of the PYR test in comparison to other phenotypic tests, with spy1258 PCR used as the confirmatory method.
| Test Method | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Reference |
| PYR Test | 95.42 | 77.41 | 95.97 | 75.00 | [8][9][10] |
| Bacitracin Susceptibility | 95.42 | 70.96 | 94.88 | 73.33 | [8][9] |
| Lancefield Grouping | 97.71 | 80.64 | - | - | [8][9][10] |
A study by Yajko et al. reported a sensitivity of 96.4% and a specificity of 98.7% for the PYR hydrolysis test, highlighting its accuracy compared to traditional bacitracin susceptibility tests.[11] Another study showed that the sensitivity of the PYR broth method was 99.08% with a specificity of 99.82%.[12]
Experimental Protocols
The PYR test can be performed using several methods, including a rapid disk method, a broth-based assay, and an agar-based method.[1][2][7]
Materials:
-
Pure, 18-24 hour culture of suspect colonies on a non-selective medium (e.g., blood agar).[6][13]
-
PYR test disks, broth, or agar.
-
PYR reagent (N,N-dimethylaminocinnamaldehyde).[5]
-
Sterile inoculating loops or sticks.
-
Sterile water or saline.
-
Petri dish or microscope slide.[14]
Quality Control:
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615).[2][15]
-
Negative Control: Streptococcus agalactiae (ATCC 12386).[2][15]
Rapid Disk Method Protocol:
-
Place a PYR disk in a sterile petri dish or on a microscope slide.[2][14]
-
Moisten the disk with a small drop of sterile deionized water or saline; do not oversaturate the disk.[2][14]
-
Using a sterile applicator stick or loop, pick 2-3 well-isolated colonies from an 18-24 hour culture.[13][15]
-
Smear the inoculum onto the surface of the PYR disk.[2]
-
Incubate at room temperature for 2 minutes.[2][15] For poorly growing organisms, the incubation time can be extended to 10 minutes.[2]
-
After incubation, add one drop of the PYR reagent to the disk.[2]
-
Observe for a color change within one minute.[11]
Broth Method Protocol:
-
Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture.[1][3]
-
Following incubation, add 2-3 drops of the PYR reagent.[1][3]
-
Observe for the development of a red color within 1-2 minutes.[1][3]
Interpretation of Results:
-
Positive Result: A bright pink or cherry-red color develops within the specified time.[5][6] This indicates the presence of L-pyrrolidonyl arylamidase activity.
-
Negative Result: No color change, or the development of a yellow or orange color.[2]
Experimental Workflow for PYR Disk Test
Caption: Experimental workflow for the PYR disk test.
Limitations
While the PYR test is a valuable tool, it has some limitations:
-
The test should be used for presumptive identification and should be supplemented with other tests for a complete identification.[1]
-
False-negative results can occur if the disk is too moist or if the inoculum is taken from selective media.[1][14]
-
Some other organisms, such as certain species of Aerococcus and coagulase-negative staphylococci, can also be PYR-positive.[16]
-
Isolates of Escherichia coli and indole-positive Proteus from media with high tryptophan content may produce a blue-green color, which should be interpreted as a negative result.[1]
Conclusion
The PYR test is a rapid, reliable, and cost-effective method for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[12] Its high sensitivity and specificity make it a valuable tool in clinical and research settings for the rapid differentiation of these medically important bacteria.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 4. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. flabslis.com [flabslis.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. jcdr.net [jcdr.net]
- 9. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dalynn.com [dalynn.com]
- 12. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. scribd.com [scribd.com]
- 15. Conventional methods for isolation and Identification of Streptococcus pyogenes [protocols.io]
- 16. Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Enterococcus Species from other Streptococci using the PYR Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric assay used for the presumptive identification of various bacterial species, most notably for differentiating Enterococcus species and Group A Streptococci (Streptococcus pyogenes) from other streptococci.[1][2][3][4] This biochemical test detects the activity of the enzyme L-pyrrolidonyl arylamidase, which catalyzes the hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide (PYR).[1][3][5] The ability of Enterococcus species to produce this enzyme makes the PYR test a valuable tool in clinical and research settings for rapid and accurate preliminary identification.[6][7]
These application notes provide a comprehensive overview of the PYR test, including its biochemical principles, detailed experimental protocols, and performance data for the differentiation of Enterococcus species from other streptococci.
Biochemical Principle
The PYR test is based on the enzymatic hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide. Bacteria that produce the enzyme L-pyrrolidonyl arylamidase cleave the substrate into L-pyrrolidone and β-naphthylamide.[8][9] The free β-naphthylamide then reacts with a chromogenic reagent, N,N-dimethylaminocinnamaldehyde, to form a red Schiff base, indicating a positive result.[2][8] The absence of a color change, or the development of a yellow or orange color, indicates a negative result.[2][10]
Experimental Protocols
Two primary methods are used for performing the PYR test: the disk method and the broth method. Both methods are reliable, with the disk method offering a more rapid turnaround time.[3][9]
Reagent Preparation
PYR Reagent (N,N-dimethylaminocinnamaldehyde Solution):
-
Composition:
-
N,N-dimethylaminocinnamaldehyde: 1 g
-
Concentrated Hydrochloric Acid (HCl): 10 mL
-
Deionized Water: 90 mL
-
-
Preparation:
-
Carefully add the N,N-dimethylaminocinnamaldehyde to the deionized water.
-
Slowly add the concentrated HCl while stirring continuously until the powder is completely dissolved.
-
Store the reagent in a dark, glass bottle at 2-8°C. The reagent should be clear and colorless.
-
Quality Control
Prior to testing unknown samples, it is imperative to perform quality control checks using well-characterized bacterial strains.
Disk Method (Rapid Method)
-
Using sterile forceps, place a PYR-impregnated disk onto a clean, dry glass slide or the surface of a sterile petri dish.
-
Slightly moisten the disk with a single drop of sterile deionized water. Note: Do not oversaturate the disk, as this can lead to false-negative results.[3][4]
-
Using a sterile applicator stick or inoculating loop, pick several well-isolated colonies from an 18-24 hour culture grown on a non-selective medium (e.g., blood agar).
-
Smear the inoculum onto the surface of the moistened PYR disk.
-
Incubate the disk at room temperature for 2 minutes.[3]
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.[9]
Broth Method
-
Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture.[3]
-
Incubate the broth aerobically at 35-37°C for 4 hours.[3]
-
Following incubation, add 2-3 drops of the PYR reagent to the broth.[9]
-
Gently agitate the tube and observe for a color change within 1-2 minutes.[9]
Interpretation of Results
-
Positive Result: Development of a bright pink to cherry-red color within the specified time frame. This indicates the presence of L-pyrrolidonyl arylamidase activity.[3][10]
-
Negative Result: No color change, or the development of a yellow or orange color.[2][10] A faint pink reaction is also considered negative.[3]
Data Presentation
The PYR test demonstrates high sensitivity and specificity in the presumptive identification of Enterococcus species. The following table summarizes the performance data from various studies.
| Organism/Group | Test Method | Number of Strains Tested | PYR Positive (%) | Sensitivity (%) | Specificity (%) | Reference(s) |
| Enterococcus species | PYRase Systems (SAC and SAF) | 111 (85 enterococcal, 26 non-enterococcal) | >96 | >96 | >96 | [7] |
| Group D Enterococci | Not Specified | Not Specified | 96 | - | - | [3][10] |
| Enterococci | PYR Broth | 202 | - | 99.08 | 99.82 | [11] |
| Enterococci | Murex PYR | 202 | - | 98.48 | 99.82 | [11] |
| Non-enterococcal Group D Streptococci | Not Specified | Not Specified | 0 | - | - | [10] |
| Streptococcus bovis group | Not Specified | Not Specified | 0 | - | - | [3][5] |
| Group B Streptococci | Not Specified | Not Specified | 2 | - | - | [10] |
| Viridans Streptococci | Not Specified | Not Specified | 18 | - | - | [10] |
Limitations and Considerations
While the PYR test is a robust and reliable method, it is essential to be aware of its limitations to avoid misinterpretation of results.
-
The PYR test is a presumptive test and should be used in conjunction with other biochemical and/or molecular methods for definitive identification.[3]
-
False-negative results can occur if the inoculum is too light or if the disk is oversaturated with water.[4]
-
Testing colonies from selective media may lead to false-negative results.[2]
-
Some other bacterial species, including certain coagulase-negative staphylococci (S. lugdunensis, S. haemolyticus), Aerococcus, and some Enterobacteriaceae, can also be PYR-positive.[2][3] Therefore, it is crucial to perform a catalase test and Gram stain prior to PYR testing to ensure the isolate is a Gram-positive, catalase-negative coccus.
-
The test does not differentiate between different species of Enterococcus (e.g., E. faecalis and E. faecium).[1]
Visualizations
Biochemical Pathway of the PYR Test
Caption: Biochemical pathway of the PYR test.
Experimental Workflow for PYR Disk Test
Caption: Experimental workflow of the PYR disk test.
Conclusion
The PYR test is a rapid, cost-effective, and highly accurate presumptive test for the differentiation of Enterococcus species from other streptococci. Its simplicity and high performance make it an indispensable tool in microbiology laboratories. When performed and interpreted correctly, and in conjunction with other standard microbiological techniques, the PYR test significantly aids in the timely identification of clinically important bacteria, thereby facilitating appropriate downstream applications in research and drug development.
References
- 1. examtube.in [examtube.in]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Few-minutes tests for the identification of group A streptococci and enterococci with chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dalynn.com [dalynn.com]
- 9. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 10. researchtweet.com [researchtweet.com]
- 11. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Pyroglutamyl Aminopeptidase Activity in Environmental Samples using Pyrrolidonyl-β-naphthylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection and quantification of pyroglutamyl aminopeptidase (B13392206) (PGP) activity in environmental samples utilizing the chromogenic substrate L-Pyrrolidonyl-β-naphthylamide (PYR).
Introduction
Pyroglutamyl aminopeptidase (EC 3.4.19.3), also known as pyrrolidonyl arylamidase, is an enzyme that catalyzes the removal of an N-terminal pyroglutamate (B8496135) residue from peptides and proteins. This enzymatic activity is present in a wide range of organisms, including various bacteria, and plays a role in protein metabolism and maturation.[1][2] The detection and quantification of PGP activity in environmental matrices such as soil and water can serve as an indicator of microbial metabolic potential and community composition. L-Pyrrolidonyl-β-naphthylamide is a specific substrate for PGP.[3] The enzymatic hydrolysis of PYR yields pyroglutamic acid and β-naphthylamine.[3] The released β-naphthylamine can then be detected colorimetrically after reacting with p-dimethylaminocinnamaldehyde to form a distinct red Schiff base, allowing for both qualitative and quantitative assessment of enzyme activity.[3]
Principle of the Assay
The PYR assay is a colorimetric method for detecting the activity of the enzyme L-pyrrolidonyl arylamidase (PYRase).[1] The enzyme hydrolyzes the substrate L-pyroglutamic acid beta-naphthylamide to produce beta-naphthylamine.[1] When the PYR reagent, p-dimethylaminocinnamaldehyde, is added, it reacts with the beta-naphthylamine to produce a bright pink or cherry-red color, indicating a positive result.[1] The intensity of the color is proportional to the amount of β-naphthylamine produced and thus to the PGP activity in the sample.
Signaling Pathway Diagram
Caption: Enzymatic hydrolysis of PYR and subsequent colorimetric detection.
Applications
-
Environmental Microbiology: Assessing the metabolic potential of microbial communities in soil, water, and sediment samples.
-
Bioremediation: Monitoring microbial activity during the breakdown of pollutants.
-
Drug Development: Screening for inhibitors of bacterial PGP, a potential target for novel antimicrobial agents.
-
Industrial Microbiology: Quality control and characterization of microbial strains used in industrial processes.
Quantitative Data Summary
The following table summarizes quantitative data for pyroglutamyl aminopeptidase activity from various bacterial species, demonstrating the range of enzymatic activity that can be observed.
| Bacterial Species | Enzyme Activity (nmol/min/mg protein) | Source |
| Bacillus amyloliquefaciens | Data not available in provided search results | [1] |
| Pyrococcus furiosus | Cleaves >85% of pyroglutamate from various peptides | [4] |
Experimental Protocols
Protocol for Quantitative PGP Activity in Soil Samples
This protocol is adapted from general soil enzyme assay procedures.[5][6][7]
5.1.1. Materials
-
Fresh soil samples, sieved (<2 mm)
-
L-Pyrrolidonyl-β-naphthylamide (PYR)
-
p-dimethylaminocinnamaldehyde (PYR Reagent)
-
β-naphthylamine (for standard curve)
-
Tris buffer (0.1 M, pH 7.5)
-
Calcium chloride (CaCl₂) solution (2.0 M)
-
Ethanol (B145695) (95%)
-
Microcentrifuge tubes (15 mL and 2 mL)
-
Spectrophotometer or microplate reader
-
Incubator or water bath
5.1.2. Experimental Workflow Diagram
Caption: Workflow for quantitative PGP assay in soil.
5.1.3. Procedure
-
Sample Preparation: Weigh 1.0 g of fresh, sieved soil into a 15 mL centrifuge tube. Prepare a control tube with soil but without the PYR substrate.
-
Reaction Initiation: To each tube, add 5 mL of 0.1 M Tris buffer (pH 7.5) and vortex briefly. Add 1 mL of the PYR substrate solution (concentration to be optimized, e.g., 1 mM in Tris buffer) to the sample tubes. Add 1 mL of Tris buffer to the control tube.
-
Incubation: Incubate all tubes at 37°C for 1 hour.
-
Reaction Termination and Extraction: Stop the reaction by adding 1 mL of 2.0 M CaCl₂ solution and 4 mL of 95% ethanol to each tube. Vortex vigorously for 30 seconds.
-
Clarification: Centrifuge the tubes at 4,000 rpm for 10 minutes to pellet the soil particles.
-
Color Development: Transfer 1 mL of the clear supernatant to a new 2 mL microcentrifuge tube. Add 0.5 mL of the PYR reagent (p-dimethylaminocinnamaldehyde solution).
-
Incubation for Color Development: Incubate at room temperature for 20 minutes to allow for color development.
-
Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer. Use the supernatant from the control tube as a blank.
-
Calculation: Calculate the concentration of β-naphthylamine released using a standard curve. Express the enzyme activity as µmol of β-naphthylamine released per hour per gram of dry soil.
Protocol for Quantitative PGP Activity in Water Samples
5.2.1. Materials
-
Water samples
-
0.22 µm membrane filters
-
L-Pyrrolidonyl-β-naphthylamide (PYR)
-
p-dimethylaminocinnamaldehyde (PYR Reagent)
-
β-naphthylamine
-
Tris buffer (0.1 M, pH 7.5)
-
Microcentrifuge tubes or 96-well plate
-
Spectrophotometer or microplate reader
5.2.2. Procedure
-
Sample Preparation: Filter a known volume of the water sample (e.g., 100 mL) through a 0.22 µm membrane filter to collect microbial biomass.
-
Enzyme Extraction: Place the filter in a 15 mL tube containing 5 mL of 0.1 M Tris buffer (pH 7.5). Vortex vigorously for 1 minute to dislodge the cells and release extracellular enzymes.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, mix 500 µL of the cell suspension/enzyme extract with 100 µL of the PYR substrate solution. Prepare a control with the extract and buffer only.
-
Incubation: Incubate at an optimized temperature (e.g., 25°C or 37°C) for 1-4 hours.
-
Color Development: Add 50 µL of the PYR reagent to each tube/well.
-
Incubation for Color Development: Incubate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: Quantify the PGP activity using a β-naphthylamine standard curve and express the results as µmol of β-naphthylamine released per hour per liter of water.
Protocol for β-naphthylamine Standard Curve
5.3.1. Logical Relationship Diagram
Caption: Logic for creating a β-naphthylamine standard curve.
5.3.2. Procedure
-
Stock Solution: Prepare a 10 mM stock solution of β-naphthylamine in 95% ethanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in 0.1 M Tris buffer (pH 7.5) to final concentrations ranging from 0 to 200 µM.
-
Color Reaction: To 1 mL of each standard dilution, add 0.5 mL of the PYR reagent.
-
Incubation: Incubate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 560 nm against a blank containing only Tris buffer and the PYR reagent.
-
Standard Curve: Plot the absorbance values against the corresponding β-naphthylamine concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. This equation will be used to calculate the concentration of β-naphthylamine in the experimental samples.
Troubleshooting and Limitations
-
High Background Color: Environmental samples, particularly soil extracts, may contain humic substances that can interfere with colorimetric readings. It is crucial to run appropriate sample controls (without substrate) to subtract background absorbance.[8]
-
Low Enzyme Activity: If the activity is low, consider increasing the incubation time or the amount of sample used.
-
Precipitation: Ensure that all reagents are fully dissolved. Centrifugation steps should be sufficient to pellet any particulate matter before absorbance measurement.
-
Qualitative vs. Quantitative: The standard PYR disk test is qualitative. For quantitative results, a spectrophotometric method with a standard curve is essential.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. Extraction of active, contaminant degrading enzymes from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Novel Chromogenic Substrates Based on a Naphthylamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of novel chromogenic substrates centered on a naphthylamide scaffold. This class of reagents is instrumental in the sensitive detection and quantification of a wide array of enzymatic activities, proving invaluable in basic research, diagnostics, and high-throughput screening for drug discovery.
Introduction to Naphthylamide-Based Chromogenic Substrates
Chromogenic substrates are compounds that are colorless until acted upon by a specific enzyme.[1] This enzymatic cleavage releases a chromophore, a molecule that absorbs light in the visible spectrum, resulting in a color change that can be quantified.[1] Naphthylamide-based substrates utilize β-naphthylamine or its derivatives as the chromophore. When an enzyme, such as a protease, cleaves the amide bond between an amino acid or peptide and the naphthylamine moiety, the liberated naphthylamine can be detected colorimetrically, often after a secondary reaction to enhance the signal.[2][3] These substrates are particularly useful for assaying the activity of peptidases and proteases.[2]
Key Applications
The versatility of naphthylamide-based chromogenic substrates lends them to a multitude of applications in life science research and development:
-
Enzyme Activity Assays: They provide a straightforward method for determining the kinetic parameters of enzymes, such as proteases, by monitoring the rate of color development. This is crucial for understanding enzyme function and mechanism.[4]
-
High-Throughput Screening (HTS): In drug discovery, these substrates are employed in HTS campaigns to identify enzyme inhibitors.[5][6] The simple colorimetric readout allows for the rapid screening of large compound libraries.[5][6]
-
Microbial Detection: Specific peptidases are characteristic of certain microorganisms. Naphthylamide substrates can be used in microbiological media to identify bacterial colonies based on their enzymatic activity, indicated by a color change.[2]
-
Cell-Based Assays: Cell-permeable versions of these substrates can be used to measure intracellular enzyme activity in living cells, providing insights into cellular processes like apoptosis.
Data Presentation: Quantitative Analysis of Enzyme Kinetics
The efficacy of a novel chromogenic substrate is determined by its kinetic parameters when interacting with the target enzyme. Key parameters include the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat), which represents the turnover number of the enzyme. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Below is a compilation of kinetic data for various proteases with chromogenic substrates, including those with p-nitroanilide (pNA), a structurally similar chromophore to naphthylamide. This data serves as a benchmark for evaluating newly synthesized naphthylamide-based substrates.
Table 1: Kinetic Parameters of Various Proteases with Chromogenic Substrates
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-pNA | 9.7 | - | - | [7] |
| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide | 950 | 24.7 | 26,000 | [8] |
| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Met-p-nitroanilide | 1100 | 19.8 | 18,000 | [8] |
| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 830 | 15.0 | 18,100 | [8] |
| α-Chymotrypsin | Ac-Phe-Ala-NH₂ | 1100 | 34 | 31,000 | [8] |
| Thermolysin | Glt-Gly-Ala-Phe-2NA | - | - | 5.2 x 10⁴ | [9] |
| Thermolysin | Glt-Gly-Gly-Phe-2NA | - | - | 0.15 x 10⁴ | [9] |
Note: Data for some parameters were not available in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of a Novel Aminoacyl-β-Naphthylamide Substrate (Exemplified by L-Leucyl-β-naphthylamide)
This protocol outlines a general method for the synthesis of an aminoacyl-β-naphthylamide, a foundational step in developing novel chromogenic substrates. L-Leucyl-β-naphthylamide is a known substrate for leucine (B10760876) aminopeptidase.[10]
Materials:
-
L-Leucine
-
β-Naphthylamine
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Protection of the Amino Group (if necessary): If the amino acid has a reactive side chain, it may need to be protected prior to coupling. For simple amino acids like leucine, this step may not be required.
-
Amide Bond Formation: a. Dissolve L-Leucine and β-naphthylamine in the anhydrous solvent in a round-bottom flask. b. Cool the mixture in an ice bath. c. Slowly add a solution of the coupling agent (e.g., DCC) in the same solvent to the reaction mixture with constant stirring. d. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Filter the reaction mixture to remove the dicyclohexylurea byproduct. b. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: a. Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure L-Leucyl-β-naphthylamide.
-
Characterization: a. Confirm the structure and purity of the synthesized substrate using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: General Enzyme Assay Using a Naphthylamide-Based Chromogenic Substrate
This protocol provides a general framework for measuring enzyme activity using a synthesized naphthylamide substrate. It is based on established methods for similar chromogenic substrates.[3][11][12]
Materials:
-
Synthesized naphthylamide substrate
-
Purified enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[8]
-
Secondary coupling reagent (e.g., p-dimethylaminocinnamaldehyde) for color development[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the naphthylamide substrate in an appropriate solvent (e.g., DMSO). b. Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired concentrations. c. Prepare a solution of the purified enzyme in Assay Buffer.
-
Assay Setup: a. In a 96-well microplate, add the Assay Buffer to each well. b. Add varying concentrations of the substrate working solution to the wells. c. Include control wells with no enzyme (blank) and no substrate.
-
Enzyme Reaction: a. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. b. Initiate the reaction by adding the enzyme solution to each well.
-
Color Development and Measurement: a. At specific time points, stop the reaction (e.g., by adding a stopping reagent or by adding the secondary coupling reagent). b. Add the secondary coupling reagent to develop the color. c. Measure the absorbance at the appropriate wavelength using a microplate reader. The wavelength will depend on the specific chromophore generated. For the product of β-naphthylamine with p-dimethylaminocinnamaldehyde, a red color is formed.[2]
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. b. Plot V₀ against the substrate concentration to determine K_m and V_max using Michaelis-Menten kinetics.[8]
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. High-throughput Enzyme Screening [creative-enzymes.com]
- 6. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 10. Leucine-beta-naphthylamide | C16H20N2O | CID 102475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. rsc.org [rsc.org]
Enzyme inhibitor screening assays using Pyrrolidonyl-beta-naphthylamide as a substrate
Application Notes: Enzyme Inhibitor Screening Using Pyrrolidonyl-β-naphthylamide
Introduction
Pyrrolidonyl-β-naphthylamide (PYR) is a chromogenic substrate primarily used for the detection of pyrrolidonyl aminopeptidase (B13392206) (PYRase) activity.[1][2][3] This enzyme hydrolyzes the amide bond in PYR to release β-naphthylamine.[4][5][6] The subsequent addition of a developing reagent, typically p-dimethylaminocinnamaldehyde (DMACA), results in the formation of a brightly colored Schiff base, which can be quantified spectrophotometrically.[2][7] This well-established reaction provides a robust and straightforward method for identifying bacteria such as Streptococcus pyogenes and Enterococcus species in clinical microbiology.[3][8]
Beyond diagnostics, this assay can be powerfully adapted for high-throughput screening (HTS) to identify potential inhibitors of PYRase or other peptidases that recognize similar substrates. In an inhibitor screening context, the enzymatic activity is measured in the presence and absence of test compounds. A reduction in color development in the presence of a compound indicates potential inhibitory activity. This method is valuable in drug discovery for identifying hit compounds that modulate the activity of peptidase enzymes.
Principle of the Assay
The screening assay is based on a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis : The PYRase enzyme catalyzes the hydrolysis of the Pyrrolidonyl-β-naphthylamide substrate, yielding two products: pyroglutamic acid and β-naphthylamine.
-
Color Development : The liberated β-naphthylamine reacts with the p-dimethylaminocinnamaldehyde reagent, producing a cherry-red color.[2][7]
The intensity of the color is directly proportional to the amount of β-naphthylamine released, and thus to the activity of the PYRase enzyme. Potential inhibitors will decrease the rate of this reaction, leading to a measurable reduction in color intensity.
Experimental Protocols
Protocol 1: 96-Well Plate Assay for PYRase Inhibitor Screening
This protocol describes a manual or semi-automated screening assay in a 96-well microplate format suitable for determining the inhibitory potential of a compound library.
A. Materials and Reagents
-
Enzyme : Purified Pyrrolidonyl Aminopeptidase (PYRase).
-
Substrate : L-Pyrrolidonyl-β-naphthylamide (PYR), (e.g., Sigma-Aldrich).
-
Developing Reagent : p-Dimethylaminocinnamaldehyde (DMACA), (e.g., Sigma-Aldrich).
-
Buffer : Tris-HCl buffer (50 mM, pH 7.6) or as recommended by the enzyme supplier.
-
Inhibitor Compounds : Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor : Known inhibitor of PYRase (if available) or a general peptidase inhibitor.
-
Equipment :
-
96-well clear, flat-bottom microplates.
-
Multichannel pipettes.
-
Microplate reader capable of measuring absorbance at ~550 nm.
-
Incubator set to 37°C.
-
B. Preparation of Solutions
-
Assay Buffer : Prepare 50 mM Tris-HCl, pH 7.6.
-
Enzyme Solution : Dilute the PYRase stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final concentration). The optimal concentration should be determined empirically by titration to ensure the reaction is in the linear range.
-
Substrate Solution : Prepare a 1 mM stock solution of PYR in a minimal amount of DMSO and dilute to the working concentration (e.g., 2X the final concentration) in Assay Buffer.
-
Developing Reagent : Prepare a 0.01% (w/v) solution of DMACA in 10% concentrated HCl.[2] Handle with care in a fume hood.
-
Compound Plates : Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these into Assay Buffer to create the working compound solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
C. Assay Procedure
-
Plate Layout : Design the plate map to include wells for:
-
Blanks : Assay Buffer only.
-
Negative Controls (100% Activity) : Enzyme + Substrate + Vehicle (DMSO).
-
Positive Controls (0% Activity) : Substrate only (no enzyme).
-
Test Wells : Enzyme + Substrate + Test Compound.
-
-
Assay Steps :
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the test compound solution or vehicle (for controls) to the appropriate wells.
-
Add 25 µL of the 2X Enzyme Solution to all wells except the Positive Control (no enzyme) wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X Substrate Solution to all wells. The total volume should now be 150 µL.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 50 µL of the Developing Reagent to all wells.
-
Incubate for 5-10 minutes at room temperature to allow color to fully develop.
-
Measure the absorbance at 550 nm using a microplate reader.
-
D. Data Analysis
-
Correct for Blank : Subtract the average absorbance of the Blank wells from all other wells.
-
Calculate Percent Inhibition : Use the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
-
Determine IC50 Values : For compounds showing significant inhibition, perform a dose-response experiment with serial dilutions. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Protocol 2: High-Throughput Screening (HTS) Workflow
Adapting the assay for HTS involves automation, miniaturization (e.g., 384- or 1536-well plates), and a multi-stage screening process.
A. Primary Screen
-
Objective : To rapidly screen a large library of compounds at a single, high concentration (e.g., 10-20 µM) to identify "hits".
-
Method : The 96-well protocol is miniaturized. Liquid handling robots are used for dispensing reagents and compounds. The endpoint absorbance reading is used to calculate % inhibition.
-
Hit Criteria : A predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations above the mean of the negative controls) is used to identify primary hits.
B. Secondary Screens & Hit Confirmation
-
Objective : To confirm the activity of primary hits, eliminate false positives, and characterize the potency and mechanism of confirmed hits.
-
Methods :
-
Hit Confirmation : Re-test the primary hits under the same conditions to ensure the activity is reproducible.
-
Dose-Response Analysis : Test confirmed hits in a serial dilution format (e.g., 10-point dose-response) to determine their IC50 values.
-
Counter-Screens : Perform assays to identify compounds that interfere with the assay technology rather than the enzyme. For example, screen for compounds that absorb at 550 nm or that react with the DMACA reagent.
-
Data Presentation
Quantitative data from screening assays should be organized logically to allow for clear interpretation and comparison.
Table 1: Example Raw Data from a 96-Well Plate
| Well ID | Well Type | Compound ID | Abs (550 nm) |
| A1 | Blank | - | 0.052 |
| B1 | Negative Control | Vehicle | 1.254 |
| C1 | Positive Control | - | 0.055 |
| D1 | Test | Cmpd-001 | 0.648 |
| E1 | Test | Cmpd-002 | 1.198 |
| F1 | Test | Cmpd-003 | 0.112 |
Table 2: Calculated Percent Inhibition
| Compound ID | Avg. Corrected Abs | % Inhibition | Hit? (Threshold >50%) |
| Cmpd-001 | 0.596 | 50.0% | Yes |
| Cmpd-002 | 1.146 | 4.1% | No |
| Cmpd-003 | 0.060 | 95.3% | Yes |
Table 3: Summary of IC50 Values for Confirmed Hits
This table summarizes the potency of compounds that were confirmed in secondary screens.
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Cmpd-001 | 12.5 | 1.1 | 0.992 |
| Cmpd-003 | 0.48 | 0.9 | 0.995 |
| Cmpd-004 | 25.1 | 1.3 | 0.987 |
| Cmpd-005 | > 100 | - | - |
References
- 1. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. flabslis.com [flabslis.com]
- 4. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studymicrobio.com [studymicrobio.com]
- 6. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 7. universe84a.com [universe84a.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols for PYR Test in the Identification of Coagulase-Negative Staphylococci
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric assay used for the presumptive identification of various bacterial species based on the activity of the enzyme L-pyrrolidonyl arylamidase.[1][2][3] In the realm of clinical microbiology and drug development, the PYR test serves as a valuable tool for the differentiation of staphylococcal species, particularly in distinguishing between Staphylococcus aureus and certain clinically significant coagulase-negative staphylococci (CoNS).[4][5] Some CoNS, such as Staphylococcus lugdunensis and Staphylococcus haemolyticus, are increasingly recognized as significant pathogens, making their accurate and rapid identification crucial for appropriate patient management and infection control.[2][6] These application notes provide detailed protocols and performance data for the use of the PYR test in the identification of CoNS.
Principle of the PYR Test
The PYR test is based on the enzymatic hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide by the bacterial enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[3][7] This hydrolysis yields β-naphthylamine.[3] The liberated β-naphthylamine is then detected by the addition of a chromogenic reagent, N,N-dimethylaminocinnamaldehyde, which results in the formation of a red Schiff base.[3][8] A positive test is indicated by the development of a bright pink or cherry-red color, signifying the presence of the enzyme.[3]
Data Presentation
The PYR test is a key component in the phenotypic identification scheme for CoNS. The expected results for some of the most clinically relevant species are summarized below.
Table 1: Expected PYR Test Reactions for Select Coagulase-Negative Staphylococci
| Staphylococcus Species | Expected PYR Reaction |
| Staphylococcus lugdunensis | Positive |
| Staphylococcus haemolyticus | Positive |
| Staphylococcus schleiferi | Positive |
| Staphylococcus epidermidis | Negative |
| Staphylococcus saprophyticus | Negative |
| Staphylococcus warneri | Negative |
| Staphylococcus capitis | Negative |
| Staphylococcus hominis | Negative |
| Staphylococcus simulans | Variable |
Table 2: Performance of PYR Test in CoNS Identification
| Target Organism | Number of Isolates Tested | Sensitivity (%) | Specificity (%) | Reference |
| Staphylococcus lugdunensis | 46 | 100% (in a two-test protocol with ornithine) | 100% (in a two-test protocol with ornithine) | [1] |
| Staphylococcus haemolyticus | 14 | Data not available | Data not available | [7] |
| Staphylococcus schleiferi | Not specified | Data not available | Data not available | [2][3] |
Note: Quantitative data for the sensitivity and specificity of the PYR test alone for individual CoNS species is limited in the reviewed literature. The test is often used as part of a larger identification panel.
Experimental Protocols
Two primary methods are used for performing the PYR test: the rapid disk method and the broth method.
Protocol 1: Rapid Disk/Membrane Method
This is the most commonly used method due to its speed and ease of use.
Materials:
-
PYR test disks or membranes impregnated with L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile deionized or distilled water
-
Sterile inoculating loops or swabs
-
Petri dish or microscope slide
-
Positive control strain (e.g., Enterococcus faecalis ATCC 29212)
-
Negative control strain (e.g., Staphylococcus aureus ATCC 25923)
Procedure:
-
Place a PYR disk on a clean, dry surface, such as the inside of a sterile petri dish or on a microscope slide.
-
Slightly moisten the disk with one drop of sterile deionized or distilled water. Do not oversaturate the disk, as this can lead to false-negative results.[8]
-
Using a sterile inoculating loop, pick 2-3 well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective medium like blood agar.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 2 minutes.
-
After the incubation period, add one drop of the PYR reagent to the inoculated area of the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: A bright pink or cherry-red color develops within 1-2 minutes.[3]
-
Negative: No color change, or the development of a yellow or orange color.[2] A faint pink color should be interpreted as a negative result.[4]
Protocol 2: Broth Method
Materials:
-
PYR broth containing L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loops
-
Incubator at 35-37°C
-
Positive and negative control strains as in Protocol 1
Procedure:
-
Inoculate the PYR broth with 3-5 colonies from an 18-24 hour pure culture of the test organism.
-
Incubate the tube aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[8]
-
Negative: No color change or a yellow color.
Limitations of the PYR Test
-
The PYR test is a presumptive test and should be used in conjunction with other biochemical and/or molecular tests for definitive identification.[8]
-
False-negative results can occur if the inoculum is too light or if the test disk is overly moist.[8]
-
The test should be performed on colonies from non-selective media, as some selective media can interfere with the results.[8]
-
Some other bacterial genera, such as Enterococcus and some Enterobacteriaceae, are also PYR-positive.[2]
Visualizations
Biochemical Pathway of the PYR Test
Caption: Biochemical reaction of the PYR test.
Experimental Workflow for the Rapid Disk PYR Test
Caption: Workflow of the rapid disk PYR test.
Logical Relationship for Staphylococcal Identification
Caption: Differentiation of staphylococci using coagulase and PYR tests.
References
- 1. journals.asm.org [journals.asm.org]
- 2. flabslis.com [flabslis.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Five-Test Simple Scheme for Species-Level Identification of Clinically Significant Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. documents.cap.org [documents.cap.org]
- 7. Investigation of Staphylococcus lugdunensis and Selected Coagulase Negative Staphylococci Isolated from Blood Culture bottles and Determination of their Sensitivities to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
Troubleshooting & Optimization
Troubleshooting false negative results in the PYR test
This technical support center provides troubleshooting guidance and frequently asked questions for the Pyrrolidonyl Arylamidase (PYR) test. Designed for researchers, scientists, and drug development professionals, this guide addresses common issues, with a focus on resolving false negative results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2][3] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[4][5][6] The addition of a chromogenic reagent, N,N-dimethylaminocinnamaldehyde, results in the formation of a red Schiff base, indicating a positive result.[2][4]
Q2: What are the primary applications of the PYR test?
The PYR test is primarily used for the presumptive identification of Group A Streptococci (Streptococcus pyogenes) and Enterococcus species.[3][7] It helps differentiate them from other streptococci.[4] For instance, it can distinguish Enterococcus from Group D non-enterococci.[3] Additionally, it can aid in the identification of certain Staphylococcus species and some Gram-negative bacteria.[1][4]
Q3: What constitutes a positive versus a negative PYR test result?
A positive result is indicated by the development of a bright pink or cherry-red color within one to two minutes of adding the reagent.[4][6] A negative result is characterized by no color change or the appearance of a yellow, orange, or blue-green color.[1][4][5] A pale pink or weak reaction should be considered negative.[4][7]
Troubleshooting False Negative Results
A false negative result in the PYR test can arise from various procedural missteps. Below are common causes and their respective solutions.
Issue 1: Inoculum-Related Problems
| Potential Cause | Troubleshooting Steps |
| Insufficient Inoculum | A faint or absent color change can occur if too few organisms are transferred to the test disk or broth.[5][8] Ensure a visible, heavy inoculum of 3-5 colonies is used.[4][5] For slow-growing organisms, it may be necessary to use several loopfuls of culture.[2] |
| Inoculum from Selective Media | Using colonies from selective media or tube biochemical agars can lead to false-negative results.[4][5][9] Always use a pure culture grown on a non-selective medium, such as blood agar (B569324), that is 18-24 hours old.[1][5] |
| Incorrect Culture Age | The optimal age for bacterial colonies is 15-24 hours.[10] Using cultures that are too old or too young may result in insufficient enzyme activity. |
Issue 2: Procedural and Reagent Issues
| Potential Cause | Troubleshooting Steps |
| Excessively Moist Test Disk | An overly moist disk can dilute the reagents and lead to a false-negative outcome.[4][5][7] When moistening the disk, use a minimal amount of sterile distilled or deionized water (approximately 10 µl) and do not flood it.[4][6] |
| Improper Reagent Storage or Handling | The PYR reagent (N,N-dimethylaminocinnamaldehyde) should be stored in a cool, dark place.[8] Visually inspect the reagent before use; it should be clear and colorless.[9] |
| Incorrect Incubation Time | The incubation period after inoculation is critical. For the rapid disk method, incubate for 1-2 minutes at room temperature.[4][6] For the broth method, incubate at 35-37°C for 4 hours.[2][4] |
| Premature Reading of Results | Reading the results too soon after adding the reagent can lead to a false negative interpretation.[8] Wait for the full 1-2 minutes to observe for color development.[4][6] |
Quality Control
Regular quality control is essential for ensuring the accuracy of the PYR test.
| Control Type | Recommended Organism | Expected Result |
| Positive Control | Enterococcus faecalis (e.g., ATCC 29212) or Streptococcus pyogenes (e.g., ATCC 19615) | Bright pink or cherry-red color |
| Negative Control | Streptococcus agalactiae (e.g., ATCC 10386) or Escherichia coli (e.g., ATCC 25922) | No color change or a yellow/orange color |
Perform quality control with each new lot of PYR disks or reagents.[5]
Experimental Protocols
PYR Disk Test (Rapid Method)
-
Using sterile forceps, place a PYR disk in a sterile petri dish or on a microscope slide.[5][10]
-
Slightly moisten the disk with approximately 10 µl of sterile distilled or deionized water. Do not oversaturate the disk.[4][6]
-
With a sterile applicator stick or loop, pick 3-5 well-isolated colonies from an 18-24 hour non-selective agar plate.[4][5]
-
Smear the inoculum heavily onto the surface of the PYR disk.[5]
-
After incubation, add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde) to the disk.[4][5]
PYR Broth Method
-
Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[4]
-
Following incubation, add 2-3 drops of the PYR reagent to the broth.[4]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for false negative PYR test results.
References
- 1. flabslis.com [flabslis.com]
- 2. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. examtube.in [examtube.in]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 6. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 7. universe84a.com [universe84a.com]
- 8. microbenotes.com [microbenotes.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. scribd.com [scribd.com]
PYR Test Troubleshooting: Interpreting Weak or Pale Pink Results
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter weak or pale pink results during Pyrrolidonyl Arylamidase (PYR) testing.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid biochemical assay used to detect the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase) in bacteria.[1][2][3][4] The test substrate, L-pyrrolidonyl-β-naphthylamide (PYR), is hydrolyzed by this enzyme to produce β-naphthylamine.[1][5][6][7] A chromogenic reagent, N,N-dimethylaminocinnamaldehyde, is then added, which reacts with the free β-naphthylamide to form a bright pink or cherry-red colored Schiff base, indicating a positive result.[1][5]
Q2: What does a weak or pale pink PYR test result indicate?
A weak, faint, or pale pink result in a PYR test is generally considered a negative reaction.[1][2][8][9][10] A positive result is characterized by the rapid development of a bright pink or cherry-red color.[1][2][3][4]
Q3: Which microorganisms are typically PYR-positive?
The PYR test is primarily used for the presumptive identification of:
Other PYR-positive organisms include some coagulase-negative Staphylococci (e.g., S. haemolyticus, S. lugdunensis), Citrobacter, Klebsiella, and Yersinia species.[2][4]
Q4: Can a weak positive result ever be considered significant?
While a pale pink is typically interpreted as negative, some bacteria, such as certain strains of Staphylococcus aureus, may produce weak or pale results in the disk test.[11] In such cases, or if there is any ambiguity, it is recommended to retest the isolate.[12] Alternative methods or additional biochemical tests should be performed for a definitive identification.[2][4]
Troubleshooting Guide for Weak or Pale Pink Results
Encountering a weak or pale pink result can be ambiguous. This guide provides potential causes and corrective actions to ensure accurate PYR test outcomes.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Inoculum | A low concentration of bacteria will result in a lower concentration of the L-pyrrolidonyl arylamidase enzyme, leading to a weaker reaction. A heavy inoculum is crucial for a clear result.[1][13] | Use a heavy, visible inoculum of 2-3 well-isolated colonies from a fresh (18-24 hour) culture on a non-selective medium like Blood Agar (B569324).[11] |
| Culture from Selective Media | Using bacterial colonies from selective or tube-biochemical test media can lead to false-negative or weak results.[1][2] | Always pick colonies from a non-selective culture medium to perform the PYR test.[11] |
| Excessive Moisture on Disk | If the PYR disk is too moist or saturated with water, it can dilute the reagents and interfere with the reaction, potentially causing a false-negative or weak result.[1][2][8][10] | Moisten the disk slightly with sterile distilled water; do not saturate it.[1][11][13] |
| Incorrect Incubation Time | The reaction time is critical. Reading the result too early may not allow for sufficient color development. | Allow the bacteria to react with the PYR disk for the recommended time (typically 2 minutes) before adding the developer reagent.[3][5][13] For slow-growing organisms, this time can be extended.[5][8] |
| Degraded Reagents | The PYR reagent (N,N-dimethylaminocinnamaldehyde) should be stored in cold and dark conditions to maintain its stability.[1] Disks should be checked for any discoloration before use.[11] | Store all reagents as recommended by the manufacturer. Use appropriate positive and negative quality control organisms to validate the test performance.[2] |
| Weak Enzyme Expression | Some bacterial strains may naturally express lower levels of the L-pyrrolidonyl arylamidase enzyme, resulting in a weaker color change.[4][12] | If a weak result is consistently obtained with a pure culture, consider it negative and perform additional biochemical tests for confirmation. |
Experimental Protocols
Below are the detailed methodologies for the two common PYR test formats.
Rapid Disk Method
-
Using sterile forceps, place a PYR disk on a clean, dry surface, such as a sterile petri dish.
-
Slightly moisten the disk with a single drop of sterile distilled or deionized water. Do not flood the disk.[11][13]
-
Using a sterile inoculating loop or applicator stick, pick 2-3 well-isolated colonies from an 18-24 hour non-selective agar plate.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
After incubation, add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde).
-
Observe for a color change within 1 minute.[13]
Broth Method
-
Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[2][13]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[2][5][13]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[2][13]
-
Observe for the development of a red color within 1-2 minutes.[2][6]
Signaling Pathways and Experimental Workflows
PYR Test Biochemical Pathway
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. flabslis.com [flabslis.com]
- 4. examtube.in [examtube.in]
- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 7. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]
- 8. universe84a.com [universe84a.com]
- 9. researchtweet.com [researchtweet.com]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
Technical Support Center: Pyrrolidonyl-beta-naphthylamide (PYR) Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidonyl-beta-naphthylamide (PYR) hydrolysis assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the PYR hydrolysis assay?
The PYR hydrolysis assay is a biochemical method used to detect the activity of the enzyme L-pyrrolidonyl aminopeptidase (B13392206) (also known as pyrrolidonyl arylamidase or PYRase).[1][2] This enzyme catalyzes the hydrolysis of the substrate L-Pyrrolidonyl-beta-naphthylamide (PYR) into two products: L-pyrrolidone and β-naphthylamide.[1][3][4] The presence of β-naphthylamide is then detected by adding a chromogenic reagent, typically p-dimethylaminocinnamaldehyde, which reacts to form a red Schiff base.[1][3][5] A bright pink or cherry-red color indicates a positive result for PYR hydrolysis.[1][3]
Q2: What are the typical applications of the PYR hydrolysis assay?
The PYR test is widely used in clinical microbiology for the presumptive identification of certain bacteria.[1][6] It is particularly useful for differentiating Streptococcus pyogenes (Group A streptococci) and Enterococcus species from other streptococci.[2][5] Additionally, it can aid in the identification of certain Staphylococcus species and some Gram-negative bacteria.[1]
Q3: What are the key components of a PYR hydrolysis assay?
The essential components for a PYR hydrolysis assay include:
-
Substrate: L-Pyrrolidonyl-beta-naphthylamide (PYR). This can be impregnated on a disk or included in a broth medium.
-
Enzyme Source: This is typically a pure culture of the microorganism being tested or a purified enzyme preparation.
-
Detection Reagent: p-dimethylaminocinnamaldehyde is the most common reagent used for color development.[1][3]
-
Buffer System: For quantitative assays, a buffer is required to maintain a stable pH.
-
Incubation System: A controlled temperature environment is necessary for the enzymatic reaction to proceed.
Troubleshooting Guides
Issue 1: False-Negative Results (No color change when one is expected)
| Potential Cause | Troubleshooting Steps |
| Insufficient Inoculum/Enzyme Concentration | Ensure a sufficient amount of the bacterial colony or enzyme preparation is used. For disk assays, use several well-isolated colonies. |
| Disk Too Moist | When using the disk method, avoid oversaturating the disk with water, as this can lead to a false-negative result. |
| Improper Incubation Time or Temperature | Follow the recommended incubation times and temperatures for the specific protocol. For slow-growing organisms, the incubation time may need to be extended.[7] |
| Use of Selective Media | Inoculum taken from selective media may inhibit the enzymatic reaction, leading to false-negative results. Use non-selective media like blood agar (B569324) for growing bacterial cultures. |
| Expired or Improperly Stored Reagents | Check the expiration dates of the PYR disks/broth and the detection reagent. Store all components at the recommended temperature (typically 2-8°C) and protect them from light.[4] |
Issue 2: Weak or Ambiguous Results (Pale pink or orange coloration)
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Activity | The organism or enzyme preparation may have inherently low pyrrolidonyl aminopeptidase activity. Consider extending the incubation period. |
| Reading the Result Too Late | Non-specific color reactions may occur if the results are read after the recommended timeframe. |
| Impure Culture | Ensure that the bacterial culture is pure, as contaminating organisms can interfere with the results. |
| Suboptimal pH or Temperature | Verify that the assay is performed at the optimal pH and temperature for the enzyme. |
Issue 3: False-Positive Results (Color change when none is expected)
| Potential Cause | Troubleshooting Steps |
| Contamination | Ensure aseptic techniques are used to prevent contamination of the sample with PYR-positive organisms. |
| Reading the Result Too Early | In some cases, a faint color may develop that is not a true positive. Adhere to the recommended reading time. |
Data Presentation: Factors Affecting PYR Hydrolysis Rate
The rate of PYR hydrolysis is influenced by several key factors. The following tables summarize the kinetic parameters and the effects of pH and temperature on pyrrolidonyl aminopeptidase activity.
Table 1: Kinetic Parameters of Pyrrolidonyl Aminopeptidase
| Enzyme Source | Substrate | Michaelis Constant (Km) |
| Recombinant Bacillus subtilis | L-pyroglutamyl-beta-naphthylamide | 1.04 mM[8] |
Table 2: Influence of pH on Pyrrolidonyl Aminopeptidase Activity (Illustrative Data)
Note: This data is illustrative and based on typical pH profiles for similar enzymes. The optimal pH can vary depending on the specific enzyme source.
| pH | Relative Activity (%) |
| 5.0 | 35 |
| 6.0 | 70 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 85 |
| 9.0 | 50 |
Table 3: Influence of Temperature on Pyrrolidonyl Aminopeptidase Activity (Illustrative Data)
Note: This data is illustrative and based on typical temperature profiles for bacterial enzymes. The optimal temperature can vary.
| Temperature (°C) | Relative Activity (%) |
| 25 | 40 |
| 37 | 85 |
| 45 | 95 |
| 50 | 100 |
| 60 | 70 |
| 70 | 30 |
Experimental Protocols
Protocol 1: Qualitative Disk Method for PYR Hydrolysis
This rapid method is suitable for the presumptive identification of bacteria.
-
Place a PYR disk on a sterile petri dish or slide.
-
Moisten the disk with a small drop of sterile deionized water. Do not flood the disk.
-
Using a sterile applicator stick or loop, pick several well-isolated colonies from an 18-24 hour culture on a non-selective agar plate.
-
Smear the inoculum onto the surface of the PYR disk.
-
Incubate at room temperature for 2 minutes. This may be extended for weakly reactive organisms.
-
Add one drop of the p-dimethylaminocinnamaldehyde reagent to the disk.
-
Observe for a color change within 1 minute. A bright cherry-red color indicates a positive result. No color change or a yellow/orange color is a negative result.
Protocol 2: Quantitative Spectrophotometric Assay for Pyrrolidonyl Aminopeptidase Activity
This protocol allows for the quantitative measurement of enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: Prepare a stock solution of L-Pyrrolidonyl-beta-naphthylamide in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare a solution of the purified enzyme or a cell lysate containing the enzyme in the assay buffer.
-
Detection Reagent: Prepare the p-dimethylaminocinnamaldehyde reagent.
-
-
Assay Procedure:
-
Set up a reaction mixture containing the assay buffer and the PYR substrate solution in a microplate well or a cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific volume of the enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the p-dimethylaminocinnamaldehyde reagent.
-
Measure the absorbance of the resulting red product at the appropriate wavelength (typically around 550 nm).
-
Calculate the rate of hydrolysis based on a standard curve of β-naphthylamide.
-
Visualizations
Caption: Experimental workflow for the this compound (PYR) hydrolysis assay.
Caption: Key factors influencing the rate of this compound (PYR) hydrolysis.
References
- 1. flabslis.com [flabslis.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. tgw1916.net [tgw1916.net]
- 4. dalynn.com [dalynn.com]
- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of recombinant pyrrolidone carboxyl peptidase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time and temperature for the PYR assay
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This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of incubation time and temperature for the L-pyrrolidonyl-β-naphthylamide (PYR) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR assay?
The PYR assay is a biochemical test used to detect the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2][3] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[2][4] The free β-naphthylamine then reacts with a developing reagent, typically N,N-dimethylaminocinnamaldehyde, to form a bright pink or cherry-red colored Schiff base, indicating a positive result.[4]
Q2: What are the standard incubation times and temperatures for the PYR assay?
Standard incubation parameters vary depending on the chosen method (disk, broth, or agar).
-
Rapid Disk Method: This is the most common method. After inoculating the disk, it is incubated for 2 minutes at room temperature .[1][2][4] For slower-growing organisms, this incubation can be extended up to 10 minutes .[1][4]
-
Broth Method: The inoculated PYR broth is typically incubated for 4 hours at 35-37°C (or 33-37°C).[2][4][5]
-
Agar (B569324) Method: The PYR agar plate is incubated for 18 to 24 hours at 35-37°C before adding the reagent.[1][6]
Q3: Why is the PYR assay important?
The PYR test is a rapid and highly sensitive method used for the presumptive identification of specific bacteria.[6] Its key applications include:
-
Identifying Streptococcus pyogenes (Group A Streptococci) and differentiating them from other β-hemolytic streptococci.[1][7]
-
Distinguishing Enterococcus species (PYR positive) from other Group D streptococci (now classified in the genus Streptococcus, e.g., Streptococcus gallolyticus group), which are typically PYR negative.[7]
-
Differentiating among coagulase-negative staphylococci, such as identifying S. haemolyticus and S. lugdunensis.[3]
-
Aiding in the identification of E. coli.[2]
Q4: Can I use colonies from any type of culture medium?
No, it is recommended to use colonies from a non-selective medium, such as a blood agar plate.[3] Using inocula from selective media or tube biochemical agars can lead to false-negative results.[1][2][7]
Optimization of Incubation Parameters
The incubation step is critical for allowing the bacterial enzyme to hydrolyze the PYR substrate. Incorrect time or temperature can lead to erroneous results.
Summary of Incubation Conditions
| Assay Method | Incubation Temperature | Incubation Duration | Target Organisms |
| Rapid Disk | Room Temperature | 2 minutes | Standard procedure for most bacteria.[1][2] |
| Rapid Disk | Room Temperature | Up to 10 minutes | Recommended for slow-growing bacteria.[1][4][8] |
| Broth Assay | 35-37°C | 4 hours | Standard broth method.[2][4][5] |
| Agar Assay | 35-37°C | 18-24 hours | For identification directly on agar plates.[1][6] |
Troubleshooting Guide
Problem: Weak or false-negative result (no color change when a positive result is expected).
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | For the rapid disk method, especially with slow-growing organisms, extend the room temperature incubation from 2 minutes up to 10 minutes before adding the reagent.[1][4] Ensure the 4-hour incubation for the broth method is complete. |
| Incorrect Incubation Temperature | The broth and agar methods require incubation at 35-37°C.[5][6] Ensure your incubator is properly calibrated. The rapid disk method should be performed at room temperature. |
| Inoculum Too Small | A false negative can occur if the inoculum is too light.[1] Use several well-isolated colonies to create a heavy, visible paste on the disk.[7] |
| Disk Too Moist | Over-saturating the disk with water can lead to false-negative results.[2] Moisten the disk slightly with a single drop of sterile water; do not flood it.[2][7] |
| Incorrect Inoculum Source | Colonies should be taken from an 18-24 hour pure culture on a non-selective medium like blood agar.[2][3] |
| Reagent Issues | Ensure the PYR reagent is stored correctly (typically 2-8°C in the dark) and has not expired.[3] |
Problem: Ambiguous or unexpected color development (e.g., orange, yellow, or blue-green).
| Possible Cause | Recommended Solution |
| Reading Time | Results should be read within 1-2 minutes after adding the reagent.[1][2] Reading after this window may lead to non-specific color reactions.[2] |
| Weak Positive Reaction | A faint or pale pink reaction should be interpreted as negative.[1][2] A true positive is a distinct, bright pink or cherry-red color.[1][2] |
| Indole Reaction | Some indole-positive bacteria (like E. coli) grown on media with high tryptophan content may produce a blue or blue-green color. This is considered a negative PYR test result.[1][2][7] |
Experimental Protocol: Rapid Disk PYR Assay
This protocol outlines the common rapid disk method for determining PYR arylamidase activity.
Materials:
-
PYR-impregnated paper disks
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loops or wooden applicator sticks
-
Sterile deionized water
-
Petri dish or microscope slide
-
Test organism from an 18-24 hour pure culture on a non-selective agar (e.g., Blood Agar)
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)[2]
-
Negative Control: Streptococcus agalactiae (ATCC 10386)[2]
Procedure:
-
Place a PYR disk onto a clean, dry surface, such as the inside of a sterile petri dish or on a glass slide.[9]
-
Slightly moisten the disk with one drop (approx. 10 µl) of sterile deionized water. Crucially, do not flood the disk .[2][7]
-
Using a sterile loop or stick, pick up 2-3 well-isolated colonies of the test organism.
-
Smear the inoculum heavily onto the moistened area of the PYR disk so that a visible paste is formed.[7]
-
Incubate the inoculated disk at room temperature for 2 minutes. This may be extended to 10 minutes for organisms known to grow slowly.[4]
-
After incubation, add one drop of the PYR reagent directly onto the inoculated area of the disk.[2]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[1][2]
-
Negative: No color change, or the development of a yellow, orange, or blue color.[1][2]
Visual Workflow and Logic
PYR Assay Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in the PYR assay, with a focus on incubation parameters.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. flabslis.com [flabslis.com]
- 4. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 8. dalynn.com [dalynn.com]
- 9. examtube.in [examtube.in]
Interference of media components with the Pyrrolidonyl-beta-naphthylamide reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the interference of media components with the Pyrrolidonyl-beta-naphthylamide (PYR) reaction. It is intended for researchers, scientists, and drug development professionals utilizing this assay for bacterial identification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid enzymatic assay used for the presumptive identification of certain bacteria, most notably Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[1][2][3] The test detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2][3] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) present in the test disk or broth to produce β-naphthylamide.[2][4] The β-naphthylamide then reacts with a colorimetric developing reagent, N,N-dimethylaminocinnamaldehyde, to form a bright pink or cherry-red Schiff base, indicating a positive result.[2][4][5]
Q2: Which bacteria are typically PYR-positive and PYR-negative?
The PYR test is a key reaction in differentiating various bacterial species. A summary of expected results for some clinically relevant bacteria is provided in the table below.
| PYR Reaction | Bacterial Species |
| Positive | Streptococcus pyogenes (Group A Streptococcus), Enterococcus spp., Staphylococcus haemolyticus, Staphylococcus lugdunensis, Citrobacter spp., Klebsiella spp., Yersinia spp.[4] |
| Negative | Streptococcus agalactiae (Group B Streptococcus), Streptococcus bovis, Escherichia coli, Salmonella spp., Staphylococcus aureus.[2] |
Q3: Can the type of culture medium used for growing the bacterial inoculum affect the PYR test result?
Yes, the composition of the culture medium can significantly interfere with the PYR test, potentially leading to false-negative results.[4][6] It is strongly recommended to use a non-selective medium, such as blood agar, to culture the inoculum for PYR testing.[1][5]
Q4: Why is it recommended to avoid using selective media for the inoculum?
Using colonies from selective media or tube biochemical agars can lead to false-negative PYR test results.[4][6] The specific components in selective media, such as certain dyes or antimicrobial agents, may inhibit the activity of the L-pyrrolidonyl arylamidase enzyme, even in bacteria that possess it. This inhibition would prevent the hydrolysis of the PYR substrate, leading to a lack of color development and a false-negative interpretation.
Q5: I observed a blue-green color after adding the PYR reagent. What does this mean?
A blue-green color development is considered a negative result.[4] This phenomenon is often observed when testing indole-positive bacteria, such as Escherichia coli and some Proteus species, that have been grown on media with a high tryptophan content.[4][6] The N,N-dimethylaminocinnamaldehyde reagent in the PYR developer can react with indole (B1671886), a breakdown product of tryptophan, to produce this blue-green color. This is a cross-reaction and does not indicate the presence of L-pyrrolidonyl arylamidase.
Troubleshooting Guide
This guide addresses common issues encountered during the PYR test that may be related to media interference.
| Problem | Possible Cause | Recommended Solution |
| False-Negative Result | Inoculum was taken from a selective medium (e.g., MacConkey agar, CNA agar). | Re-culture the isolate on a non-selective medium, such as blood agar, and repeat the PYR test using a fresh inoculum from this plate.[1] |
| The PYR test disk was excessively moistened. | Ensure the disk is only slightly moistened with sterile distilled water. Do not saturate the disk, as this can dilute the reagents and lead to a false-negative result.[4] | |
| Insufficient inoculum was used for the test. | A visible, heavy inoculum should be rubbed onto the disk to ensure sufficient enzyme concentration for a detectable reaction. | |
| Atypical Color Development (Blue-Green) | The bacterial culture was grown on a medium with high tryptophan content, and the organism is indole-positive. | This is a negative result. The color is due to the reaction of the developing reagent with indole. To confirm the identity of the organism, perform an indole test and other relevant biochemical assays. |
| Weak or Delayed Positive Reaction | The bacterial strain may be a weak producer of L-pyrrolidonyl arylamidase, or the inoculum was not sufficiently heavy. | For weakly reacting organisms, the incubation time of the inoculum on the disk can be extended to up to 10 minutes before adding the developing reagent.[7] Ensure a heavy inoculum is used. |
Data Presentation
While direct quantitative comparative studies on the impact of various media on the PYR reaction are not extensively available in the literature, the following table summarizes the expected outcomes and known interferences based on established microbiological principles and manufacturer's instructions.
| Culture Medium | Expected PYR Result for S. pyogenes | Potential for Interference | Notes |
| Blood Agar (non-selective) | Positive | Low | This is the recommended medium for culturing inoculum for the PYR test.[1][5] |
| Selective Strep Agar | Potentially False-Negative | High | Antimicrobial agents or dyes in the medium may inhibit enzymatic activity. |
| MacConkey Agar | Not Applicable (S. pyogenes does not grow) | High | Selective and differential agents interfere with the test. |
| Tryptic Soy Agar with high Tryptophan | Positive (but potential for atypical color with indole-positive organisms) | Moderate | High tryptophan can lead to indole production by certain bacteria, causing a blue-green color with the PYR reagent.[4] |
Experimental Protocols
PYR Disk Test (Rapid Method)
This protocol outlines the steps for performing a rapid PYR test using a commercially available test disk.
-
Using sterile forceps, place a PYR disk in a clean, empty petri dish.
-
Slightly moisten the PYR disk with a single drop of sterile distilled or deionized water. Do not oversaturate the disk.
-
Using a sterile inoculating loop or wooden applicator stick, pick 2-3 well-isolated colonies from an 18- to 24-hour-old culture grown on a non-selective medium (e.g., blood agar).
-
Smear the inoculum onto the moistened area of the PYR disk, ensuring a visible paste is formed.
-
Incubate the disk at room temperature for 2 minutes. For slow-growing organisms, this incubation can be extended up to 10 minutes.[7]
-
After the incubation period, add one drop of the PYR developing reagent (N,N-dimethylaminocinnamaldehyde) to the disk.
-
Observe for a color change within 1 to 2 minutes.
PYR Broth Test
This protocol describes the procedure for the PYR test using a broth medium.
-
Inoculate a tube of PYR broth with 3-5 colonies from an 18- to 24-hour pure culture.
-
Incubate the broth tube aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR developing reagent to the broth.
-
Observe for a color change within 1-2 minutes.
-
Positive Result: A bright pink or cherry-red color develops in the broth.
-
Negative Result: The broth remains its original color or turns yellow/orange.
-
Visualizations
References
- 1. researchtweet.com [researchtweet.com]
- 2. microbenotes.com [microbenotes.com]
- 3. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. PYR Agar [himedialabs.com]
- 7. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the sensitivity of the PYR test for slow-growing bacteria
Welcome to the PYR (L-pyrrolidonyl-β-naphthylamide) Test Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to enhance the reliability of the PYR test, particularly for slow-growing or fastidious bacteria. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the PYR test, especially when working with slow-growing bacteria.
| Problem | Possible Cause | Recommended Solution |
| False-Negative Result | Insufficient Inoculum: Slow-growing bacteria may not provide enough biomass for a detectable enzymatic reaction with a standard inoculum.[1] | Use a heavy inoculum. Instead of 1-2 loops, use "several loops full" of the bacterial colony to ensure sufficient enzyme concentration on the disk.[1] |
| Short Incubation Time: The standard 2-minute incubation may not be sufficient for slow-growing organisms to hydrolyze the substrate.[2] | Extend the incubation time. For the rapid disk method, increase the incubation period at room temperature from 2 minutes to up to 10 minutes before adding the developer reagent.[1][2] | |
| Inappropriate Growth Medium: Colonies taken from selective media may result in false-negative tests. | Use colonies from a non-selective medium, such as blood agar (B569324), for the PYR test.[3] | |
| Excessively Moist Disk: An overly wet PYR disk can dilute the substrate and enzymatic products, leading to a false-negative result. | Moisten the disk slightly with sterile distilled water. Do not saturate it.[1] | |
| Weak Enzyme Expression: Some bacterial strains may naturally have lower levels of L-pyrrolidonyl arylamidase.[1] | In addition to increasing the inoculum and incubation time, consider using the broth method, which has a longer incubation period (4 hours) and may be more sensitive. | |
| Weak or Ambiguous Positive Result (Pale Pink) | Low Enzyme Concentration: This can be due to a small inoculum or the early stages of the reaction with slow-growing bacteria. | A faint pink color should be interpreted as a negative result.[1] To confirm, repeat the test using the modified protocol with a heavier inoculum and longer incubation time. |
| Reading Time: Observing the result after the recommended timeframe may lead to non-specific color changes. | Read the result within 1-2 minutes after adding the PYR reagent. | |
| Inconsistent Results | Variability in Inoculum Size: Inconsistent amounts of bacteria applied to the disk will lead to variable results. | Standardize the inoculum preparation as much as possible, for example, by using a specific number of colonies of a certain size. |
| Age of Culture: The enzymatic activity of bacteria can vary depending on their growth phase. | Use fresh cultures (18-24 hours old) for testing whenever possible. For slow-growers, use a culture that has reached sufficient growth. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
A1: The PYR test detects the activity of the enzyme L-pyrrolidonyl arylamidase.[4][5] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) present in the test disk or broth into β-naphthylamine.[3][4][5] A developer reagent, p-dimethylaminocinnamaldehyde, is then added, which reacts with the β-naphthylamine to produce a bright cherry-red color, indicating a positive result.[3][4][5]
Q2: Why is the PYR test important?
A2: The PYR test is a rapid and cost-effective method for the presumptive identification of certain groups of bacteria.[5] It is particularly useful for differentiating Streptococcus pyogenes (Group A Streptococcus) from other beta-hemolytic streptococci and for distinguishing enterococci from non-enterococcal Group D streptococci.[5]
Q3: How can I improve the sensitivity of the PYR test for slow-growing bacteria?
A3: To improve sensitivity for slow-growing organisms, you should increase both the inoculum size and the incubation time.[1] Use a visibly heavy inoculum ("several loops full") and extend the incubation period to 10 minutes for the disk method.[1]
Q4: Can I use colonies from any type of agar for the PYR test?
A4: It is recommended to use colonies from non-selective media, such as blood agar.[3] Using colonies from selective media may lead to false-negative results.[1]
Q5: What does a faint pink or orange color indicate?
A5: A faint pink, orange, or yellow color is considered a negative result.[3] A true positive result is a distinct, bright cherry-red color.[3][4][5]
Experimental Protocols
Standard PYR Disk Test Protocol
This protocol is suitable for bacteria with normal growth rates.
-
Preparation: Place a PYR disk on a sterile surface, such as a petri dish or a microscope slide.
-
Moistening: Slightly moisten the disk with a drop of sterile distilled water. Do not oversaturate the disk.[1]
-
Inoculation: Using a sterile loop, pick 1-2 well-isolated colonies from an 18-24 hour non-selective agar plate.
-
Smearing: Gently rub the colonies onto the surface of the PYR disk.
-
Incubation: Incubate at room temperature for 2 minutes.[2]
-
Development: Add one drop of the PYR developer reagent (p-dimethylaminocinnamaldehyde).
-
Interpretation: Observe for a color change within 1-2 minutes. A bright cherry-red color indicates a positive result. No color change or the appearance of a yellow or orange color indicates a negative result.[1][3]
Modified PYR Disk Test Protocol for Slow-Growing Bacteria
This modified protocol is designed to increase the sensitivity of the test for slow-growing or fastidious organisms.
-
Preparation: Place a PYR disk on a sterile surface.
-
Moistening: Slightly moisten the disk with a drop of sterile distilled water.
-
Inoculation: Using a sterile loop, pick several (3-5) well-isolated colonies to create a heavy, visible inoculum.[1]
-
Smearing: Gently rub the heavy inoculum onto the surface of the PYR disk.
-
Incubation: Extend the incubation time at room temperature to 10 minutes.[1][2]
-
Development: Add one drop of the PYR developer reagent.
-
Interpretation: Observe for a color change within 1-2 minutes. A bright cherry-red color indicates a positive result.
Data Presentation
| Parameter | Standard Protocol | Modified Protocol for Slow-Growing Bacteria | Expected Impact on Sensitivity |
| Inoculum Size | 1-2 colonies | Several (3-5) colonies (heavy inoculum) | Increased enzyme concentration, leading to a stronger and more reliable positive signal. |
| Incubation Time (Disk Method) | 2 minutes | Up to 10 minutes | Allows more time for the enzymatic reaction to produce a detectable amount of β-naphthylamide. |
| Incubation Time (Broth Method) | 4 hours | 4 hours (as per standard broth protocol) | The broth method inherently has a longer incubation time, which can be beneficial for slow-growing organisms. |
Visualizations
PYR Test Experimental Workflow
References
Alternative reagents to p-dimethylaminocinnamaldehyde for PYR color development
A comprehensive guide for researchers, scientists, and drug development professionals on the Pyrrolidonyl Arylamidase (PYR) test, focusing on the established colorimetric reagent, p-dimethylaminocinnamaldehyde (DMACA).
Note to Users: Following a comprehensive review of scientific literature and technical resources, no well-documented alternative chromogenic reagents to p-dimethylaminocinnamaldehyde (DMACA) for PYR color development have been identified. DMACA remains the industry standard for this assay. This technical support center, therefore, focuses on the principles, protocols, and troubleshooting associated with the established DMACA-based PYR test.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
A1: The Pyrrolidonyl Arylamidase (PYR) test is a rapid enzymatic assay used for the presumptive identification of certain bacteria.[1][2][3][4][5] The test detects the activity of the enzyme L-pyrrolidonyl arylamidase, which hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) present in the test medium (broth or disk).[1][2][6] This hydrolysis releases β-naphthylamine.[2][6] The developing reagent, p-dimethylaminocinnamaldehyde (DMACA), is then added, which reacts with the free β-naphthylamine to form a red Schiff base, indicating a positive result.[1][7]
Q2: Which microorganisms can be identified using the PYR test?
A2: The PYR test is primarily used for the presumptive identification of Group A Streptococci (Streptococcus pyogenes) and Enterococcus species.[5][6] It is also useful in differentiating some coagulase-negative staphylococci, such as Staphylococcus haemolyticus, Staphylococcus lugdunensis, and Staphylococcus schleiferi.[3] Additionally, some members of the Enterobacteriaceae family, like Citrobacter, Klebsiella, Yersinia, and Serratia, can also be PYR-positive.[6]
Q3: What is the expected turnaround time for the PYR test?
A3: The PYR test is a rapid assay. The disk method can yield results within minutes, typically after a 2-minute incubation period followed by the addition of the developing reagent.[3][6] The broth method requires a longer incubation period of 4 hours before the reagent is added.[2][4]
Q4: How should PYR test reagents and disks be stored?
A4: PYR disks and the p-dimethylaminocinnamaldehyde reagent should be stored at 2-8°C and protected from light.[8] It is crucial to prevent the disks from absorbing moisture; therefore, the container should be tightly sealed.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| False Negative Result | 1. Inoculum is too small.[6] 2. The test disk was too moist.[1][2][10] 3. Inoculum was taken from a selective medium.[1][2][10] 4. The culture is not pure.[6] 5. Weak enzyme expression by the organism. | 1. Ensure a visible, heavy inoculum is used. 2. Moisten the disk slightly with sterile water; do not saturate it.[6] 3. Use colonies from a non-selective agar (B569324) plate (e.g., blood agar).[3] 4. Ensure the colonies are well-isolated and the culture is pure before performing the test. 5. For weakly reactive organisms, consider extending the incubation time slightly (e.g., up to 10 minutes for the disk test).[5] |
| False Positive Result | 1. Reading the result after the recommended time. 2. Contamination of the inoculum. | 1. Read the color change within 1-2 minutes of adding the DMACA reagent.[4] 2. Use a pure culture for inoculation. |
| Weak or Ambiguous Color Development (Pale Pink) | 1. The organism is a weak PYR producer (e.g., some Staphylococcus aureus strains).[6] 2. Insufficient incubation time. | 1. Weakly positive results, especially with staphylococci, may require confirmation with other biochemical tests.[6] A pale pink reaction is generally considered negative.[2] 2. Ensure the full incubation time is allowed before adding the reagent. |
| Blue-Green Color Development | 1. The test organism is an indole-positive species (e.g., Escherichia coli, Proteus spp.) grown on a tryptophan-rich medium.[1][2][6] | 1. This is considered a negative PYR test result. The blue-green color is due to a positive indole (B1671886) reaction, not the hydrolysis of PYR.[2] |
Experimental Protocols
PYR Disk Test (Rapid Method)
Materials:
-
PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide
-
p-Dimethylaminocinnamaldehyde (DMACA) developing reagent
-
Sterile inoculating loops or wooden applicator sticks
-
Sterile distilled or deionized water
-
Petri dish or microscope slide
-
Forceps
Procedure:
-
Using sterile forceps, place a PYR disk on a clean, dry surface such as a Petri dish or a microscope slide.[6]
-
Slightly moisten the disk with a small drop of sterile distilled or deionized water. Do not oversaturate the disk.[6]
-
With a sterile inoculating loop or applicator stick, pick several well-isolated colonies from an 18-24 hour pure culture grown on a non-selective medium (e.g., blood agar).
-
Smear the colonies onto the moistened area of the PYR disk, ensuring a visible inoculum.[5]
-
Incubate the disk at room temperature for 2 minutes.[6] For slow-growing organisms, this time can be extended to 10 minutes.[1][5]
-
After the incubation period, add one drop of the p-dimethylaminocinnamaldehyde reagent to the disk.[6]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[2]
-
Negative: No color change, or the development of a yellow or orange color.[3] A blue-green color is also considered a negative result.[2]
PYR Broth Test
Materials:
-
PYR broth tubes containing L-pyrrolidonyl-β-naphthylamide
-
p-Dimethylaminocinnamaldehyde (DMACA) developing reagent
-
Sterile inoculating loops
-
Incubator at 35-37°C
Procedure:
-
Using a sterile inoculating loop, pick 3-5 colonies from an 18-24 hour pure culture.
-
After incubation, add 2-3 drops of the p-dimethylaminocinnamaldehyde reagent to the broth.[2][4]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color in the broth.
-
Negative: No color change or a yellowing of the broth.
Performance Data
While extensive quantitative data comparing alternative reagents is unavailable due to the widespread use of DMACA, the standard PYR test has demonstrated high sensitivity and specificity for its primary applications.
| Organism | Application | Sensitivity | Specificity |
| Streptococcus pyogenes | Presumptive Identification | 96.4% | 98.7% |
| Enterococcus species | Presumptive Identification | >96% | >96% |
Note: Sensitivity and specificity values are based on studies comparing the PYR test to traditional methods like bacitracin susceptibility and bile-esculin hydrolysis.[8][11]
Visualized Workflows
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. flabslis.com [flabslis.com]
- 4. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 7. tgw1916.net [tgw1916.net]
- 8. dalynn.com [dalynn.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control procedures for Pyrrolidonyl-beta-naphthylamide-based assays
This guide provides comprehensive quality control procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals utilizing Pyrrolidonyl-β-naphthylamide (PYR)-based assays for the detection of pyrrolidonyl aminopeptidase (B13392206) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
A1: The PYR test is a rapid colorimetric method used to detect the activity of the enzyme L-pyrrolidonyl arylamidase (also known as PYRase).[1] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) into β-naphthylamide.[2][3][4][5] A developing reagent, N,N-dimethylaminocinnamaldehyde, is then added, which reacts with the free β-naphthylamide to form a bright pink or cherry-red Schiff base, indicating a positive result.[2][3][6]
Q2: What are the primary applications of the PYR assay?
A2: The PYR assay is primarily used for the presumptive identification of certain bacterial groups. Key applications include:
-
Identifying Group A Streptococci (Streptococcus pyogenes).[3][7]
-
Differentiating Enterococcus species (PYR-positive) from other Group D Streptococci (PYR-negative).[3][7]
-
Distinguishing between various coagulase-negative staphylococci, such as identifying S. lugdunensis, S. haemolyticus, and S. schleiferi.[1][3][7]
-
Assisting in the identification of Escherichia coli (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[4][7]
Q3: What does a positive or negative PYR test result look like?
A3:
-
Positive Result: Development of a bright pink or cherry-red color within 1-2 minutes of adding the reagent.[2][3]
-
Negative Result: No color change, or the development of a yellow, orange, or blue-green color.[2][3][4] A faint or pale pink reaction is also considered a negative result.[3][7]
Quality Control Procedures
Proper quality control is essential for ensuring the accuracy and reliability of PYR assay results. Each new lot of PYR disks, strips, or reagents must be tested with known positive and negative control organisms before use.[7][8]
Recommended QC Strains and Expected Results
| Organism | ATCC Strain No. | Expected Result | Appearance |
| Enterococcus faecalis | ATCC 29212 | Positive | Bright pink to cherry-red color |
| Streptococcus pyogenes | ATCC 19615 | Positive | Bright pink to cherry-red color |
| Streptococcus agalactiae | ATCC 12386 / 13813 | Negative | No color change |
| Escherichia coli | ATCC 25922 | Negative | No color change or blue color |
(Data sourced from references[2],[3],[7],[9],[8])
Visualizing the PYR Assay
Biochemical Pathway
The following diagram illustrates the two-step reaction that forms the basis of the PYR assay.
Caption: Biochemical reaction pathway of the PYR assay.
Experimental Protocols
This section provides a detailed methodology for the rapid disk-based PYR assay.
Rapid Disk Method Protocol
-
Preparation : Using sterile forceps, place a PYR-impregnated disk onto a sterile petri dish or microscope slide.[4]
-
Hydration : Moisten the disk slightly with a single drop (approx. 10 µL) of sterile deionized or distilled water. It is critical not to oversaturate or flood the disk, as this can lead to false-negative results.[3][4][7]
-
Inoculation : Using a sterile applicator stick or loop, pick 2-3 well-isolated colonies from an 18-24 hour non-selective culture medium (e.g., Blood Agar).[3][4]
-
Application : Smear the colonies onto the moistened area of the disk to create a visible, heavy inoculum. A light inoculum may cause a false-negative result.[2][7]
-
Incubation : Allow the disk to incubate at room temperature for 2 minutes.[3][7] For organisms that grow poorly, this time can be extended.[4]
-
Development : Add one drop of the PYR developing reagent (N,N-dimethylaminocinnamaldehyde) to the disk.[3]
-
Interpretation : Observe for a color change. Read the result within 1-2 minutes of adding the reagent.[2][3] Do not read results after this period, as non-specific color reactions may occur.[3][10]
Experimental Workflow Diagram
The following diagram outlines the key steps of the rapid disk protocol.
Caption: Step-by-step workflow for the rapid PYR disk assay.
Troubleshooting Guide
This guide addresses common issues encountered during PYR assays in a question-and-answer format.
Q: Why did my positive control (E. faecalis) test negative?
A: A false-negative result with a reliable positive control organism typically points to a systemic issue with the assay components or procedure.
-
Reagent Failure : The PYR reagent (N,N-dimethylaminocinnamaldehyde) may have degraded. Ensure it is stored in cold, dark conditions and has not expired.[2] The reagent should be clear and colorless; discard if precipitated or discolored.[9]
-
Improper Inoculum : The inoculum may have been too light. A heavy, visible paste is required for a robust reaction.[2][7]
-
Incorrect Incubation : Ensure the full 2-minute incubation period was observed before adding the reagent.
-
Expired Disks : Check the expiration date of the PYR disks. Do not use them if they appear discolored before the test.[9]
Q: My test sample gave a negative result, but I suspect it should be positive. What could be wrong?
A: This is a common issue that can stem from several procedural errors.
-
Disk Too Moist : The most frequent cause of a false-negative result is oversaturating the disk with water.[2][3][4] This dilutes the reactants. Re-test with a disk that is only slightly moistened.
-
Inoculum Source : The bacterial colonies were taken from a selective medium.[2][3][4] Components in selective agar (B569324) can inhibit the enzyme's activity. Always use colonies from a non-selective medium like blood agar.
-
Insufficient Inoculum : A low bacterial load can lead to a weak or negative reaction.[2]
-
Premature Reading : Reading the result too quickly (before 1 minute) may not allow enough time for the color to develop.[2]
Q: The test result was a very faint pink. Is this positive?
A: No, a faint, weak, or pale pink reaction should be interpreted as a negative result.[2][3][7] A true positive is a distinct, bright cherry-red color. Weak reactions may occur with certain organisms like Staphylococcus aureus and may require confirmation with other methods.[7][9]
Q: My result was blue/green. What does this mean?
A: A blue or blue-green color is a negative result. This can occur when testing indole-positive bacteria (like E. coli or some Proteus species) that have been cultured on media rich in tryptophan.[2][3][7] The developing reagent reacts with indole, producing the blue-green color, which is not indicative of PYRase activity.
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose unexpected PYR assay results.
Caption: A decision tree for troubleshooting PYR assay results.
References
- 1. flabslis.com [flabslis.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. researchtweet.com [researchtweet.com]
- 6. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 8. mast-group.com [mast-group.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
Impact of inoculum density on PYR test accuracy
This technical support center provides troubleshooting guidance and frequently asked questions regarding the L-pyrrolidonyl-β-naphthylamide (PYR) test, with a specific focus on the critical role of inoculum density in achieving accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid biochemical assay used for the presumptive identification of certain bacteria, most notably Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[1] The test detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[2][3] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) present in the test disk or broth, releasing β-naphthylamine.[3] A chromogenic reagent, p-dimethylaminocinnamaldehyde, is then added. This reagent reacts with the free β-naphthylamine to produce a bright pink or cherry-red color, indicating a positive result.[4][5]
Q2: Why is inoculum density important for PYR test accuracy?
Inoculum density is a critical factor that can significantly impact the outcome of the PYR test. An inappropriate amount of bacteria can lead to erroneous results:
-
Insufficient Inoculum: Too few bacterial cells may not produce a sufficient amount of the L-pyrrolidonyl arylamidase enzyme to hydrolyze the substrate within the incubation period. This can result in a false-negative or a weak, pale pink reaction that should be interpreted as negative.[2][4]
-
Excessive Inoculum: An overly dense inoculum can lead to non-specific hydrolysis of the substrate, potentially causing a false-positive result.[3]
Q3: What is the recommended inoculum for the PYR test?
The recommended inoculum varies slightly depending on the test format (broth vs. disk). For optimal results, it is crucial to use colonies from a fresh, pure culture (18-24 hours old) grown on a non-selective medium like Blood Agar (B569324).[6]
-
Disk Method: A visible, heavy inoculum is recommended. This typically involves picking several (5-10) well-isolated colonies and rubbing them onto the moistened disk to create a visible paste.[1][2][6]
-
Broth Method: Inoculate the broth with 3-5 colonies from a pure culture.[1][2][7] Alternatively, a bacterial suspension equivalent to a 0.5 McFarland standard can be prepared, and a loopful of this suspension can be used to inoculate the broth.[4][8]
Q4: Can I use colonies from a selective medium for the PYR test?
No, it is not recommended. Using inocula from selective media can lead to false-negative results.[2][4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during PYR testing, with a focus on problems related to inoculum density.
| Problem | Possible Cause | Recommended Solution |
| False-Negative Result (No color change with a known positive organism) | Inadequate Inoculum: The most common cause. Too few bacterial cells were used.[2][4] | Repeat the test using a heavier inoculum. For the disk method, ensure a visible paste of 5-10 colonies is applied.[1][6] For the broth method, use 3-5 colonies or a 0.5 McFarland standard suspension.[1][2][4][7] |
| Disk Too Moist: Excessive moisture on the test disk can dilute the reagents and inhibit the reaction.[2][6] | When moistening the disk, use a minimal amount of sterile water. Do not flood the disk.[2] | |
| Inoculum from Selective Media: Inhibitors in the selective media may interfere with enzyme activity.[4][6] | Always use colonies from a fresh (18-24 hour) culture on a non-selective medium such as Blood Agar.[6] | |
| Weak or Pale Pink Result | Low Inoculum Density: A faint color reaction is often indicative of an insufficient number of bacteria.[4] | A pale pink reaction should be interpreted as a negative result.[2][4] Repeat the test with a significantly heavier inoculum. |
| False-Positive Result (Color change with a known negative organism) | Excessive Inoculum: An overly heavy inoculum may lead to non-specific reactions.[3] | Repeat the test ensuring the inoculum is not excessively dense. Adhere to the recommended number of colonies. |
| Reading Time Exceeded: Non-specific color changes can occur if the results are read after the recommended time frame (typically 1-2 minutes).[6] | Interpret the results within the timeframe specified by the manufacturer, usually within 1-2 minutes after adding the reagent.[6] | |
| Blue-Green Color Development | Indole Production: Some indole-positive bacteria, like E. coli, grown on media with high tryptophan content may produce a blue-green color.[2][6] | This is considered a negative PYR test result.[2][6] |
Quantitative Data on Inoculum Density
| Inoculum Preparation Method | Recommended Density/Amount | Expected Outcome | Consequence of Deviation |
| Disk Method (Colony Pick) | 5-10 well-isolated colonies; a "visible heavy inoculum"[1][2][6] | A clear, bright cherry-red color development within 1-2 minutes for a positive result. | Too Low: False-negative or weak, uninterpretable results.[2] Too High: Potential for non-specific, false-positive results.[3] |
| Broth Method (Colony Pick) | 3-5 well-isolated colonies[1][2][7] | A distinct red color change in the broth after 4 hours of incubation and reagent addition. | Too Low: Insufficient enzyme production, leading to false negatives. |
| Broth Method (Suspension) | Loopful of a 0.5 McFarland turbidity standard suspension[4][8] | Consistent and reliable results due to a standardized bacterial concentration. | < 0.5 McFarland: Risk of false negatives. > 0.5 McFarland: May increase the chance of non-specific reactions. |
Experimental Protocols
Detailed Protocol for PYR Disk Test
This protocol emphasizes the critical steps for ensuring proper inoculum density.
-
Materials:
-
PYR test disks
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loops or wooden applicator sticks
-
Sterile deionized or distilled water
-
Petri dish
-
Pure, 18-24 hour culture of the test organism on a non-selective agar plate (e.g., Blood Agar).
-
-
Procedure:
-
Using sterile forceps, place a PYR disk in a clean, empty petri dish.
-
Slightly moisten the disk with a single drop (approximately 10 µL) of sterile water. Crucially, do not saturate or flood the disk. [2][6]
-
With a sterile loop, pick several (aim for 5-10) well-isolated colonies of the test organism.
-
Smear the colonies onto the surface of the moistened disk, ensuring a visible, heavy paste is formed in a small area.
-
Incubate the disk at room temperature for 2 minutes. For some slow-growing bacteria, this may be extended up to 10 minutes.[8]
-
After incubation, add one drop of the PYR reagent to the inoculated area on the disk.
-
Observe for a color change within 1-2 minutes.
-
-
Interpretation:
Visualizations
Biochemical Pathway of the PYR Test
The following diagram illustrates the enzymatic reaction that forms the basis of the PYR test.
Caption: Biochemical reaction cascade of the PYR test.
PYR Test Experimental Workflow
This flowchart outlines the critical decision points in the PYR test procedure, highlighting the importance of inoculum quality.
Caption: Experimental workflow for the PYR disk test.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 3. examtube.in [examtube.in]
- 4. microbenotes.com [microbenotes.com]
- 5. flabslis.com [flabslis.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. dalynn.com [dalynn.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to PYR and Bacitracin Susceptibility Testing for Streptococcus pyogenes Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of Streptococcus pyogenes (Group A Streptococcus, GAS) is crucial for both clinical diagnostics and research. Traditionally, presumptive identification has relied on methods like the bacitracin susceptibility test. However, the advent of rapid biochemical assays, such as the PYR (L-pyrrolidonyl-β-naphthylamide) test, has provided more specific alternatives. This guide offers an objective comparison of the PYR test and bacitracin susceptibility testing, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Performance Data: PYR vs. Bacitracin Susceptibility
The selection of an identification method often hinges on its sensitivity and specificity. The following table summarizes the performance characteristics of the PYR test and bacitracin susceptibility testing in identifying Streptococcus pyogenes.
| Performance Metric | PYR Test | Bacitracin Susceptibility Test |
| Sensitivity | 95.42% - 99.08%[1][2][3] | 95% - 100%[3][4] |
| Specificity | 77.41% - 100%[1][2][5] | 70.96% - 90.90%[1][2][3] |
| Positive Predictive Value (PPV) | 95.97%[1][2] | 94.88%[1][2] |
| Negative Predictive Value (NPV) | 75%[1][2] | 73.33%[1][2] |
Note: Performance metrics can vary based on the study population and the prevalence of different streptococcal species.
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible and reliable results. The following are the standard experimental protocols for the PYR test and bacitracin susceptibility testing.
The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase.[6][7]
Principle: The enzyme L-pyrrolidonyl arylamidase, present in S. pyogenes, hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide to produce β-naphthylamide.[8][9] The addition of a chromogenic reagent (p-dimethylaminocinnamaldehyde) results in the formation of a red Schiff base, indicating a positive reaction.[8]
Materials:
-
PYR test disks or cards impregnated with L-pyrrolidonyl-β-naphthylamide[6][8]
-
PYR reagent (p-dimethylaminocinnamaldehyde)[8]
-
Sterile inoculating loop or applicator stick
-
Deionized or sterile water
-
Petri dish or microscope slide
Procedure (Disk Method):
-
Place a PYR disk on a clean, dry surface, such as a petri dish or microscope slide.[8]
-
Slightly moisten the disk with a drop of deionized or sterile water. Do not oversaturate.[8]
-
Using a sterile loop, pick 2-3 well-isolated colonies of the test organism from an 18-24 hour culture on a blood agar (B569324) plate.[8]
-
Smear the inoculum onto the surface of the moistened PYR disk.[8]
-
Incubate at room temperature for 2 minutes.[6]
-
After incubation, add one drop of the PYR reagent to the disk.[6][8]
-
Observe for a color change within 1-2 minutes.[9]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[6][7]
-
Negative: No color change or the development of a yellow or orange color.[6][7]
This test differentiates S. pyogenes from other β-hemolytic streptococci based on its sensitivity to a low concentration of bacitracin.[10]
Principle: The antibiotic bacitracin inhibits the synthesis of the bacterial cell wall.[11] A disk containing a low concentration (0.04 U) of bacitracin will inhibit the growth of susceptible organisms, such as S. pyogenes, creating a zone of inhibition on an agar plate.[11]
Materials:
-
Blood agar plate (5% sheep blood)[12]
-
Bacitracin disk (0.04 U)[12]
-
Sterile inoculating loop
-
Incubator (35-37°C with 5-10% CO₂)[11]
-
Forceps
Procedure:
-
Using a sterile inoculating loop, select 2-3 isolated colonies of the pure culture to be tested.[11]
-
Streak the colonies onto a blood agar plate to obtain confluent growth.[11]
-
Using sterile forceps, place a 0.04 U bacitracin disk onto the inoculated area of the agar plate.[13]
-
Gently press the disk to ensure it adheres to the agar surface.[13]
-
Incubate the plate at 35-37°C in an atmosphere of 5-10% CO₂ for 18-24 hours.[11]
-
After incubation, examine the plate for a zone of inhibition around the bacitracin disk.[12]
Interpretation of Results:
-
Susceptible (Presumptive S. pyogenes): Any zone of inhibition around the disk.
-
Resistant: No zone of inhibition; growth extends to the edge of the disk.
Workflow for Presumptive Identification of Streptococcus pyogenes
The following diagram illustrates the experimental workflows for both the PYR test and bacitracin susceptibility testing for the presumptive identification of Streptococcus pyogenes from a primary culture.
Caption: Workflow for PYR and Bacitracin Tests.
Discussion and Recommendations
The PYR test is generally considered more specific for the identification of Streptococcus pyogenes than the bacitracin susceptibility test.[6] While both tests demonstrate high sensitivity, the lower specificity of the bacitracin test can lead to false-positive results, as some other β-hemolytic streptococci, such as certain strains of Group C and G streptococci, can also be susceptible to bacitracin.[13]
The PYR test offers a significant advantage in terms of turnaround time, with results available in as little as a few minutes, compared to the 18-24 hours of incubation required for the bacitracin susceptibility test.[5][6] This rapid result can be critical in both clinical and research settings.
However, it is important to note that some other streptococcal species, such as Enterococcus species, are also PYR-positive.[9] Therefore, the PYR test should be performed on colonies that are morphologically consistent with S. pyogenes (i.e., β-hemolytic) and are catalase-negative.
For the presumptive identification of Streptococcus pyogenes, the PYR test is a rapid, sensitive, and highly specific method. While the bacitracin susceptibility test has historically been used, its lower specificity makes it a less reliable standalone presumptive test. For definitive identification, especially in critical research or drug development applications, presumptive tests should be supplemented with more specific methods such as latex agglutination for Lancefield grouping or molecular assays like PCR.[1][2] The choice between the PYR test and bacitracin susceptibility will depend on the specific needs of the laboratory, considering factors such as desired turnaround time, specificity requirements, and cost.
References
- 1. jcdr.net [jcdr.net]
- 2. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial comparing bacitracin with Strep-A-Chek for accuracy and turnaround time in the presumptive identification of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 6. flabslis.com [flabslis.com]
- 7. microbenotes.com [microbenotes.com]
- 8. dalynn.com [dalynn.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. flabslis.com [flabslis.com]
- 13. Bacitracin Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
A Comparative Analysis of PYR Test and Molecular Methods (PCR) for Bacterial Identification
An Objective Guide for Researchers and Drug Development Professionals
The accurate and rapid identification of bacterial species is a cornerstone of clinical microbiology, infectious disease research, and the development of new antimicrobial agents. Traditional biochemical tests and modern molecular methods represent two distinct approaches to this critical task. This guide provides a detailed comparison between the L-pyrrolidonyl arylamidase (PYR) test, a rapid colorimetric assay, and the Polymerase Chain Reaction (PCR), a powerful molecular diagnostic tool.
The PYR test identifies bacteria based on the presence of a specific enzyme, L-pyrrolidonyl arylamidase, making it a valuable tool for the presumptive identification of species like Streptococcus pyogenes and Enterococcus spp.[1][2][3][4]. In contrast, PCR-based methods identify bacteria by amplifying and detecting specific DNA sequences, offering a highly sensitive and specific approach that can be applied to a broad range of microorganisms.[4][5][6][7]
Quantitative Performance Analysis
The choice between the PYR test and PCR often depends on a balance of speed, accuracy, cost, and the specific requirements of the laboratory. The following table summarizes the key performance metrics of each method based on available data.
| Metric | PYR Test | Molecular Methods (PCR) |
| Principle | Enzymatic (Detects L-pyrrolidonyl arylamidase activity)[1][2][8] | Nucleic Acid Amplification (Detects specific gene sequences, e.g., 16S rRNA)[4][5][6] |
| Sensitivity | High for target organisms (e.g., >96% for Enterococcus spp., 96.4-99.08% for S. pyogenes)[9][10][11] | Very High (>90-100% depending on the assay)[12] |
| Specificity | High for target organisms (e.g., >96% for Enterococcus spp., 98.7-99.82% for S. pyogenes)[9][10][11] | Very High (Approaching 100% with well-designed primers and probes)[12] |
| Turnaround Time | Rapid (2-10 minutes for disk method; up to 4 hours for broth method)[1][11][13] | Fast (Can be <3-6 hours, but often longer with sample prep and analysis)[5][12][14] |
| Target Scope | Narrow (Presumptive ID of S. pyogenes, Enterococcus spp., some Staphylococci)[1][2] | Broad (Can be designed to detect any bacterium with known genetic sequence)[6] |
| Cost per Sample | Low | Moderate to High |
| Equipment | Minimal (Incubator, basic lab supplies) | Specialized (Thermocycler, electrophoresis/sequencing equipment) |
| Application | Presumptive, rapid screening in clinical labs | Confirmatory ID, detection of unculturable bacteria, outbreak analysis[15] |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and accurate results. Below are representative protocols for the PYR disk test and a general bacterial identification PCR.
This protocol outlines the rapid disk method for detecting L-pyrrolidonyl arylamidase activity.
Materials:
-
PYR-impregnated paper disks
-
Sterile deionized or distilled water
-
PYR reagent (p-dimethylaminocinnamaldehyde)[1]
-
Sterile inoculating loop or swab
-
Petri dish or microscope slide
-
Pure bacterial culture (18-24 hours old), preferably from a non-selective agar (B569324) like blood agar.[9]
Procedure:
-
Place a PYR disk onto a clean, dry surface, such as the inside of a sterile petri dish.[13]
-
Slightly moisten the disk with a small drop (approx. 10 µl) of sterile deionized water. It is critical not to oversaturate the disk, as excessive moisture can lead to false-negative results.[2][3]
-
Using a sterile loop, pick up 2 to 5 well-isolated colonies of the test organism.
-
Smear the inoculum onto the moistened area of the PYR disk.[3]
-
Incubate the disk at room temperature for 2 to 10 minutes.[9][13]
-
After incubation, add one drop of the PYR reagent to the disk directly on top of the smeared inoculum.[1][9]
-
Observe for a color change within 1 to 2 minutes of adding the reagent.[2][13]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color indicates the presence of L-pyrrolidonyl arylamidase activity.[1][13]
-
Negative: No color change, or the development of a yellow or orange color, indicates a negative result.[1][13]
This protocol describes a general workflow for identifying bacteria by amplifying and analyzing the highly conserved 16S ribosomal RNA (rRNA) gene.
Materials:
-
Bacterial culture or clinical sample
-
DNA extraction kit (e.g., spin column-based)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Universal 16S rRNA gene primers (e.g., 27F and 1492R)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment (agarose, buffer, DNA stain) or sequencing platform
Procedure:
1. DNA Extraction:
- Harvest bacterial cells from a pure culture or pre-process the clinical sample.
- Perform enzymatic lysis (e.g., with lysozyme (B549824) for Gram-positive bacteria) followed by mechanical or chemical disruption.
- Purify the genomic DNA using a commercial extraction kit according to the manufacturer's instructions to remove inhibitors and cellular debris.
2. PCR Amplification:
- Prepare the PCR reaction mixture in a sterile PCR tube on ice. A typical 25 µl reaction includes:
- 12.5 µl of 2x PCR Master Mix
- 1.0 µl of Forward Primer (10 µM)
- 1.0 µl of Reverse Primer (10 µM)
- 2.0 µl of purified template DNA
- 8.5 µl of Nuclease-free water
- Place the tubes in a thermocycler programmed with the following conditions:
- Initial Denaturation: 95°C for 5-10 minutes.
- 30-35 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 52-58°C for 30 seconds (primer-dependent)
- Extension: 72°C for 90 seconds
- Final Extension: 72°C for 5-10 minutes.
- Hold: 4°C.
3. Analysis of PCR Product:
- Gel Electrophoresis (Verification): Run 5 µl of the PCR product on a 1.5% agarose (B213101) gel to verify the presence of an amplicon of the expected size (approx. 1500 bp for full-length 16S rRNA gene).
- Sequencing (Identification): Purify the remaining PCR product. Send the purified product for Sanger sequencing.
- Data Analysis: Align the resulting DNA sequence with databases like NCBI BLAST or Ribosomal Database Project (RDP) to identify the bacterium based on sequence homology.
Workflow Visualizations
The following diagrams illustrate the distinct workflows of the PYR test and PCR-based identification.
References
- 1. flabslis.com [flabslis.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 4. biosci.sierracollege.edu [biosci.sierracollege.edu]
- 5. Real-Time PCR for Detection and Differentiation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Universal Method for the Identification of Bacteria Based on General PCR Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dalynn.com [dalynn.com]
- 10. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time PCR assays compared to culture-based approaches for identification of aerobic bacteria in chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. Rapid, season-specific PCR testing versus traditional diagnostics for pneumonia in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.um.edu.my [eprints.um.edu.my]
A Comparative Guide to a Novel Molecular Method versus the Traditional PYR Test for Bacterial Identification
For researchers, scientists, and drug development professionals, the accurate and rapid identification of bacterial species is paramount. This guide provides a detailed comparison of a novel molecular method, spy1258 PCR, against the established Pyrrolidonyl Arylamidase (PYR) test for the identification of Streptococcus pyogenes. The information presented is based on experimental data to assist in making informed decisions for laboratory protocols.
Performance Comparison
The validation of any new bacterial identification method hinges on its performance relative to established techniques. A comparative study assessing the spy1258 Polymerase Chain Reaction (PCR) assay against the traditional PYR test for the identification of Streptococcus pyogenes yielded the following performance metrics.
| Method | Sensitivity (%) | Specificity (%) |
| PYR Test | 95.42 | 77.41 |
| spy1258 PCR | 95.42 | 100 |
Experimental Protocols
Detailed methodologies for both the reference PYR test and the novel spy1258 PCR are outlined below.
Pyrrolidonyl Arylamidase (PYR) Test Protocol
The PYR test is a rapid enzymatic method that detects the activity of the enzyme L-pyrrolidonyl arylamidase.[1] There are two common methods for performing this test: the disk method and the broth method.
Disk Method (Rapid Method):
-
Moisten a PYR-impregnated disk with a small amount of sterile water. Do not oversaturate.
-
Using a sterile applicator stick, pick up several morphologically similar colonies of the test organism from a fresh (18-24 hour) culture.
-
Smear the inoculum onto the surface of the moistened PYR disk.
-
Allow the disk to incubate at room temperature for 1-2 minutes.
-
After incubation, add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde).
-
Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result. No color change or a yellow/orange color indicates a negative result.[1]
Broth Method:
-
Inoculate a PYR broth tube with 3-5 colonies from a pure 18-24 hour culture.
-
Incubate the tube aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR reagent to the tube.
-
Observe for the development of a red color within 2 minutes, which indicates a positive result.
spy1258 PCR Protocol
The spy1258 PCR is a molecular method that targets the spy1258 gene, a putative transcriptional regulator gene specific to Streptococcus pyogenes.[2][3]
1. DNA Isolation: Bacterial DNA is extracted from a pure culture of the test organism using a commercial DNA isolation kit according to the manufacturer's instructions.
2. PCR Amplification: The PCR is performed in a 25 µL reaction volume containing:
-
2.5 mM MgCl₂
-
10 mM Tris-HCl (pH 8.3)
-
50 mM KCl
-
2 mM of each deoxynucleotide (dNTPs)
-
1 µmol of each primer (spy1258F and spy1258R)
-
1.0 U of Taq polymerase
-
Template DNA (extracted in the previous step)
The primers used for the amplification of a 407-bp fragment of the spy1258 gene are:
-
spy1258F (Forward Primer)
-
spy1258R (Reverse Primer)
3. Thermocycling Conditions: The PCR amplification is carried out in a thermal cycler with the following conditions:
-
Initial Denaturation
-
Denaturation
-
Annealing
-
Extension
-
Final Extension
4. Electrophoresis: The PCR product is analyzed by electrophoresis on a 2% agarose (B213101) gel. The presence of a 407-bp band indicates a positive identification of Streptococcus pyogenes.[3]
Visualizing the Validation Workflow
To illustrate the logical flow of validating a new bacterial identification method against a reference test, the following diagrams are provided.
Caption: Workflow for validating a new bacterial identification method.
Caption: Principle of the PYR test for bacterial identification.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Rapid identification of Streptococcus pyogenes with PCR primers from a putative transcriptional regulator gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-pyrroglutamyl Aminopeptidase Cross-reactivity with Naphthylamide Substrates
For Immediate Release
This guide provides a comparative analysis of the substrate specificity of L-pyrroglutamyl aminopeptidase (B13392206) (PYR), also known as pyroglutamyl-peptidase I (EC 3.4.19.3), with a focus on its cross-reactivity with various naphthylamide substrates. This document is intended for researchers, scientists, and drug development professionals working with this enzyme.
Introduction
L-pyrroglutamyl aminopeptidase is a ubiquitous cysteine peptidase that plays a crucial role in protein and peptide metabolism by specifically cleaving the N-terminal pyroglutamyl (pGlu) residue.[1][2] This enzyme is found in a wide range of organisms, from bacteria to mammals, and is involved in various physiological processes.[1] The bacterial form of the enzyme, in particular, is widely used as a diagnostic marker for the identification of specific bacterial species, such as Streptococcus pyogenes and Enterococcus. The most common method for detecting PYR activity involves the use of chromogenic substrates, with L-pyrroglutamyl-β-naphthylamide being a primary example. Hydrolysis of this substrate releases β-naphthylamine, which can be detected colorimetrically.
Understanding the substrate specificity and potential cross-reactivity of PYR with other aminoacyl-β-naphthylamides is critical for the development of specific assays and for elucidating the enzyme's biological function. This guide summarizes the available experimental data on the cross-reactivity of PYR with various naphthylamide substrates.
Substrate Specificity and Cross-reactivity
L-pyrroglutamyl aminopeptidase I exhibits a broad specificity for the peptide portion of its substrates but is highly specific for the N-terminal pyroglutamyl residue.[2] Minor modifications to the five-membered pyroglutamyl ring have been shown to significantly reduce or completely abolish enzymatic activity. For instance, expanding the ring to a six-membered structure eliminates the substrate's susceptibility to hydrolysis by the enzyme. This high degree of specificity for the pGlu moiety suggests that cross-reactivity with other L-aminoacyl-β-naphthylamides, where the N-terminal residue is not pyroglutamate, is expected to be minimal.
While comprehensive studies directly comparing a wide range of L-aminoacyl-β-naphthylamides as substrates for PYR are limited, the available data supports the enzyme's high fidelity for its cognate pGlu substrate. Research on PYR from Streptococcus pyogenes has provided kinetic parameters for dipeptide substrates, which can be compared to the widely used L-pyrroglutamyl-β-naphthylamide.
Comparative Substrate Data
| Substrate | Enzyme Source | Km (mM) | Vmax | Relative Activity/Notes |
| L-pyroglutamyl-alanine | Streptococcus pyogenes | 0.34 | Not Reported | Conductimetric assay showed higher sensitivity than with L-pyrroglutamyl-β-naphthylamide. |
| L-pyroglutamyl-tyrosine | Streptococcus pyogenes | 0.47 | Not Reported | Conductimetric assay showed higher sensitivity than with L-pyrroglutamyl-β-naphthylamide. |
| L-pyrroglutamyl-β-naphthylamide | Various (e.g., Bacillus amyloliquefaciens, Streptococcus pyogenes) | Not Reported | Not Reported | Potent chromogenic substrate widely used for qualitative and quantitative assays. |
| Other L-aminoacyl-β-naphthylamides (e.g., L-alanyl, L-leucyl, L-arginyl) | Not Reported for PYR | Not Applicable | Not Applicable | Generally considered poor or non-substrates for L-pyrroglutamyl aminopeptidase due to the enzyme's high specificity for the N-terminal pGlu residue. |
Experimental Protocols
Enzymatic Assay of L-pyrroglutamyl Aminopeptidase using L-pyrroglutamyl-β-naphthylamide
This protocol is based on a colorimetric method for determining PYR activity.
Principle:
L-pyrroglutamyl-β-naphthylamide is hydrolyzed by L-pyrroglutamyl aminopeptidase to yield L-pyroglutamic acid and β-naphthylamine. The released β-naphthylamine is then diazotized with sodium nitrite (B80452) in an acidic medium, and the excess nitrite is removed by ammonium (B1175870) sulfamate. The resulting diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine to form a stable, colored azo dye, the absorbance of which is measured at 580 nm.
Reagents:
-
Buffer (Reagent A): 100 mM Potassium Phosphate buffer, pH 8.0 at 37°C, containing 10 mM EDTA, 5% (v/v) Glycerol, and 5 mM Dithiothreitol (DTT).
-
Substrate Solution (Reagent B): 20 mM L-pyrroglutamyl-β-naphthylamide in methanol.
-
Enzyme Solution: L-pyrroglutamyl aminopeptidase dissolved in cold Reagent A to a suitable concentration (e.g., 10 mg/mL, to be optimized based on enzyme activity).
-
Stop Reagent (Reagent C): 25% (w/v) Trichloroacetic Acid (TCA).
-
Sodium Nitrite Solution (Reagent D): 0.2% (w/v) Sodium Nitrite in deionized water.
-
Ammonium Sulfamate Solution (Reagent E): 0.5% (w/v) Ammonium Sulfamate in deionized water.
-
Coupling Reagent (Reagent F): N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (prepared as per manufacturer's instructions, e.g., in 95% ethanol).
-
Standard: β-naphthylamine standard solutions of known concentrations.
Procedure:
-
Reaction Setup:
-
In separate test tubes for the test and blank, pipette 1.00 mL of Reagent A (Buffer).
-
Add 0.10 mL of Reagent B (Substrate Solution) to each tube.
-
Mix by swirling and pre-incubate the tubes at 37°C for 5 minutes to reach thermal equilibrium.
-
-
Enzyme Reaction:
-
To the "Test" tube, add 0.10 mL of the Enzyme Solution.
-
To the "Blank" tube, add 0.10 mL of Reagent A (or an appropriate buffer used for the enzyme solution).
-
Immediately mix the contents and incubate at 37°C for a precisely defined time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
After the incubation period, stop the reaction in both tubes by adding 0.50 mL of Reagent C (TCA).
-
Mix thoroughly. The TCA precipitates the protein, which can be removed by centrifugation if necessary.
-
-
Color Development:
-
To each tube, add 0.50 mL of Reagent D (Sodium Nitrite Solution). Mix and let it stand for 3 minutes at room temperature.
-
Add 0.50 mL of Reagent E (Ammonium Sulfamate Solution). Mix and let it stand for 2 minutes at room temperature.
-
Add 0.50 mL of Reagent F (Coupling Reagent). Mix and allow the color to develop for at least 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of the "Test" and "Blank" samples at 580 nm using a spectrophotometer.
-
The absorbance of the blank should be subtracted from the absorbance of the test sample.
-
-
Calculation:
-
The concentration of the released β-naphthylamine is determined by comparing the net absorbance to a standard curve prepared with known concentrations of β-naphthylamine.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 nanomole of L-pyrroglutamyl-β-naphthylamide per minute under the specified conditions.
-
Visualizations
Experimental Workflow for PYR Activity Assay
References
Performance of Commercial PYR Test Kits: A Comparative Guide for Researchers
For researchers in microbiology, drug development, and related fields, the rapid and accurate identification of bacterial species is paramount. The Pyrrolidonyl Arylamidase (PYR) test is a crucial tool for the presumptive identification of Group A Streptococci (Streptococcus pyogenes) and Enterococci. This guide provides an objective comparison of the performance of various commercial PYR test kits, supported by available experimental data, to aid researchers in selecting the most suitable kit for their applications.
Principle of the PYR Test
The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase.[1][2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to β-naphthylamine.[1][2] The resulting β-naphthylamine then reacts with a cinnamaldehyde (B126680) reagent (p-dimethylaminocinnamaldehyde) to produce a bright pink or cherry-red color, indicating a positive result.[1]
Performance Comparison of Commercial PYR Test Kits
The selection of a PYR test kit can be influenced by factors such as sensitivity, specificity, time to result, and ease of use. The following table summarizes the performance data of several commercially available PYR test kits based on published studies. It is important to note that performance can vary based on the bacterial species being tested and the experimental conditions.
| Kit Name (Manufacturer) | Test Format | Sensitivity | Specificity | Target Organisms | Reference |
| Strep-A-Chek (E-Y Laboratories) | Not Specified | >96% | >96% | Enterococci | [3] |
| Strep-A-Fluor (BioSpec, Inc.) | Filter Paper Strip | >96% | >96% | Enterococci | [3] |
| Murex PYR (Murex Diagnostics) | Not Specified | 98.48% | 99.82% | Group A Streptococci & Enterococci | |
| Minitek® (BBL Microbiology Systems) | Not Specified | 100% | 100% | Group A Streptococci & Enterococci | |
| Identicult-AE® (Scott Laboratories, Inc.) | Test Cards/Discs | 100% | 100% | Group A Streptococci & Enterococci | |
| LIFESIGN-PYR (LifeSign) | Test Cards | 100% agreement with other commercial tests | 100% agreement with other commercial tests | Group A Streptococci & Enterococci | [4] |
| PYR Broth (Generic) | Broth | 99.08% | 99.82% | Group A Streptococci & Enterococci | |
| Dalynn PYR Disks (Dalynn Biologicals) | Disk | High | High | Group A Streptococci & Enterococci | [5] |
| Hardy Diagnostics PYR Test Kit (Hardy Diagnostics) | Disks/Cards | Not specified in comparative studies | Not specified in comparative studies | Group A Streptococci, Enterococci, some Staphylococci and Enterobacteriaceae | [6] |
| Prospot™ PYR Test Kit (Pro-Lab Diagnostics) | Not Specified | Not specified in comparative studies | Not specified in comparative studies | Group A Streptococci & Enterococci | [7] |
Note: "Not specified in comparative studies" indicates that while the product is available and its intended use is clear, direct, side-by-side performance data was not found in the searched literature. "High" indicates that the manufacturer or literature suggests strong performance without providing specific percentages.
Experimental Protocols
The following are generalized experimental protocols for common PYR test formats. Researchers should always refer to the specific manufacturer's instructions for the kit they are using.
Rapid Disk/Card Method
This is the most common format for rapid PYR testing.
Materials:
-
PYR Test Disks or Cards
-
PYR Reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or stick
-
Deionized or distilled water
-
Petri dish or slide
Procedure:
-
Place a PYR disk or card in a sterile petri dish or on a slide.
-
Slightly moisten the disk with a single drop of deionized or distilled water. Do not oversaturate the disk.
-
Using a sterile loop, pick 2-3 well-isolated colonies of the test organism from an 18-24 hour culture grown on a non-selective medium (e.g., blood agar).
-
Smear the inoculum onto a small area of the moistened disk, ensuring a visible paste.
-
Incubate the disk at room temperature for a period specified by the manufacturer (typically 1-2 minutes).[1]
-
After incubation, add one drop of the PYR reagent to the inoculated area of the disk.
-
Observe for a color change within the time frame indicated by the manufacturer (usually within 1 minute).
Interpretation of Results:
-
Positive: A bright pink or cherry-red color develops.
-
Negative: No color change, or the development of a yellow or orange color.
Broth Method
The broth method generally requires a longer incubation period.
Materials:
-
PYR Broth
-
PYR Reagent
-
Sterile inoculating loop
-
Incubator
Procedure:
-
Inoculate the PYR broth with 2-5 colonies from an 18-24 hour pure culture.
-
Incubate the tube aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR reagent.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: A bright pink or cherry-red color develops.
-
Negative: No color change.
Visualizing the Workflow and Principle
To better understand the processes involved, the following diagrams illustrate the enzymatic reaction principle and a typical experimental workflow for the PYR disk test.
Caption: The biochemical principle of the PYR test, illustrating the enzymatic hydrolysis of the substrate and subsequent colorimetric detection.
Caption: A typical experimental workflow for the rapid PYR disk test.
References
- 1. flabslis.com [flabslis.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesignmed.com [lifesignmed.com]
- 5. dalynn.com [dalynn.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. pro-lab-direct.com [pro-lab-direct.com]
Decoding Bacterial Identity: A Comparative Guide to the PYR Test's Accuracy with Recently Described Species
For researchers, scientists, and drug development professionals, the rapid and accurate identification of bacterial species is paramount. The pyrrolidonyl arylamidase (PYR) test, a long-standing colorimetric assay, remains a valuable tool in the clinical microbiology laboratory. This guide provides a comprehensive comparison of the PYR test's performance, with a special focus on its accuracy in identifying recently described and less common bacterial species, supported by experimental data and detailed protocols.
The Enduring Relevance of the PYR Test
The PYR test detects the activity of the enzyme L-pyrrolidonyl arylamidase, which hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide. This enzymatic reaction produces β-naphthylamine, which, in the presence of a developing reagent (p-dimethylaminocinnamaldehyde), forms a bright pink or cherry-red color, indicating a positive result.[1][2] Its simplicity, speed, and cost-effectiveness have solidified its role in the presumptive identification of key pathogens like Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[1][2]
However, the expanding landscape of microbial diversity, with the continuous discovery of new species, necessitates a critical evaluation of the PYR test's accuracy beyond its traditional applications. This guide delves into the performance of the PYR test against a backdrop of both established and emerging bacterial species.
Performance Metrics: A Comparative Analysis
The accuracy of the PYR test is best understood through its sensitivity and specificity for different bacterial species. While extensive data is available for well-established pathogens, information on recently described species is often limited to qualitative results reported during their initial characterization.
Established Bacterial Species: High Accuracy in Key Identifications
The PYR test demonstrates high sensitivity and specificity for its primary targets:
| Bacterial Species/Group | PYR Test Result | Sensitivity (%) | Specificity (%) | Key Distinctions |
| Streptococcus pyogenes (Group A Strep) | Positive | 95.42 - 98 | 77.41 - 98.7 | Differentiates from other beta-hemolytic streptococci.[3] |
| Enterococcus species | Positive | >96 | >96 | Differentiates from Group D non-enterococci (e.g., Streptococcus bovis group).[4] |
| Coagulase-Negative Staphylococci | ||||
| Staphylococcus lugdunensis | Positive | High | High | Differentiates from PYR-negative S. aureus.[1] |
| Staphylococcus haemolyticus | Positive | High | High | Differentiates from other CoNS.[1] |
| Staphylococcus schleiferi | Positive | High | High | Differentiates from other CoNS.[1] |
| Staphylococcus aureus | Negative | - | - | Key differentiator from PYR-positive staphylococci. |
| Escherichia coli | Negative | - | - | Can be used to separate from other indole-positive, lactose-positive Gram-negative rods. |
Performance with Less Common and Recently Described Species
Data on the PYR test's performance with newly identified species is less comprehensive. The following table summarizes available findings, often from initial species descriptions, which typically report a positive or negative result rather than statistical accuracy.
| Bacterial Species | Year Described | PYR Test Result | Notes |
| Dolosigranulum pigrum | 1993 | Positive | All tested strains were positive in a conventional disk test.[4][5] |
| Ignavigranum ruoffiae | 1997 | Positive | All tested strains were positive in a conventional disk test.[4][5] |
| Facklamia species | 1997 | Positive | All tested strains were positive in a conventional disk test.[4][5] |
| Staphylococcus delphini | 1988 | Positive | 100% of 21 strains tested positive in a reference broth method, and >95% were positive with rapid disk/slide tests.[6] |
| Staphylococcus pseudolugdunensis | 2015 | Positive | Described as a PYR-positive species.[7] |
| Granulicatella adiacens | 1989 | Variable | Can be PYR-positive, aiding in differentiation from other nutritionally variant streptococci.[8] |
| Abiotrophia defectiva | 1961 | Variable | Can be PYR-positive.[8] |
Note: For many recently described species, the PYR test result is a single data point in their overall biochemical profile. Large-scale studies to determine sensitivity and specificity are often lacking.
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. The two most common methods for performing the PYR test are the disk and broth methods.
Rapid Disk Method
This method offers a quick turnaround time, typically providing results within minutes.
Materials:
-
PYR-impregnated paper disks
-
Sterile distilled or deionized water
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or stick
-
Petri dish or microscope slide
Procedure:
-
Place a PYR disk on a clean, dry surface, such as the inside of a sterile petri dish or on a microscope slide.
-
Moisten the disk with a single drop of sterile water. Do not oversaturate the disk.
-
Using a sterile loop or stick, pick up 2-3 well-isolated colonies of the test organism from an 18- to 24-hour-old pure culture grown on a non-selective medium like blood agar.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 1-2 minutes.
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation:
-
Positive: A bright pink to cherry-red color develops.
-
Negative: No color change, or the development of a yellow or orange color.
Broth Method
The broth method is a more traditional approach and may be used to confirm weak or ambiguous disk test results.
Materials:
-
PYR broth
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop
-
Incubator at 35-37°C
Procedure:
-
Inoculate the PYR broth with 2-5 colonies from an 18- to 24-hour-old pure culture.
-
Incubate the broth aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation:
-
Positive: A bright pink to cherry-red color develops in the broth.
-
Negative: No color change, or the development of a yellow or orange color.
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical principle of the PYR test and a typical experimental workflow.
References
- 1. flabslis.com [flabslis.com]
- 2. microbenotes.com [microbenotes.com]
- 3. dalynn.com [dalynn.com]
- 4. Comparison of Three Commercial Rapid Identification Systems for the Unusual Gram-Positive Cocci Dolosigranulum pigrum, Ignavigranum ruoffiae, and Facklamia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PYR Test Versus 16S rRNA Sequencing for Bacterial Taxonomy
For researchers, scientists, and drug development professionals, the accurate identification of bacterial species is a cornerstone of effective research and development. This guide provides a detailed comparison of a traditional biochemical method, the Pyrrolidonyl Arylamidase (PYR) test, and a modern molecular technique, 16S rRNA sequencing, for bacterial taxonomy. We will delve into their principles, experimental protocols, and comparative performance data to assist you in selecting the most appropriate method for your research needs.
The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase, which is present in certain bacterial species.[1] In contrast, 16S rRNA sequencing is a genotypic method that identifies bacteria by sequencing the highly conserved 16S ribosomal RNA gene.[2] This genetic approach is considered a gold standard in microbial identification due to its high accuracy and ability to identify a broad range of bacteria, including those that are difficult to culture.[2]
Performance Comparison: PYR Test vs. 16S rRNA Sequencing
The choice between the PYR test and 16S rRNA sequencing often depends on the specific application, the required level of accuracy, and available resources. The following table summarizes the performance characteristics of each method based on available data.
| Performance Metric | PYR Test | 16S rRNA Sequencing | Source(s) |
| Principle | Phenotypic (Enzyme Activity) | Genotypic (DNA Sequence) | [1][2] |
| Turnaround Time | Minutes to a few hours | Days | [3][4] |
| Accuracy (Genus Level) | High for specific genera | Very High (>90%) | [3][5] |
| Accuracy (Species Level) | Variable, presumptive | High (65-91%) | [5][6] |
| Sensitivity (for S. pyogenes) | 95.42% | Not directly comparable, but considered the gold standard | |
| Specificity (for S. pyogenes) | 77.41% | Not directly comparable, but considered the gold standard | |
| Concordance with Culture | High for targeted species | High (77-92%) | [3][4][7] |
| Application | Presumptive identification of Streptococcus pyogenes, Enterococcus spp., and some coagulase-negative staphylococci | Broad-range bacterial identification, including unculturable or fastidious organisms | [2][8] |
| Cost | Low | High | [3] |
Experimental Protocols
Below are detailed methodologies for performing the PYR test and a general protocol for 16S rRNA sequencing for bacterial identification.
PYR Test Protocol (Disk Method)
The PYR test is a straightforward and rapid procedure.[1]
-
Sample Preparation: Isolate a pure bacterial colony from an 18-24 hour culture on a non-selective medium, such as blood agar.
-
Inoculation: Moisten a PYR disk with a drop of sterile deionized water. Using a sterile loop, pick several colonies and smear them onto the moistened area of the disk.
-
Incubation: Incubate the disk at room temperature for approximately 2 minutes.
-
Reagent Addition: Add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde) to the inoculated area of the disk.
-
Result Interpretation: Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result, signifying the presence of L-pyrrolidonyl arylamidase. No color change or the development of a yellow or orange color indicates a negative result.[8]
16S rRNA Sequencing Protocol
The protocol for 16S rRNA sequencing involves several key steps, from DNA extraction to data analysis.[4]
-
DNA Extraction: Bacterial DNA is extracted from a pure culture or directly from a clinical sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: The 16S rRNA gene is amplified using universal primers that target conserved regions of the gene. A typical PCR reaction mixture includes the extracted DNA template, forward and reverse primers, DNA polymerase, dNTPs, and PCR buffer. The amplification is performed in a thermocycler with specific cycling conditions (denaturation, annealing, and extension).
-
PCR Product Purification: The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR mixture. This can be achieved using various clean-up kits.
-
Sequencing: The purified PCR product is then sequenced using a DNA sequencer. Sanger sequencing is a common method for single isolates, while next-generation sequencing (NGS) platforms are used for analyzing complex microbial communities.
-
Data Analysis: The resulting DNA sequence is compared against a curated database of 16S rRNA gene sequences (e.g., GenBank, Ribosomal Database Project) to identify the bacterial species. A high percentage of sequence similarity to a known species in the database provides a definitive identification.[4]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study evaluating the PYR test and 16S rRNA sequencing for bacterial identification.
Caption: Comparative workflow for PYR test and 16S rRNA sequencing.
Conclusion
Both the PYR test and 16S rRNA sequencing are valuable tools in bacterial taxonomy. The PYR test offers a rapid, cost-effective, and straightforward method for the presumptive identification of specific bacterial groups, making it suitable for initial screening in clinical laboratories.[3][6] However, its limited scope and potential for false positives necessitate confirmatory testing.
Conversely, 16S rRNA sequencing provides a highly accurate and comprehensive approach to bacterial identification, capable of identifying a wide range of species, including those that are phenotypically challenging to differentiate.[2][5] While the higher cost and longer turnaround time are considerations, its precision and broad applicability make it the gold standard for definitive bacterial identification in research and clinical settings where accuracy is paramount. Ultimately, the choice between these methods will be guided by the specific research question, budgetary constraints, and the required level of taxonomic resolution.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Impact of 16S rRNA Gene Sequence Analysis for Identification of Bacteria on Clinical Microbiology and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 16S Ribosomal RNA Targeted Sequencing and Culture for Bacterial Identification in Normally Sterile Body Fluid Samples: Report of a 10-Year Clinical Laboratory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Diagnostic Value of 16S Ribosomal RNA Gene Polymerase Chain Reaction/Sanger Sequencing in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
A Comparative Guide to the PYR Test for Differentiating Citrobacter from Salmonella
For Researchers, Scientists, and Drug Development Professionals
In the realm of clinical microbiology and food safety, the accurate and rapid differentiation of enteric bacteria is paramount. Citrobacter and Salmonella are two genera of Gram-negative bacteria that can be challenging to distinguish due to their similar appearance on selective agar. This guide provides a comprehensive evaluation of the L-pyrrolidonyl-β-naphthylamide (PYR) test as a reliable method for differentiating these two clinically significant genera, supported by experimental data and detailed protocols.
Biochemical Principle of the PYR Test
The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[1] The resulting β-naphthylamine then reacts with a cinnamaldehyde (B126680) reagent (N,N-dimethylaminocinnamaldehyde) to form a bright red or cherry-pink Schiff base, indicating a positive result.[1][2] The absence of this color change signifies a negative result.[1][2]
Comparative Performance of the PYR Test
Experimental evidence strongly supports the use of the PYR test for the differentiation of Citrobacter and Salmonella. Studies have consistently shown that Citrobacter species produce the L-pyrrolidonyl arylamidase enzyme, resulting in a positive PYR test. Conversely, Salmonella species lack this enzyme and therefore yield a negative PYR test.[2][3][4] This clear distinction makes the PYR test a valuable tool in the presumptive identification of these bacteria.
Quantitative Data Summary
The following table summarizes the expected PYR test results for Citrobacter and Salmonella based on published research.
| Genus | Number of Strains Tested | PYR-Positive Results | PYR-Negative Results | Reference |
| Citrobacter | All tested strains in the study | 100% | 0% | [3][4] |
| Salmonella | All tested strains in the study | 0% | 100% | [3][4] |
Experimental Protocols
Below are detailed methodologies for performing the PYR test. The rapid disk method is generally preferred for its simplicity and speed.
Rapid Disk Method
Materials:
-
PYR-impregnated paper disks
-
Sterile distilled or deionized water
-
PYR reagent (0.01% N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or wooden applicator stick
-
Petri dish
-
Forceps
Procedure:
-
Using sterile forceps, place a PYR disk in a clean, empty petri dish.
-
Slightly moisten the disk with a single drop of sterile distilled or deionized water. Avoid oversaturating the disk, as this can lead to false-negative results.[1]
-
From a pure 18-24 hour culture grown on a non-selective medium (e.g., blood agar), pick several well-isolated colonies with a sterile loop or applicator stick.
-
Smear the inoculum heavily onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 2 minutes.
-
After incubation, add one drop of the PYR reagent to the inoculated area of the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[1]
-
Negative: No color change or the development of a yellow or orange color.[2]
Broth Method
Materials:
-
PYR broth
-
Sterile inoculating loop
-
Incubator (35-37°C)
-
PYR reagent
Procedure:
-
Inoculate the PYR broth with 3-5 colonies from a pure 18-24 hour culture.
-
Incubate the broth aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color in the broth.
-
Negative: No color change in the broth.
Logical Workflow for Differentiation
The following diagram illustrates the experimental workflow for using the PYR test to differentiate between Citrobacter and Salmonella.
Caption: Workflow for differentiating Citrobacter and Salmonella using the PYR test.
Conclusion
The PYR test is a highly specific and reliable method for the presumptive differentiation of Citrobacter from Salmonella. Its simplicity, rapidity, and clear-cut results make it an invaluable tool in clinical and research laboratories. While further biochemical and serological tests are necessary for definitive identification, the PYR test serves as an excellent initial screening step, enabling a more targeted and efficient workflow.
References
Navigating Microbial Landscapes: A Comparative Guide to the PYR Test's Sensitivity and Specificity in Mixed Populations
For researchers, scientists, and drug development professionals, the accurate identification of microbial species is a cornerstone of effective diagnostics and therapeutic development. The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric assay widely used for the presumptive identification of Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species. However, in real-world scenarios, clinical and environmental samples often harbor complex mixtures of microorganisms. This guide provides a comprehensive comparison of the PYR test's performance, detailing its sensitivity and specificity, particularly in the context of mixed microbial populations, and is supported by experimental data and protocols.
The PYR test detects the activity of the enzyme L-pyrrolidonyl arylamidase, which hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide. This hydrolysis releases β-naphthylamine, which in the presence of a developing reagent (p-dimethylaminocinnamaldehyde), produces a distinct bright pink or cherry-red color, indicating a positive result.[1][2][3] While highly effective in identifying its primary targets, the utility of the PYR test can be influenced by the presence of other microorganisms that also possess the L-pyrrolidonyl arylamidase enzyme.
Performance in Pure Cultures: A Baseline for Comparison
In pure cultures, the PYR test demonstrates high sensitivity and specificity for its principal targets. Studies have consistently reported high accuracy for the presumptive identification of Streptococcus pyogenes and Enterococcus species.
| Organism | Test Format | Sensitivity | Specificity | Reference |
| Streptococcus pyogenes | PYR broth | 99.08% | 99.82% | [4] |
| Streptococcus pyogenes | Murex PYR | 98.48% | 99.82% | [4] |
| Enterococcus species | PYRase systems (SAC and SAF) | >96% | >96% | [5] |
It is important to note that while the PYR test is a powerful presumptive tool, confirmatory testing is often recommended, especially in critical clinical situations.[1]
The Challenge of Mixed Microbial Populations
The primary challenge to the specificity of the PYR test arises in the context of polymicrobial samples. A number of bacterial species, beyond S. pyogenes and Enterococcus, are known to produce L-pyrrolidonyl arylamidase and can, therefore, yield a positive PYR test result. The presence of these organisms in a mixed population can lead to false-positive results, potentially misidentifying the causative agent of an infection or mischaracterizing a microbial community.
Table of PYR Test Reactions in Various Microorganisms:
| PYR Reaction | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Positive | Streptococcus pyogenes (Group A)[1], Enterococcus spp.[1], Some Coagulase-Negative Staphylococci (S. haemolyticus, S. lugdunensis, S. schleiferi)[2], Aerococcus spp.[2], Lactococcus spp.[1], Corynebacterium (Arcanobacterium) haemolyticum[2] | Citrobacter spp.[2], Klebsiella spp.[2], Yersinia spp.[2], Enterobacter spp.[2], Serratia spp.[2], Achromobacter spp., Burkholderia gladioli, Chryseobacterium gleum-indologenes, Comamonas testosteroni, Cupriavidus pauculus, Delftia acidovorans, Elizabethkingia meningoseptica, Myroides spp., Ochrobactrum anthropi, Pseudomonas oryzihabitans, Ralstonia pickettii, Rhizobium radiobacter, Shewanella spp., Sphingobacterium multivorum, Sphingobacterium spiritivorum, and Weeksella virosa |
| Negative | Group B Streptococci (Streptococcus agalactiae)[2], Streptococcus mitis, Streptococcus bovis, Streptococcus equinus, Streptococcus milleri[2], Staphylococcus aureus[3] | Escherichia coli (can produce a blue-green color, interpreted as negative)[1][2], Salmonella spp.[6], Acinetobacter baumannii, Acinetobacter haemolyticus, Alcaligenes faecalis, Bordetella bronchiseptica, Pseudomonas alcaligenes, Pseudomonas mendocina, Pseudomonas pseudoalcaligenes, Pseudomonas putida, Pseudomonas stutzeri, Stenotrophomonas maltophilia |
| Variable | Acinetobacter lwoffii, Pseudomonas aeruginosa, Pseudomonas fluorescens, Roseomonas spp., and Sphingomonas paucimobilis-parapaucimobilis |
The presence of any of the PYR-positive organisms listed above in a sample alongside PYR-negative bacteria could lead to a misleading positive result if the test is performed on a mixed culture. Therefore, the standard and recommended practice is to perform the PYR test on isolated colonies (a pure culture) to ensure accurate identification.[1]
Experimental Protocols
To ensure reliable and reproducible results, adherence to standardized experimental protocols is crucial. The following are detailed methodologies for the disk and broth-based PYR tests.
PYR Disk Test (Rapid Method)
This method provides a rapid result and is commonly used in clinical laboratories.
Materials:
-
PYR Disks (impregnated with L-pyrrolidonyl-β-naphthylamide)
-
Sterile distilled water or deionized water
-
PYR Reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or wooden applicator stick
-
Microscope slide or Petri dish
Procedure:
-
Place a PYR disk on a clean microscope slide or in a sterile Petri dish.
-
Slightly moisten the disk with a drop of sterile distilled or deionized water. Do not oversaturate the disk, as this can lead to false-negative results.[2]
-
Using a sterile loop or applicator stick, pick 2-3 well-isolated colonies from an 18-24 hour culture grown on a non-selective medium like blood agar.
-
Smear the inoculum onto the moistened area of the PYR disk, ensuring a visible paste is formed.
-
Incubate the disk at room temperature for 2 minutes.
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within one minute.
Interpretation of Results:
-
Positive: A bright pink to cherry-red color develops within one minute.[1]
-
Negative: No color change or the development of an orange, salmon, or yellow color.[1] A blue-green color may be observed with Escherichia coli and indole-positive Proteus spp. and is considered a negative result.[1][2]
PYR Broth Test
This method may be used for confirmation or when a larger inoculum is required.
Materials:
-
PYR Broth tubes
-
Sterile inoculating loop
-
PYR Reagent (p-dimethylaminocinnamaldehyde)
-
Incubator (35-37°C)
Procedure:
-
Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[2]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[2]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: A bright pink to cherry-red color develops within 1-2 minutes.[2]
-
Negative: No color change or a yellow color.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Biochemical pathway of the PYR test.
Caption: Experimental workflow for the rapid PYR disk test.
Conclusion and Recommendations
The PYR test remains a valuable, rapid, and cost-effective tool for the presumptive identification of Streptococcus pyogenes and Enterococcus species. Its high sensitivity and specificity in pure cultures make it a reliable component of the microbiology laboratory workflow. However, when dealing with mixed microbial populations, the presence of other PYR-positive organisms poses a significant risk of false-positive results.
To mitigate this, it is imperative that the PYR test is performed on well-isolated colonies from a primary culture plate. Direct testing of polymicrobial clinical specimens is not recommended. For critical applications, and in cases of unexpected positive results, confirmation with alternative methods, such as serological testing, biochemical panels, or molecular assays, is strongly advised. By understanding the limitations of the PYR test in the context of microbial diversity, researchers and clinicians can more effectively utilize this diagnostic tool to achieve accurate and actionable results.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 4. flabslis.com [flabslis.com]
- 5. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
Safety Operating Guide
Proper Disposal of Pyrrolidonyl-beta-naphthylamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Pyrrolidonyl-beta-naphthylamide (PYR), a chromogenic substrate commonly used in microbiological and enzymatic assays.
This compound is categorized as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is crucial to mitigate environmental contamination and ensure personnel safety. While some beta-naphthylamine derivatives are identified as potential mutagens, PYR itself is not classified as a carcinogen[2].
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used[2].
All handling of PYR and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[2]. Eating, drinking, and smoking are strictly prohibited in the handling area[3]. Always wash hands and any exposed skin thoroughly after handling the compound[3].
Disposal Procedures
The primary goal of PYR disposal is to prevent its release into the environment[1][3]. Disposal methods must comply with all local, regional, and national regulations.
Step 1: Neutralization of Liquid Waste
For liquid waste containing PYR, such as from completed assays, neutralization is a key step.
-
Procedure: Treat the liquid waste with a 1% sodium hypochlorite (B82951) solution[2]. This should be done in a suitable container within a fume hood. The sodium hypochlorite will help to degrade the beta-naphthylamide released during the enzymatic reaction.
-
Reaction Time: Allow the mixture to react for a sufficient amount of time to ensure neutralization. This may vary depending on the concentration of PYR in the waste.
-
pH Check: After neutralization, check the pH of the solution to ensure it is within the acceptable range for your facility's wastewater disposal.
Step 2: Segregation and Collection of Waste
-
Solid Waste: Unused PYR, contaminated labware (e.g., pipette tips, microplates), and any absorbent materials used for spills should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Following neutralization, the treated liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Step 3: Final Disposal
-
Autoclaving and Incineration: Contaminated materials that are autoclavable should be sterilized via autoclaving before final disposal[4]. The ultimate disposal method for both solid and liquid hazardous waste containing PYR is typically incineration by a licensed waste disposal contractor[4].
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures. They will be familiar with the relevant regulations and the appropriate disposal vendors.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3].
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Hazard Classification | Harmful if swallowed, Very toxic to aquatic life | [1] |
| Neutralizing Agent | 1% Sodium Hypochlorite | [2] |
| Final Disposal Method | Autoclaving and/or Incineration | [4] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolidonyl-beta-naphthylamide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrrolidonyl-beta-naphthylamide (PYR). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.
This compound is a substrate used to detect the activity of the enzyme L-pyrrolidonyl arylamidase.[1] While a valuable tool in microbiology, it is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous handling and disposal are paramount.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required for prolonged exposure or when handling the powder outside of a fume hood to prevent inhalation.[3] |
| Ventilation | Fume hood | All procedures involving the handling of this compound should be conducted in a fume hood to avoid aerosolization.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Area Designation:
-
Designate a specific area within a fume hood for handling this compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning Personal Protective Equipment:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on safety glasses or goggles.
-
Put on nitrile gloves.
-
If prolonged exposure or handling of powder is anticipated, don a NIOSH-approved respirator.
-
-
Weighing and Reagent Preparation:
-
If working with the solid form, carefully weigh the required amount within the fume hood.
-
To minimize dust generation, handle the powder gently.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
-
Performing the Assay:
-
The PYR test is a rapid colorimetric method to detect the activity of L-pyrrolidonyl arylamidase.[1]
-
The enzyme hydrolyzes L-pyroglutamic acid beta-naphthylamide, producing beta-naphthylamide.[1]
-
A chromogenic solution is then added, and a change to a bright pink or cherry red color indicates a positive result.[1]
-
-
Post-Procedure:
-
Upon completion of the work, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of gloves as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All contaminated solid waste, including gloves, weigh boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.
-
Some sources suggest that reagents can be neutralized with a 1% sodium hypochlorite (B82951) solution; however, consult your institution's specific waste management guidelines before attempting any chemical neutralization.[3]
-
-
Decontamination and Final Disposal:
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
